Ethyl 3,3-difluoro-D-alaninate
Descripción
BenchChem offers high-quality Ethyl 3,3-difluoro-D-alaninate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,3-difluoro-D-alaninate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Número CAS |
773046-41-6 |
|---|---|
Fórmula molecular |
C5H9F2NO2 |
Peso molecular |
153.13 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-3,3-difluoropropanoate |
InChI |
InChI=1S/C5H9F2NO2/c1-2-10-5(9)3(8)4(6)7/h3-4H,2,8H2,1H3/t3-/m1/s1 |
Clave InChI |
KHLRNPFXEIVPRJ-GSVOUGTGSA-N |
SMILES |
CCOC(=O)C(C(F)F)N |
SMILES isomérico |
CCOC(=O)[C@@H](C(F)F)N |
SMILES canónico |
CCOC(=O)C(C(F)F)N |
Origen del producto |
United States |
Ethyl 3,3-difluoro-D-alaninate (CAS 773046-41-6): A Technical Guide to Mechanistic Utility and Synthetic Integration
Executive Summary
In modern medicinal chemistry and peptide engineering, the strategic incorporation of fluorine atoms into chiral amino acid scaffolds represents a powerful tool for modulating pharmacokinetics, metabolic stability, and target engagement. Ethyl 3,3-difluoro-D-alaninate (CAS: 773046-41-6) is a highly specialized, non-canonical fluorinated D-amino acid derivative[1].
By combining a D-stereocenter (which confers resistance to endogenous mammalian proteases) with a 3,3-difluoro substitution (which alters the amine's pKa and provides a mechanism for suicide inhibition) and an ethyl ester (which acts as a lipophilic prodrug moiety or synthetic protecting group), this molecule serves as a critical building block. This whitepaper provides a comprehensive analysis of its physicochemical profile, its mechanistic role as an enzyme inhibitor, and validated protocols for its synthesis and integration into peptide-based therapeutics.
Physicochemical Profiling & Structural Rationale
The structural design of Ethyl 3,3-difluoro-D-alaninate is not arbitrary; every functional group serves a distinct causal purpose in drug development:
-
The D-Configuration: Natural biological systems predominantly utilize L-amino acids. The D-enantiomer prevents recognition by standard mammalian proteases, dramatically increasing the half-life of peptides incorporating this residue[2]. Furthermore, bacterial cell walls rely on D-amino acids (e.g., D-Ala-D-Ala ligase); thus, D-enantiomers can specifically target bacterial machinery.
-
The 3,3-Difluoro Substitution: Fluorine is highly electronegative. The β,β -difluoro substitution exerts a strong inductive pull, significantly lowering the basicity ( pKa ) of the adjacent α -amine. More importantly, the fluorine atoms act as leaving groups. Upon enzymatic activation (e.g., by Alanine Racemase), the elimination of HF generates a highly reactive electrophilic intermediate, leading to irreversible covalent binding (suicide inhibition)[3].
-
The Ethyl Ester: The free carboxylic acid of difluoroalanine is highly polar, limiting cellular permeability. The ethyl ester masks this charge, increasing lipophilicity and allowing the molecule to passively diffuse across lipid bilayers. Once intracellular, endogenous esterases hydrolyze the ester to release the active free acid.
Quantitative Data: Properties and Kinetics
Table 1: Physicochemical Properties of Ethyl 3,3-difluoro-D-alaninate [1]
| Property | Value | Rationale / Impact |
| CAS Number | 773046-41-6 | Unique registry identifier for the ethyl ester derivative. |
| Molecular Formula | C5H9F2NO2 | Defines the atomic composition. |
| Molecular Weight | 153.13 g/mol | Low molecular weight ensures high ligand efficiency. |
| H-Bond Donors | 1 | The free α -amine participates in target binding. |
| H-Bond Acceptors | 5 | Fluorines and ester oxygens act as weak/strong acceptors. |
Table 2: Kinetic Parameters of Difluoroalanine Isomers vs. E. coli Alanine Racemase [3]
| Substrate | Km (mM) | Vmax (Relative) | Inactivation Rate ( kinact ) | Partition Ratio |
| D-3,3-difluoroalanine | 116 | ~14x higher than L | 2.2 min−1 | 5000 |
| L-3,3-difluoroalanine | 102 | Baseline | 0.33 min−1 | 2600 |
Note: The D-isomer exhibits a significantly higher maximum velocity ( Vmax ) for catalytic HF loss and a faster inactivation rate compared to the L-isomer, highlighting the stereoselective preference of the bacterial racemase[3].
Mechanistic Utility: Suicide Inhibition and Radiotheranostics
Suicide Inhibition of Bacterial Alanine Racemase (Alr)
Alanine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme essential for bacterial cell wall biosynthesis, making it a prime target for antibiotics. Following the intracellular hydrolysis of Ethyl 3,3-difluoro-D-alaninate, the free acid acts as a mechanism-based "suicide" inhibitor[3].
Causality of Inhibition:
-
The α -amine of the D-difluoroalanine forms a Schiff base with the PLP cofactor.
-
The enzyme abstracts the α -proton.
-
Instead of normal racemization, the presence of the β -fluorines triggers the rapid elimination of hydrogen fluoride (HF).
-
This forms a highly reactive aminoacrylate intermediate.
-
A nucleophilic residue within the enzyme's active site attacks this intermediate, forming an irreversible covalent adduct and permanently inactivating the enzyme[3].
Fig 1: Mechanism of suicide inhibition of Alanine Racemase by difluoro-D-alanine.
Augmentation of Radiotheranostics
Recent advancements in oncology utilize fluorinated D-amino acids to optimize peptide-based radiotheranostic agents. Substituting canonical amino acids with fluorinated D-analogs in targeting peptides (e.g., PD-L1 targeting vectors) dramatically improves tumor retention and accumulation[2]. The fluorine atoms stabilize the peptide conformation while the D-chirality prevents rapid degradation in the tumor microenvironment, enabling higher contrast in PET imaging and sustained therapeutic efficacy in targeted radiotherapy[2].
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols detail the synthesis of the precursor and the specific handling required for incorporating this highly electronegative residue into peptide chains.
Protocol A: Synthesis Pathway for 3,3-Difluoroalanine Derivatives
Synthesizing β,β -difluoro amino acids requires specialized fluorination or building-block approaches. A validated method utilizes 2,2-difluoro-1-ethylthioethylamine hydrobromide as a key intermediate[4].
Step-by-Step Methodology:
-
Intermediate Preparation: Prepare 2,2-difluoro-1-ethylthioethylamine hydrobromide via the Steglich and Weygand procedure[4].
-
Amine Protection: React the intermediate with Benzyl chloroformate (Cbz-Cl) or Fmoc-Cl in the presence of a mild base (e.g., NaHCO3 ) to protect the sensitive α -amine, yielding the N-protected 2,2-difluoro-1-ethenylethylamine[4].
-
Oxidation: Treat the protected thioether with an oxidizing agent (e.g., mCPBA or H2O2 /acetic acid) to convert the sulfur moiety, preparing it for subsequent displacement.
-
Deprotection & Esterification: Remove the N-protecting group under appropriate conditions (e.g., catalytic hydrogenation for Cbz). To generate the specific CAS 773046-41-6 compound, react the resulting free acid with anhydrous ethanol in the presence of a catalytic amount of thionyl chloride ( SOCl2 ) or HCl gas at 0°C to form the ethyl ester.
-
Validation: Confirm the structure using 19F -NMR (expecting a distinct doublet/multiplet depending on the solvent, typically around -115 to -125 ppm) and chiral HPLC to verify the D-enantiomeric purity.
Fig 2: Synthetic workflow for Ethyl 3,3-difluoro-D-alaninate from thioether precursors.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation
When incorporating the free acid of 3,3-difluoro-D-alanine into a peptide sequence, the electron-withdrawing fluorines drastically reduce the nucleophilicity of the α -amine. Standard coupling conditions (e.g., HBTU) often fail or result in severe deletion sequences.
Step-by-Step Methodology:
-
Saponification: If starting with Ethyl 3,3-difluoro-D-alaninate, first hydrolyze the ethyl ester using 1M LiOH in THF/ H2O (1:1) for 2 hours at room temperature. Acidify with 1M HCl to pH 3 and extract with ethyl acetate to isolate the free acid. Protect the amine with Fmoc-OSu if not already protected.
-
Resin Preparation: Swell the chosen SPPS resin (e.g., Rink Amide AM) in DMF for 30 minutes.
-
Coupling the Fluorinated Residue: Add 3.0 equivalents of the Fmoc-3,3-difluoro-D-alanine. Use highly reactive coupling reagents: HATU (2.9 eq) and HOAt (3.0 eq) to stabilize the active ester.
-
Base Addition: Add DIPEA (6.0 eq) to the mixture. Causality: A stronger, more abundant base is required to overcome the lowered pKa of the fluorinated system.
-
Extended Reaction Time: Allow the coupling reaction to proceed for 4 to 6 hours (compared to the standard 45 minutes) at room temperature, or utilize microwave-assisted SPPS at 75°C for 15 minutes.
-
Kaiser Test: Perform a Kaiser test to ensure complete coupling. If positive, perform a double coupling before proceeding to Fmoc deprotection.
References
-
Wang, E., & Walsh, C. T. "Characteristics of beta, beta-difluoroalanine and beta, beta, beta-trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase". Biochemistry, 1978. Available at: [Link]
-
Zhang, Siqi et al. "Fluorination augments tumor engagement and antitumor immunity of a D-peptide-based radiotheranostic agent for combinatorial immune checkpoint blockade therapy". Journal for ImmunoTherapy of Cancer, PMC, 2023. Available at:[Link]
Sources
- 1. Ethyl 3,3-difluoro-D-alaninate | 773046-41-6 | Benchchem [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Synthesis of Ethyl 3,3-difluoro-D-alaninate: A Comprehensive Technical Guide
Executive Summary
The incorporation of the difluoromethyl ( −CF2H ) group into amino acid scaffolds has emerged as a transformative strategy in peptide engineering and medicinal chemistry. As a bioisostere for hydroxyl and thiol groups, the −CF2H moiety modulates lipophilicity, acts as a hydrogen-bond donor, and enhances metabolic stability . Among these fluorinated building blocks, Ethyl 3,3-difluoro-D-alaninate is a highly sought-after chiral intermediate.
However, the synthesis of enantiopure difluoroalanine derivatives is notoriously challenging due to the high propensity of the α -stereocenter to epimerize. This whitepaper details a scalable, enantioselective synthetic route based on an asymmetric Strecker-type reaction, providing step-by-step protocols, mechanistic insights, and self-validating criteria for drug development professionals.
Mechanistic Pathways and Synthetic Strategy
Historically, the synthesis of chiral difluoroalanine relied on the fluorination of chiral pool precursors (e.g., L-glyceraldehyde acetonide) using Diethylaminosulfur trifluoride (DAST) . While this approach yields high enantiomeric excess (ee), it is hampered by low overall yields (<10% over 9 steps) and the hazardous nature of DAST at scale.
Recent advancements favor a Strecker-type cyanation of chiral difluoroacetaldimines , . By condensing difluoroacetaldehyde with a chiral auxiliary, the resulting imine undergoes diastereoselective addition of cyanide.
Causality in Experimental Design:
-
Stereochemical Nomenclature (CIP Inversion): It is critical to note that due to Cahn-Ingold-Prelog (CIP) priority rules, the −CF2H group (Fluorine, atomic number 9) outranks the −COOH group (Oxygen, atomic number 8). Consequently, the natural L-amino acid spatial arrangement corresponds to the (R)-stereocenter. Therefore, D-difluoroalanine possesses the (S)-configuration . The synthesis must specifically target the (S)- α -amino nitrile.
-
Prevention of Epimerization: The α -proton of difluoroalanine is highly acidic due to the strong electron-withdrawing nature of the −CF2H group. Base-catalyzed hydrolysis of the intermediate α -amino nitrile leads to rapid racemization. Strictly acidic hydrolysis (concentrated HCl) is mandated. The protonation of the amino group under strongly acidic conditions electrostatically repels incoming bases and prevents enolization, preserving the (S)-configuration .
-
Esterification Dynamics: Conversion to the ethyl ester is achieved via thionyl chloride ( SOCl2 ) in ethanol. This method generates anhydrous HCl in situ, maintaining the acidic environment necessary to prevent epimerization during the final building block assembly.
Workflow and Pathway Visualization
Workflow for the enantioselective synthesis of Ethyl 3,3-difluoro-D-alaninate via Strecker cyanation.
Mechanistic divergence in nitrile hydrolysis. Acidic conditions strictly prevent epimerization.
Quantitative Data: Route Comparison
The table below summarizes the quantitative metrics comparing the historical chiral pool approach with the optimized Asymmetric Strecker methodology for synthesizing difluoroalanine derivatives , , .
| Synthetic Route | Key Reagent | Overall Yield | Enantiomeric Excess (ee) | Scalability | Epimerization Risk |
| Chiral Pool (DAST) | DAST, L-Glyceraldehyde | < 10% (9 steps) | ~96% | Poor (Hazardous) | Low (No acidic α -proton until late) |
| Asymmetric Strecker | TMSCN, Chiral Amine | 45 - 55% (5 steps) | > 98% (Post-separation) | High (Multigram) | High (Requires strict pH control) |
| Asymmetric Hydrogenation | Rh/Pd Chiral Catalysts | ~ 30% | 85 - 90% | Moderate | Moderate |
Detailed Experimental Protocols (Self-Validating System)
The following step-by-step methodology details the synthesis of the target compound, emphasizing the self-validating checks required to ensure scientific integrity at each stage.
Step 1: Synthesis of the Chiral α -Amino Nitrile
-
Imine Formation: To a solution of difluoroacetaldehyde ethyl hemiacetal (1.0 equiv) in anhydrous dichloromethane (DCM), add (R)- α -methylbenzylamine (1.0 equiv) and anhydrous MgSO4 (2.0 equiv). Stir at room temperature for 12 hours.
-
Validation Check: Monitor by 1H NMR. The disappearance of the hemiacetal signal and the appearance of the imine CH=N proton (typically around δ 7.5 ppm) confirm quantitative conversion.
-
Strecker Cyanation: Cool the filtered imine solution to -78 °C under argon. Add trimethylsilyl cyanide (TMSCN, 1.5 equiv) dropwise, followed by a catalytic amount of Lewis acid (e.g., Yb(OTf)3 , 5 mol%). Allow the reaction to slowly warm to room temperature over 18 hours.
-
Diastereomer Separation: Quench with saturated aqueous NaHCO3 . Extract with DCM, dry, and concentrate. The resulting diastereomeric mixture of α -amino nitriles exhibits a large Rf difference. Separate via silica gel column chromatography (Hexanes/Ethyl Acetate) to isolate the diastereomer containing the (S)- α -stereocenter.
-
Validation Check: Confirm diastereomeric purity via 19F NMR. A single set of diastereotopic fluorine signals (ABX system) should be observed.
Step 2: Acidic Hydrolysis to D-Difluoroalanine
-
Hydrolysis: Suspend the pure (S)- α -amino nitrile in concentrated aqueous HCl (12 M, 10 mL/mmol). Reflux at 110 °C for 24 hours.
-
Causality: The highly acidic medium protonates the amine ( NH3+ ), drastically reducing the acidity of the adjacent α -proton and shutting down the enolization/epimerization pathway.
-
-
Isolation: Cool the mixture, wash with diethyl ether to remove organic byproducts, and lyophilize the aqueous layer to yield the intermediate N-benzyl-(S)-3,3-difluoroalanine hydrochloride salt.
Step 3: Hydrogenolysis and Esterification
-
Debenzylation: Dissolve the crude salt in methanol. Add 10% Pd/C (10% w/w). Stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite and concentrate to yield crude (S)-3,3-difluoroalanine (D-difluoroalanine).
-
Esterification: Suspend the crude amino acid in anhydrous ethanol (0.2 M) and cool to 0 °C. Add thionyl chloride ( SOCl2 , 2.0 equiv) dropwise.
-
Causality: The slow addition of SOCl2 to ethanol generates anhydrous HCl in situ. This strictly acidic environment ensures the amine remains protonated, completely suppressing the enolization-mediated epimerization of the sensitive (S)-stereocenter during ester formation.
-
-
Final Isolation: Reflux for 12 hours. Concentrate under reduced pressure. Recrystallize the residue from ethanol/diethyl ether to yield Ethyl 3,3-difluoro-D-alaninate hydrochloride as a white crystalline solid.
-
Final Validation: Validate enantiomeric excess (>98%) via chiral HPLC (e.g., Chiralpak IG column) and confirm the structure via 1H , 13C , and 19F NMR.
References
-
Boutahri, Y., Ben Haj Salah, K., Tisserand, N., & Brigaud, T. (2023). Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment. Organic Letters, 25(37), 6937-6941. Available at:[Link]
-
Qiu, X., & Qing, F.-L. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(16), 9921–10004. Available at:[Link]
-
Zhang, Y., Liao, L., Gao, Y., Su, H. E. M., & Yu, J.-S. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(7), 1408. Available at:[Link]
Engineering Peptidomimetics: Ethyl 3,3-difluoro-D-alaninate as a Next-Generation Chiral Building Block
Executive Summary
In the modern landscape of medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of drug optimization. Approximately 20–30% of all approved pharmaceuticals contain at least one fluorine atom, a modification used to favorably tailor metabolic stability, lipophilicity, and binding affinity[1]. As therapeutic modalities shift toward larger biomolecules like peptides, the demand for highly specialized, fluorinated amino acid building blocks has surged.
Ethyl 3,3-difluoro-D-alaninate (CAS: 773046-41-6) represents a premium chiral building block in this domain[2]. By combining the unique physicochemical properties of a difluoromethyl (-CF₂H) group with the protease resistance of a D-amino acid configuration, this molecule serves as a powerful tool for designing robust peptidomimetics and advanced small-molecule therapeutics.
The Chemical Logic of 3,3-Difluoro-D-alanine
As an Application Scientist, selecting a building block is never arbitrary; it is an exercise in molecular engineering. The utility of Ethyl 3,3-difluoro-D-alaninate is rooted in two distinct structural features:
-
The Difluoromethyl (-CF₂H) Motif: Unlike the fully fluorinated trifluoromethyl (-CF₃) group, the -CF₂H group is uniquely polarized. It acts as a lipophilic hydrogen-bond donor, making it a highly effective bioisostere for carbinol (-CH₂OH) or thiol (-CH₂SH) groups found in serine and cysteine[3]. This allows the molecule to maintain critical hydrogen-bonding interactions with target proteins while drastically increasing the lipophilicity and membrane permeability of the overall peptide.
-
The D-Stereocenter: Endogenous proteases are stereospecific, rapidly degrading naturally occurring L-peptides. Incorporating the D-enantiomer of difluoroalanine introduces a chiral shield, effectively evading proteolytic cleavage and extending the pharmacokinetic half-life of the therapeutic agent.
Pharmacological and synthetic advantages of Ethyl 3,3-difluoro-D-alaninate.
Causality in Synthetic Strategy: Overcoming Epimerization
Historically, the synthesis of difluoroalanine relied heavily on the difluorination of glyceraldehyde derivatives using diethylaminosulfur trifluoride (DAST)[1]. However, DAST is notoriously hazardous, corrosive, and scales poorly in process chemistry.
A more elegant and scalable approach utilizes a Strecker-type reaction starting from a chiral difluoroacetaldimine[4][5]. The primary mechanistic hurdle in this pathway is the extreme lability of the alpha-stereocenter. Because the strongly electron-withdrawing -CF₂H group acidifies the alpha-proton, the stereocenter is highly susceptible to base-catalyzed epimerization.
The Causality of Acidic Conditions: To preserve the >90% enantiomeric excess (ee) achieved during the Strecker addition, all subsequent deprotection and hydrolysis steps must be strictly acidic. Exposing the intermediate to even mild bases (e.g., NaOH during nitrile hydrolysis) will result in rapid racemization, destroying the value of the chiral building block[4].
Experimental Protocol: Scalable Synthesis via Strecker Strategy
The following protocol outlines a self-validating workflow for synthesizing the target ester while preserving chiral integrity.
Prerequisites: Flame-dried glassware, argon atmosphere, anhydrous solvents.
Step 1: Asymmetric Strecker Addition
-
Reaction Setup: Dissolve the chiral difluoroacetaldimine (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C.
-
Reagent Addition: Introduce trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise, followed by a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).
-
Causality: The Lewis acid activates the imine for nucleophilic attack, while the cryogenic temperature maximizes facial selectivity, ensuring high diastereomeric ratios.
-
-
Quench & Validate: After 4 hours, quench with saturated aqueous NH₄Cl.
-
Self-Validation System: Perform TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active imine spot confirms full conversion.
-
Step 2: Diastereomeric Resolution
-
Separation: Purify the crude mixture via flash column chromatography on silica gel to separate the syn and anti diastereomers.
-
Validation: Analyze fractions via ¹⁹F NMR. The distinct chemical shifts of the -CF₂H fluorine atoms allow for the precise identification and pooling of the desired (R)-amino nitrile (the precursor to the D-amino acid).
Step 3: Strictly Acidic Hydrolysis
-
Hydrolysis: Suspend the enantiopure amino nitrile in 6M HCl and heat to reflux for 24 hours.
-
Causality: As established, acidic conditions are mandatory to hydrolyze the nitrile to a carboxylic acid without triggering the deprotonation of the alpha-carbon, thereby preventing epimerization[4].
-
-
Isolation: Lyophilize the mixture to remove water and excess HCl, yielding the crude difluoro-D-alanine hydrochloride salt.
Step 4: Esterification
-
Protection: Suspend the crude amino acid in absolute ethanol. Bubble dry HCl gas through the suspension at 0 °C to saturation, then reflux for 12 hours.
-
Final Validation: Concentrate in vacuo and recrystallize from EtOH/Et₂O to afford Ethyl 3,3-difluoro-D-alaninate hydrochloride[2].
-
Self-Validation System: Chiral HPLC must be performed against a racemic standard to confirm an enantiomeric excess of >90%.
-
Workflow for the asymmetric synthesis of Ethyl 3,3-difluoro-D-alaninate.
Physicochemical Data & Hydrophobic Contribution
When incorporating Ethyl 3,3-difluoro-D-alaninate into a peptide via Solid-Phase Peptide Synthesis (SPPS) (following standard Fmoc-protection of the amine), it is critical to understand its spatial and hydrophobic impact on the peptide's tertiary structure.
Recent hydrophobicity index measurements reveal a fascinating phenomenon: the -CF₂H group provides a hydrophobic contribution nearly identical to that of an Isoleucine side chain, despite occupying a significantly smaller van der Waals volume[4]. This allows medicinal chemists to drastically increase the lipophilicity of a peptide—enhancing its ability to cross lipid bilayers—without introducing steric bulk that might disrupt target binding.
Table 1: Comparative Physicochemical Properties of Amino Acid Side Chains
| Amino Acid / Derivative | Side Chain Motif | Approx. Side Chain Volume (ų) | Hydrophobicity Index | Primary Medicinal Chemistry Utility |
| L-Alanine | -CH₃ | 67 | Low | Baseline structural unit |
| L-Serine | -CH₂OH | 73 | Hydrophilic | Kinase targeting, H-bond donor |
| L-Isoleucine | -CH(CH₃)CH₂CH₃ | 124 | High | Hydrophobic core packing |
| 3,3-Difluoroalanine | -CF₂H | ~85 | High (≈ Isoleucine) | Lipophilic H-bond donor, compact steric profile |
References
-
Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment Organic Letters (ACS Publications). URL:[Link]
-
Approaches to Obtaining Fluorinated α-Amino Acids Chemical Reviews (ACS Publications). URL:[Link]
-
Two decades of fluorine chemistry in Cergy Comptes Rendus de l'Académie des Sciences. URL:[Link]
-
Facile Synthesis of Chiral α-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines Angewandte Chemie International Edition. URL:[Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3,3-difluoro-D-alaninate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Ethyl 3,3-difluoro-D-alaninate, a fluorinated derivative of the non-proteinogenic amino acid D-alanine, is a compound of increasing interest within the realms of medicinal chemistry and drug development. The strategic incorporation of a gem-difluoro group at the β-position of the alaninate structure imparts unique physicochemical properties that can significantly influence molecular conformation, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl 3,3-difluoro-D-alaninate, offering a foundational understanding for its application in the design of novel therapeutics and chemical probes. This document synthesizes available data on its chemical identity, physical characteristics, solubility, stability, and spectral properties, and includes detailed experimental protocols for the determination of key parameters.
Introduction: The Significance of Fluorination in Drug Design
The introduction of fluorine into organic molecules is a well-established strategy in modern medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to profound changes in a molecule's properties. In the context of amino acids and their derivatives, fluorination can alter pKa, lipophilicity, and conformational preferences, as well as enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[]
Ethyl 3,3-difluoro-D-alaninate (CAS No. 773046-41-6) is a chiral building block that combines the structural features of a D-amino acid ester with a gem-difluoro moiety. D-amino acids are known to be less susceptible to proteolytic degradation compared to their natural L-counterparts, a feature that can extend the in vivo half-life of peptide-based drugs. The gem-difluoro group further enhances this stability and can influence interactions with biological targets.
Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical properties of Ethyl 3,3-difluoro-D-alaninate is paramount for its effective use in research and development.
Chemical Identity
| Property | Value | Source |
| Chemical Name | Ethyl 3,3-difluoro-D-alaninate | - |
| Synonyms | Ethyl (2R)-2-amino-3,3-difluoropropanoate | - |
| CAS Number | 773046-41-6 | [2] |
| Molecular Formula | C5H9F2NO2 | [2] |
| Molecular Weight | 153.13 g/mol | [2] |
| Chirality | D-enantiomer | [2] |
Physical Properties
| Property | Value | Notes and Comparison |
| Boiling Point | Not available | The boiling point of the non-fluorinated analog, L-Alanine ethyl ester, is 127.8 °C at 760 mmHg.[3][4] The presence of fluorine is expected to influence the boiling point. |
| Melting Point | Not available | The melting point of L-Alanine ethyl ester hydrochloride is 62 °C.[3] The free base of Ethyl 3,3-difluoro-D-alaninate is expected to have a different melting point. |
| Density | Not available | For comparison, the density of L-Alanine, ethyl ester is 0.987 g/cm³.[4] |
Solubility and Partitioning Behavior
The solubility and lipophilicity of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility
Specific experimental solubility data for Ethyl 3,3-difluoro-D-alaninate in various solvents is not currently available. However, based on its structure, it is anticipated to be soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Its solubility in aqueous solutions is expected to be influenced by pH due to the presence of the primary amine.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity. While an experimental logP for Ethyl 3,3-difluoro-D-alaninate has not been reported, it is known that fluorination can have complex effects on this property. The logP of fluorinated amino acid esters is influenced by the degree and position of fluorination.[5] For instance, a study on methyl esters of N-acetylated fluorinated prolines demonstrated that lipophilicity can either increase or decrease depending on the specific fluorination pattern.[6]
Acidity and Basicity (pKa)
The pKa values of the amino and ester groups in Ethyl 3,3-difluoro-D-alaninate are crucial for understanding its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor interactions.
The presence of the electron-withdrawing gem-difluoro group is expected to decrease the basicity (lower the pKa) of the primary amine compared to its non-fluorinated counterpart. The pKa of the amino group in fluorinated amines can be reduced by approximately 1.5 to over 2 units depending on the extent and location of fluorination.[7] This modulation of pKa can be a strategic tool in drug design to fine-tune the physicochemical properties of a molecule.[8]
Stability
The chemical stability of a compound under various conditions is a critical consideration for its synthesis, storage, and formulation.
Hydrolytic Stability
The ester functionality of Ethyl 3,3-difluoro-D-alaninate is susceptible to hydrolysis, which can be catalyzed by acid or base.[9] The presence of the gem-difluoro group is known to activate the carbonyl group of the ester, potentially increasing the rate of hydrolysis compared to non-fluorinated analogs. The hydrolysis of gem-difluoroolefins, which can be precursors to such esters, readily yields carboxylic acids or esters.[10]
Spectral Properties
Spectroscopic data is essential for the structural elucidation and characterization of Ethyl 3,3-difluoro-D-alaninate. Although specific spectra for this compound are not widely published, the expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the α-proton, and the protons of the amino group. The α-proton will likely be coupled to the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with the carbon bearing the fluorine atoms showing a characteristic splitting pattern due to C-F coupling.
-
¹⁹F NMR: Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds. A signal corresponding to the two equivalent fluorine atoms is expected, and its chemical shift will be indicative of the chemical environment.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule. The exact mass can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C=O of the ester, and the C-F bonds.
Experimental Protocols
The following section outlines standardized experimental procedures for determining key physicochemical properties of novel compounds like Ethyl 3,3-difluoro-D-alaninate.
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the pKa of the primary amine functionality.
Figure 1: Workflow for pKa determination.
Determination of logP by Shake-Flask Method
This protocol details the classic method for determining the octanol-water partition coefficient.
Figure 2: Workflow for logP determination.
Conclusion
Ethyl 3,3-difluoro-D-alaninate is a promising building block for the development of novel pharmaceuticals. Its unique combination of a D-amino acid scaffold and a gem-difluoro group offers the potential for enhanced metabolic stability and modulated biological activity. While a comprehensive experimental characterization of its physicochemical properties is still emerging, this guide provides a solid foundation based on available data and established principles of medicinal chemistry. Further research to experimentally determine the properties outlined herein will be invaluable for unlocking the full potential of this and related fluorinated compounds in drug discovery.
References
- Hayashi, S., Nakai, T., & Ishikawa, N. (1980). Defluorination Reactions of gem-Difluoro- and Monofluoroolefins. Novel Methods for One-Carbon Homologations of Carbonyl Compounds Leading to Aldehydes, Carboxylic Acids, and Esters. Chemistry Letters, 9(5), 651-654.
- Kubyshkin, V., & Budisa, N. (2017). Experimental logP data for methyl esters of N-acetylamino acids.
- Benchchem. (n.d.). Ethyl 3,3-difluoro-D-alaninate.
- Sun, X. S., Ou-Yang, Q., Xu, S. M., Wang, X. H., Tao, H. Y., Chung, L. W., & Wang, C. J. (2017). Asymmetric Synthesis of Quaternary α-Trifluoromethyl α-Amino Acids by Ir-Catalyzed Asymmetric Hydrogenation of α-Trifluoromethyl α,β-Unsaturated Imines. Journal of the American Chemical Society, 139(13), 4889–4892.
- Chemsrc. (2025, August 20). Ethyl L-alaninate hydrochloride.
- Axsyn. (n.d.). L-Alanine,ethyl ester;3082-75-5.
- Di Giorgio, C., Gaysinski, M., Le, G., Lo, C. Y., Wang, Z., Schiffer, C. A., & Ali, A. (2026, March 27). TXA11114: Discovery of an In Vivo Efficacious Efflux Pump Inhibitor (EPI) That Potentiates Levofloxacin Against Pseudomonas aeruginosa. MDPI.
- Di Giorgio, C., Gaysinski, M., Le, G., Lo, C. Y., Wang, Z., Schiffer, C. A., & Ali, A. (2026, March 27). TXA11114: Discovery of an In Vivo Efficacious Efflux Pump Inhibitor (EPI) That Potentiates Levofloxacin Against Pseudomonas aeruginosa. MDPI.
- Clark, J. (2004). Hydrolysing esters. Chemguide.
- BOC Sciences. (n.d.). Fluorinated Amino Acids.
Sources
- 2. Ethyl 3,3-difluoro-D-alaninate | 773046-41-6 | Benchchem [benchchem.com]
- 3. Ethyl L-alaninate hydrochloride | CAS#:1115-59-9 | Chemsrc [chemsrc.com]
- 4. L-Alanine,ethyl ester;3082-75-5 [axsyn.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. escholarship.org [escholarship.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. academic.oup.com [academic.oup.com]
Ethyl 3,3-difluoro-D-alaninate: Molecular Structure, Conformational Dynamics, and Applications in Drug Design
Executive Summary
The incorporation of fluorinated amino acids into small molecules and peptide therapeutics represents a sophisticated strategy for overcoming metabolic liabilities and optimizing target-binding affinities. Ethyl 3,3-difluoro-D-alaninate (CAS: 773046-41-6) is a highly specialized, unnatural amino acid derivative characterized by an ethyl ester, a D-configured (R) chiral center, and a terminal difluoromethyl (–CF₂H) group.
Unlike the ubiquitous trifluoromethyl (–CF₃) group, which is highly lipophilic and sterically demanding, the –CF₂H moiety acts as a "lipophilic hydrogen bond donor" 1. This unique property allows it to serve as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups while introducing strict conformational rigidity into the molecular backbone. This technical guide explores the stereoelectronic forces governing its conformation, details a field-validated asymmetric synthesis protocol, and evaluates its utility in modern drug design.
Stereoelectronic Forces and Conformational Analysis
The structural uniqueness of Ethyl 3,3-difluoro-D-alaninate stems from the hyperconjugative and electrostatic behaviors of the –CF₂H group. When integrated into an amino acid backbone, the difluoromethyl group does not rotate freely; it is locked into specific rotameric states by a complex interplay of forces 2.
The "Gauche Effect"
The dominant force dictating the conformation of the –CF₂H group is the fluorine gauche effect. In the context of the α-carbon, the highly electronegative fluorine atoms prefer to adopt a gauche (staggered, ~60°) orientation relative to the adjacent electron-rich C–N or C–O bonds.
-
Causality: This preference is driven by hyperconjugation. The electron density from the adjacent bonding orbital (σC–H or σC–N) delocalizes into the strongly stabilizing, low-lying antibonding orbital of the carbon-fluorine bond (σ*C–F).
Dipole Minimization and Intramolecular Hydrogen Bonding
Beyond hyperconjugation, the conformation is further restricted by dipole-dipole interactions. The strong C–F dipoles orient themselves to cancel out the dipole moment generated by the adjacent ester carbonyl. Furthermore, the polarized hydrogen atom of the –CF₂H group can participate in weak intramolecular hydrogen bonding (e.g., C–F···H–N), effectively locking the amino acid into a rigid 3D spatial arrangement.
Fig 1: Interplay of stereoelectronic forces dictating the restricted conformation of the -CF2H group.
Physicochemical Profile
Substituting a standard amino acid with a difluoroalanine derivative dramatically alters the local microenvironment of a peptide. Table 1 summarizes the quantitative shifts in physicochemical properties when comparing standard aliphatic/polar side chains to the difluoromethyl moiety.
Table 1: Physicochemical & Structural Comparison of Amino Acid Side Chains
| Parameter | Alanine (–CH₃) | Serine (–CH₂OH) | 3,3-Difluoroalanine (–CF₂H) | Isoleucine (–CH(CH₃)CH₂CH₃) |
| Van der Waals Volume | Small | Moderate | Small-Moderate | Large |
| Lipophilicity (ΔlogP) | Low (+0.3) | Hydrophilic (-0.8) | High (+1.2) | High (+1.5) |
| H-Bond Donor Capacity | None | Strong (Classical) | Moderate (Lipophilic) | None |
| Conformational Rigidity | Low | Low | High (Gauche/Dipole locked) | Moderate |
Data synthesis indicates that difluoroalanine contributes hydrophobicity equivalent to isoleucine, but requires significantly less spatial volume, preventing steric clashes in tight binding pockets 3.
Experimental Protocol: Asymmetric Synthesis Workflow
Synthesizing enantiopure Ethyl 3,3-difluoro-D-alaninate requires overcoming the severe electron-withdrawing nature of the –CF₂H group, which heavily deactivates standard intermediates. The most robust, self-validating methodology relies on a stereoselective Strecker-type reaction utilizing a chiral auxiliary 4.
Step-by-Step Methodology
-
Chiral Imine Condensation:
-
Procedure: Condense difluoroacetaldehyde ethyl hemiacetal with (R)-phenethylamine in dichloromethane (DCM) over MgSO₄.
-
Causality: (R)-phenethylamine acts as a chiral auxiliary. Its stereocenter will dictate the facial attack of the cyanide ion in the next step, enabling the asymmetric formation of the D-configuration (R-isomer).
-
-
Lewis Acid-Mediated Strecker Reaction:
-
Procedure: Cool the imine solution to -78°C. Add trimethylsilyl cyanide (TMSCN) followed dropwise by Boron trifluoride etherate (BF₃·OEt₂).
-
Causality: The highly electronegative –CF₂H group pulls electron density away from the imine carbon, making it a poor electrophile. Weaker Lewis acids (e.g., Yb(OTf)₃ or Sc(OTf)₃) fail to activate the imine. The strong Lewis acidity of BF₃·OEt₂ is strictly required to force the cyanation, yielding a 60:40 mixture of (R,S) and (R,R) aminonitriles.
-
-
Diastereomeric Resolution:
-
Procedure: Separate the (R,S) and (R,R) diastereomers using silica gel column chromatography (Hexanes/Ethyl Acetate).
-
Causality: The rigid conformation induced by the fluorine atoms creates a significant retention factor ( Rf ) difference between the diastereomers, allowing for purification without the need for expensive chiral HPLC.
-
-
Nitrile Hydrolysis:
-
Procedure: Reflux the isolated (R,R)-aminonitrile in concentrated HCl (6M) for 12 hours to convert the nitrile to a carboxylic acid.
-
-
Hydrogenolysis (Deprotection):
-
Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C catalyst and stir under a Hydrogen (H₂) atmosphere (1 atm) for 24 hours.
-
Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the benzylic C–N bond to remove the chiral auxiliary without risking the defluorination of the delicate –CF₂H moiety.
-
-
Esterification:
-
Procedure: Suspend the resulting D-3,3-difluoroalanine in absolute ethanol. Slowly add thionyl chloride (SOCl₂) at 0°C, then reflux. Evaporate to yield Ethyl 3,3-difluoro-D-alaninate hydrochloride as a stable, crystalline solid.
-
Fig 2: Step-by-step asymmetric synthesis workflow for Ethyl 3,3-difluoro-D-alaninate.
Applications in Drug Development
The integration of Ethyl 3,3-difluoro-D-alaninate into drug discovery pipelines provides three distinct pharmacological advantages:
-
Proteolytic Stability: The presence of the gem-difluoro group adjacent to the peptide backbone sterically and electronically shields neighboring amide bonds from enzymatic degradation by proteases.
-
pKa Modulation: The strong electron-withdrawing effect of the –CF₂H group drastically lowers the pKa of the neighboring primary amine. This allows medicinal chemists to tune the ionization state of the molecule at physiological pH, directly impacting oral bioavailability and membrane permeability.
-
Target Binding Optimization: Because the difluoromethyl group acts as a lipophilic hydrogen bond donor, it can simultaneously satisfy hydrogen bonding requirements within a receptor's active site while favorably increasing the overall lipophilicity (logP) of the drug candidate.
References
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Origami with small molecules: exploiting the C–F bond as a conformational tool PubMed Central (PMC) URL:[Link]
-
Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment Organic Letters (ACS Publications) URL:[Link]
-
Two decades of fluorine chemistry in Cergy Comptes Rendus de l'Académie des Sciences URL:[Link]
Sources
Commercial Availability and Technical Profile of Ethyl 3,3-difluoro-D-alaninate for Research Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,3-difluoro-D-alaninate, a non-proteinogenic amino acid ester, is a valuable building block in medicinal chemistry and drug discovery. The strategic introduction of gem-difluoro groups into bioactive molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, pKa, and conformational preference. This guide provides an in-depth overview of the commercial availability of Ethyl 3,3-difluoro-D-alaninate (CAS No. 773046-41-6), its key chemical characteristics, and its applications in the development of novel therapeutics. This document serves as a comprehensive resource for researchers seeking to incorporate this versatile fluorinated building block into their synthetic and drug discovery workflows.
Introduction: The Role of Fluorine in Modern Drug Design
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity. The gem-difluoromethylene group (CF2) is of particular interest as it can act as a bioisostere for carbonyl groups, ethers, or other functionalities, while often enhancing metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, the introduction of a CF2 group can alter the acidity of nearby functional groups and influence the conformational preferences of a molecule, which can be critical for optimizing binding affinity to biological targets.[2][3]
Ethyl 3,3-difluoro-D-alaninate is an enantiomerically pure building block that provides a straightforward route to incorporating the 3,3-difluoroalanine moiety into peptides and small molecules. Its D-configuration offers an alternative stereochemistry to the naturally occurring L-amino acids, which can be exploited to enhance proteolytic stability or to probe the stereochemical requirements of a biological target.
Commercial Availability and Procurement
Ethyl 3,3-difluoro-D-alaninate is available from a number of specialized chemical suppliers that focus on providing building blocks for research and development. Researchers can procure this compound in various quantities, from milligrams to grams, with options for custom synthesis of larger quantities.
| Supplier | CAS Number | Purity | Available Quantities | Notes |
| Benchchem | 773046-41-6 | Inquire | Inquire | Offers a range of related difluoro-alanine derivatives. |
| BLD Pharm | 773046-41-6 | Inquire | Inquire | Specializes in chiral building blocks for asymmetric synthesis. |
| AiFChem | 773046-41-6 | Typically ≥95% | Inquire | Provides related fluorinated amino acid derivatives. |
Procurement Workflow:
Caption: A typical procurement workflow for acquiring Ethyl 3,3-difluoro-D-alaninate.
Synthesis and Characterization
General Synthetic Strategies
The asymmetric synthesis of α,α-difluoro-β-amino acid derivatives, such as Ethyl 3,3-difluoro-D-alaninate, often involves the stereoselective addition of a difluoroenolate equivalent to a chiral imine. One established method utilizes the Reformatsky reaction, where an organozinc reagent derived from ethyl bromodifluoroacetate adds to an enantiomerically pure N-tert-butylsulfinimine.[4] The resulting diastereomers can then be separated, and the chiral auxiliary removed to yield the desired enantiomerically pure amino ester.
Other approaches to the synthesis of fluorinated amino acids include the use of chiral catalysts for asymmetric difluoromethylation reactions.[5] These methods offer the potential for high enantioselectivity and functional group tolerance. The synthesis of related Fmoc-protected amino acids bearing a CF2Br moiety has also been described, which can serve as precursors to difluoroamino acids.[6]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show a quartet and a triplet corresponding to the ethyl ester group. The α-proton would likely appear as a triplet of triplets due to coupling with the two fluorine atoms and the N-H protons. The N-H protons would likely appear as a broad singlet or a doublet, depending on the solvent and concentration.
-
¹³C NMR: The carbonyl carbon of the ester would be observed in the range of 165-175 ppm. The α-carbon would be split into a triplet by the two fluorine atoms. The CF2 carbon would also appear as a triplet with a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance would be expected, which may show complex splitting due to coupling with the α-proton.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages.
Researchers are strongly advised to perform their own full characterization of the purchased compound to verify its identity and purity before use.
Applications in Research and Drug Discovery
The unique properties of the gem-difluoro group make Ethyl 3,3-difluoro-D-alaninate a valuable tool for medicinal chemists.
Peptide Modification
Incorporating Ethyl 3,3-difluoro-D-alaninate into peptides can enhance their resistance to enzymatic degradation by proteases. The D-configuration at the α-carbon can further increase proteolytic stability. The difluoro group can also modulate the electronic properties and conformational preferences of the peptide backbone, potentially leading to improved binding affinity and selectivity for the target receptor or enzyme.
Development of Novel Small Molecule Therapeutics
Ethyl 3,3-difluoro-D-alaninate can serve as a chiral starting material for the synthesis of more complex small molecules. The amino and ester functionalities provide convenient handles for further chemical modifications. The introduction of the 3,3-difluoroalanine moiety can be a key step in optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.
Workflow for Incorporating Ethyl 3,3-difluoro-D-alaninate into a Peptide:
Caption: A general workflow for the incorporation of Ethyl 3,3-difluoro-D-alaninate into a peptide sequence.
Handling, Storage, and Safety
As with all laboratory chemicals, Ethyl 3,3-difluoro-D-alaninate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids or bases.
-
Safety: While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the public domain, general precautions for handling amino acid esters and fluorinated compounds should be followed. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms of exposure occur.
Conclusion
Ethyl 3,3-difluoro-D-alaninate is a commercially available and synthetically versatile building block for the introduction of a gem-difluoroalanine moiety into peptides and small molecules. Its use can lead to compounds with improved metabolic stability, modulated physicochemical properties, and potentially enhanced biological activity. This guide provides a foundational understanding of its procurement, synthesis, characterization, and applications, empowering researchers to leverage the unique benefits of fluorine chemistry in their drug discovery endeavors.
References
-
PubMed. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Available at: [Link]
-
PMC. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Available at: [Link]
-
PubMed. Asymmetric synthesis of alpha,alpha-difluoro-beta-amino acid derivatives from enantiomerically pure N-tert-butylsulfinimines. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Amino acid. Available at: [Link]
-
Breckland Scientific. Amino Acid Set - SAFETY DATA SHEET. Available at: [Link]
-
Dove Medical Press. Synthesis of Amino Acids bearing Halodifluoromethyl Moieties. Available at: [Link]
-
MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available at: [Link]
Sources
- 1. nmr.sinica.edu.tw [nmr.sinica.edu.tw]
- 2. Ethyl 3,3-difluoro-D-alaninate | 773046-41-6 | Benchchem [benchchem.com]
- 3. NMR Database for Faster Structural Data | CAS [cas.org]
- 4. Asymmetric synthesis of alpha,alpha-difluoro-beta-amino acid derivatives from enantiomerically pure N-tert-butylsulfinimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 6. dovepress.com [dovepress.com]
The Strategic Role of Fluorinated Amino Acids in Modern Drug Discovery: A Technical Guide
Executive Summary
As an application scientist who has spent years optimizing peptide syntheses and biophysical assays, I approach fluorinated amino acids (FAAs) not just as structural novelties, but as precision engineering tools. When we substitute a native C–H bond with a C–F bond, we fundamentally rewrite the local stereoelectronic environment of a therapeutic candidate. Fluorinated amino acids are now at the focal point of drug discovery, bridging the gap between small molecule optimization and the rapidly expanding field of peptide-based therapeutics[1].
This technical guide bypasses surface-level summaries to explore the causality behind FAA incorporation. We will dissect the physicochemical rationale for fluorine editing, explore conformational engineering via stereoelectronic effects, and provide self-validating experimental protocols for both Solid-Phase Peptide Synthesis (SPPS) and Protein-Observed Fluorine (PrOF) NMR screening.
The Physicochemical Rationale: Why Fluorine?
The integration of fluorine into drug candidates is rarely accidental; it is a calculated maneuver to overcome specific pharmacokinetic (PK) or pharmacodynamic (PD) bottlenecks[2]. The fluorine atom possesses a unique combination of extreme electronegativity and a relatively small atomic radius, allowing it to act as a bioisostere for hydrogen or hydroxyl groups while drastically altering the molecule's electronic distribution[3].
Table 1: Comparative Physicochemical Properties and Drug Design Impact
| Property | Hydrogen (H) | Fluorine (F) | Mechanistic Impact on Drug Design |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Mimics hydrogen sterically, minimizing receptor clash while allowing bioisosteric replacement[3]. |
| Electronegativity (Pauling) | 2.20 | 3.98 | Exerts a strong inductive electron-withdrawing effect (-I); modulates the pKa of adjacent amines/acids[3]. |
| C–X Bond Length | 1.09 Å | 1.35 Å | Forms a highly polarized, exceptionally strong bond (~116 kcal/mol), blocking cytochrome P450-mediated oxidative metabolism[4]. |
| Lipophilicity (LogP) | Baseline | +0.2 to +0.5 | Increases overall hydrophobicity, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration[1]. |
Causality in Action: By lowering the pKa of an adjacent basic amine via inductive effects, fluorine reduces the fraction of the drug that is protonated at physiological pH. This shift directly increases the molecule's lipophilicity profile (LogD), thereby enhancing passive cellular absorption without adding bulky, hydrophobic hydrocarbon mass[3].
Conformational Engineering in Peptide Therapeutics
One of the most profound applications of FAAs is in the stabilization of specific peptide conformations. Native peptides often suffer from high conformational entropy, leading to poor target affinity and rapid proteolytic degradation.
Consider the case of Fluoroprolines . The pyrrolidine ring of native proline exists in an equilibrium between Cγ-endo and Cγ-exo puckers. By introducing a highly electronegative fluorine atom at the Cγ position, we can force the ring into a specific pucker via the stereoelectronic gauche effect [5].
-
(4R)-Fluoroproline heavily favors the Cγ-exo pucker, which pre-organizes the preceding peptide bond into a trans conformation.
-
(4S)-Fluoroproline favors the Cγ-endo pucker, stabilizing the cis peptide bond.
This predictability allows medicinal chemists to "lock" therapeutic peptides into their bioactive conformations, increasing binding affinity and shielding the backbone from proteases[6].
Fig 1: Stereoelectronic effects of fluorine on proline conformation and peptide bond geometry.
Synthetic Integration: Overcoming SPPS Challenges
While the theoretical benefits of FAAs are immense, their practical incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) presents significant chemical challenges. The electronegativity of the fluorine substitution powerfully mitigates the reactivity of the adjacent α-amine, leading to sluggish coupling kinetics and poor yields[7].
Protocol 1: Modified SPPS for Fluorinated Amino Acids
Objective: Achieve >95% coupling efficiency when elongating a peptide chain from an N-terminal fluorinated amino acid. Causality: Standard coupling reagents (e.g., HBTU) are insufficient to drive the reaction forward against the reduced nucleophilicity of the fluorinated amine. We must utilize highly reactive uronium salts (HATU or COMU) to generate a highly electrophilic active ester.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-bound resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the fluorinated α-amine. Wash thoroughly with DMF (5 × 1 min).
-
Activation: In a separate vial, dissolve the incoming Fmoc-protected amino acid (4.0 eq) and HATU (3.9 eq) in DMF. Add N,N-diisopropylethylamine (DIPEA, 8.0 eq). Stir for 2 minutes to generate the active OAt ester.
-
Extended Coupling: Add the activated amino acid solution to the resin. Agitate for 4 to 12 hours at room temperature. (Note: Standard non-fluorinated couplings take 45 minutes; FAAs require significantly longer).
-
Self-Validation (Kaiser Test): Extract a few resin beads and perform a colorimetric Kaiser test.
-
System Logic: A blue result indicates unreacted amines. If blue, perform a second coupling cycle using COMU before proceeding. A yellow result validates complete coupling.
-
-
Capping: Treat the resin with acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 15 minutes. This truncates any remaining unreacted sequences, preventing the formation of complex deletion impurities during subsequent steps.
Biophysical Screening: Protein-Observed Fluorine (PrOF) NMR
Beyond structural incorporation into drugs, FAAs are revolutionary tools for fragment-based drug discovery (FBDD). Protein-Observed Fluorine (PrOF) NMR involves selectively labeling a biological target with fluorinated amino acids (e.g., 5-fluorotryptophan)[8].
Because there is absolutely zero background fluorine in native biological systems, 19F NMR provides a highly sensitive, uncluttered spectrum. When a small molecule fragment binds near the labeled residue, it perturbs the local magnetic environment, causing a measurable shift (Δδ) in the 19F resonance[8].
Fig 2: Step-by-step workflow for Protein-Observed Fluorine (PrOF) NMR in fragment screening.
Protocol 2: PrOF NMR Screening Workflow
Objective: Identify low-affinity fragment binders by monitoring 19F chemical shift perturbations. Causality: 19F has 100% natural abundance and 83% the sensitivity of 1H. By isolating the signal to specific residues, we eliminate the need for massive spectral deconvolution typical of 1H NMR.
Step-by-Step Methodology:
-
Isotope Labeling: Transform the expression plasmid into a tryptophan-auxotrophic E. coli strain. Grow in minimal media supplemented with 5-fluoroindole (which the bacteria's machinery converts to 5-fluorotryptophan).
-
Purification: Lyse cells and purify the 19F-labeled target protein via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) to >95% purity.
-
Sample Preparation: Exchange the purified protein into an NMR-compatible buffer (e.g., 50 mM sodium phosphate, pH 7.4, 100 mM NaCl, 10% D2O).
-
System Logic: D2O is mandatory to provide a lock signal for the NMR spectrometer, while phosphate is used because it lacks background protons that might cause cross-relaxation interference.
-
-
Baseline Acquisition & Self-Validation: Acquire a 1D 19F NMR spectrum (with 1H decoupling) at 298 K.
-
Validation Step: Use a sealed coaxial capillary containing trifluoroacetic acid (TFA) as an external chemical shift reference (-76.55 ppm). This ensures that any observed shifts during titration are due to ligand binding, not spectrometer drift.
-
-
Ligand Titration: Titrate the fragment library into the protein sample at varying concentrations (50 µM to 2 mM).
-
Data Analysis: Overlay the spectra. Calculate the dissociation constant ( Kd ) by plotting the change in chemical shift (Δδ) against ligand concentration and fitting the data to a single-site binding isotherm.
Conclusion
The strategic introduction of fluorinated amino acids represents a paradigm shift in how we approach both small molecule and peptide drug design[9]. By understanding the causality behind fluorine's stereoelectronic effects, pKa modulation, and NMR sensitivity, application scientists can engineer therapeutics with unprecedented metabolic stability, membrane permeability, and target affinity. However, realizing these benefits requires rigorous, self-validating experimental protocols to overcome the inherent synthetic challenges posed by fluorine's extreme electronegativity.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 3,3-difluoro-D-alaninate: A Technical Guide to Its Synthetic Utility, Mechanistic Applications, and Role in Medicinal Chemistry
Executive Summary
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug optimization, with a significant percentage of contemporary pharmaceuticals containing at least one fluorine atom. Among fluorinated building blocks, Ethyl 3,3-difluoro-D-alaninate (CAS: 773046-41-6) represents a highly specialized, non-natural amino acid derivative[1]. It serves a dual purpose in chemical biology and medicinal chemistry: as a potent mechanism-based (suicide) inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes[2], and as a versatile building block for the synthesis of metabolically stable peptidomimetics and engineered lantibiotics[3]. This guide explores the physicochemical rationale behind its design, its enzymatic inhibitory mechanisms, and the validated synthetic workflows required for its preparation.
Physicochemical Profile & The Difluoromethyl Bioisostere
The unique utility of Ethyl 3,3-difluoro-D-alaninate stems from the stereoelectronic properties of the difluoromethyl ( −CF2H ) group. In medicinal chemistry, the −CF2H moiety is recognized as a lipophilic bioisostere of thiol ( −SH ), hydroxyl ( −OH ), and methyl ( −CH3 ) groups[4]. It acts as a robust hydrogen-bond donor while simultaneously increasing the overall lipophilicity of the molecule[4],[5].
Furthermore, the strong electron-withdrawing inductive effect of the gem-difluoro group significantly lowers the pKa of the adjacent α -amino group—typically by about 2 units compared to its non-fluorinated counterpart[5]. This pKa modulation increases the fraction of the unprotonated (neutral) amine at physiological pH, thereby enhancing passive membrane permeability.
Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | Ethyl (2R)-2-amino-3,3-difluoropropanoate |
| CAS Registry Number | 773046-41-6[1] |
| Molecular Formula | C5H9F2NO2 |
| Molecular Weight | 153.13 g/mol |
| Stereochemistry | D-configuration (R-enantiomer) |
| Hydrophobic Contribution | Equivalent to Isoleucine (despite smaller van der Waals volume)[6],[4] |
| Primary Function | Suicide inhibitor[2], Peptidomimetic building block[3] |
Mechanism of Action: Suicide Inhibition of PLP-Dependent Enzymes
Ethyl 3,3-difluoro-D-alaninate (upon intracellular ester hydrolysis to the free amino acid) acts as a classical mechanism-based, or "suicide," inhibitor of PLP-dependent enzymes, such as alanine racemase[2] and O-acetylserine sulfhydrylase (OASS)[7],[8].
The Causality of Irreversible Inhibition: Unlike competitive inhibitors that rely solely on binding affinity, suicide inhibitors hijack the enzyme's own catalytic machinery to generate a lethal reactive intermediate.
-
Transimination: The unprotonated α -amine of the difluoroalanine derivative enters the active site and displaces the active-site lysine, forming an external aldimine with the PLP cofactor[9].
-
Deprotonation: The enzyme's catalytic base (e.g., Tyrosine or Lysine) abstracts the α -proton, generating a resonance-stabilized carbanion/quinonoid intermediate[9].
-
β -Elimination: The presence of the highly electronegative fluorine atoms at the β -position alters the normal reaction trajectory. The intermediate undergoes a rapid β -elimination of a fluoride ion ( F− ), collapsing into a highly electrophilic α -aminoacrylate (a potent Michael acceptor)[2],[8].
-
Covalent Adduction: A nucleophilic amino acid residue within the active site attacks this Michael acceptor, forming an irreversible covalent bond that permanently inactivates the enzyme[8].
Caption: Mechanism of PLP-dependent enzyme suicide inhibition by difluoroalanine derivatives.
Synthetic Methodologies & Experimental Workflows
The synthesis of enantiopure 3,3-difluoro-D-alanine derivatives is notoriously challenging due to the risk of racemization and the difficulty of introducing fluorine at unactivated centers. Modern approaches utilize chiral pool precursors, such as L-glyceraldehyde acetonide or L-ascorbic acid, which undergo nucleophilic fluorination via Diethylaminosulfur trifluoride (DAST) followed by an asymmetric Strecker reaction[4],[3],[5].
To convert the resulting free amino acid into Ethyl 3,3-difluoro-D-alaninate, a highly controlled Fischer esterification is employed.
Step-by-Step Protocol: Synthesis of Ethyl 3,3-difluoro-D-alaninate Hydrochloride
This protocol utilizes a self-validating anhydrous system where the generation of the reagent simultaneously drives the reaction equilibrium.
Reagents: 3,3-difluoro-D-alanine (1.0 eq), Absolute Ethanol (solvent/reactant), Thionyl Chloride ( SOCl2 , 2.5 eq), Anhydrous Diethyl Ether.
-
Preparation of the Ethanolic HCl Matrix: Causality: Direct addition of aqueous HCl would introduce water, shifting the esterification equilibrium toward hydrolysis. Instead, cool absolute ethanol to 0 °C under an inert argon atmosphere. Slowly add SOCl2 dropwise. The reaction of SOCl2 with ethanol generates anhydrous HCl gas and ethyl chlorosulfite in situ, while aggressively consuming any adventitious moisture in the solvent.
-
Substrate Addition & Esterification: Add 3,3-difluoro-D-alanine in a single portion to the chilled acidic solution. Gradually warm the mixture to room temperature, then heat to reflux (75 °C) for 12–16 hours.
-
Phase-Separation and Isolation: Causality: The ethyl ester hydrochloride salt is highly polar, whereas unreacted organics are non-polar. Concentrate the reaction mixture under reduced pressure to a thick syrup. Vigorously stir and add ice-cold anhydrous diethyl ether. The sudden drop in solvent polarity forces the Ethyl 3,3-difluoro-D-alaninate hydrochloride to precipitate as a white crystalline solid, leaving impurities dissolved in the ether phase.
-
Validation: Filter the precipitate rapidly under a nitrogen blanket (the salt can be hygroscopic) and wash with cold ether. Dry under high vacuum. The product should yield a distinct triplet-quartet pattern in 1H NMR for the ethyl group, and a characteristic triplet of doublets for the α -proton split by the adjacent −CF2H group.
Caption: Step-by-step synthetic workflow for the preparation of Ethyl 3,3-difluoro-D-alaninate.
Applications in Peptidomimetics and Lantibiotic Engineering
Beyond direct enzyme inhibition, Ethyl 3,3-difluoro-D-alaninate is a critical precursor in advanced peptide engineering. The D-stereochemistry provides absolute resistance to endogenous L-proteases, extending the in vivo half-life of peptide therapeutics.
Furthermore, difluoroalanine derivatives are heavily utilized in the study and bioengineering of lantibiotics —a class of polycyclic peptide antibiotics. Once incorporated into a peptide sequence, difluoroalanine acts as a synthetic substrate for lantibiotic synthetases. These enzymes catalyze the elimination of the fluorines to form dehydroalanine (Dha) residues, allowing researchers to map active sites and engineer novel, highly reactive antimicrobial peptides in vitro[3].
Conclusion
Ethyl 3,3-difluoro-D-alaninate is a masterclass in rational chemical design. By leveraging the stereoelectronic properties of the difluoromethyl group, it functions both as a precise molecular weapon against bacterial PLP-dependent enzymes and as an indispensable architectural unit for next-generation peptide therapeutics. Its reliable synthesis and predictable reactivity make it a permanent fixture in the toolkit of modern medicinal chemists.
References
-
Wikipedia - Fluoroalanine. URL:[Link]
-
Organic Letters (ACS Publications) - Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment. URL:[Link]
-
Journal of Organic Chemistry (PMC) - Efficient Synthesis of Suitably Protected β-Difluoroalanine and γ-Difluorothreonine from L-Ascorbic Acid. URL:[Link]
-
Biochemistry (PubMed) - Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase. URL:[Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) - Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives. URL:[Link]
-
Thieme E-Books - Synthetic Approaches to Fluorinated α-Amino Acids. URL:[Link]
-
PMC - Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives. URL:[Link]
-
Molecules (MDPI) - Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. URL:[Link]
-
Organic & Biomolecular Chemistry (RSC Publishing) - Racemases and epimerases operating through a 1,1-proton transfer mechanism. URL:[Link]
Sources
- 1. Ethyl 3,3-difluoro-D-alaninate | 773046-41-6 | Benchchem [benchchem.com]
- 2. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 6. Fluoroalanine - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Racemases and epimerases operating through a 1,1-proton transfer mechanism: reactivity, mechanism and inhibition - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00540A [pubs.rsc.org]
Application Note: Strategic Incorporation of Ethyl 3,3-difluoro-D-alaninate in Peptide Synthesis
Introduction & Rationale
The incorporation of fluorinated amino acids into peptide sequences is a transformative strategy in modern drug development. The difluoromethyl group (–CF 2 H) serves as a highly effective bioisostere for hydroxyl and thiol groups, acting as a lipophilic hydrogen-bond donor .
Ethyl 3,3-difluoro-D-alaninate is a critical building block for introducing D-configured difluoroalanine (D-DfAla) into peptides. When incorporated, DfAla provides a local hydrophobicity nearly identical to isoleucine, but with a significantly smaller van der Waals volume, thereby minimizing steric hindrance during peptide-protein interactions .
Table 1: Comparative Physicochemical Properties of Amino Acid Side Chains
| Amino Acid | Side Chain Structure | Hydrophobic Contribution | Van der Waals Volume | Bioisosteric Role |
| Alanine | –CH 3 | Low | Small | N/A |
| 3,3-Difluoroalanine | –CF 2 H | High (≈ Isoleucine) | Medium | Thiol / Hydroxyl |
| Isoleucine | –CH(CH 3 )CH 2 CH 3 | High | Large | N/A |
Data synthesized from hydrophobicity index measurements in recent literature [[1]]([Link]).
Mechanistic Pitfalls: The Epimerization and Degradation Challenge
Before utilizing Ethyl 3,3-difluoro-D-alaninate, it is critical to understand the chemical vulnerabilities of the –CF 2 H group. The strong electron-withdrawing nature of the fluorine atoms significantly acidifies the C α -proton.
If DfAla is subjected to standard Solid-Phase Peptide Synthesis (SPPS) deprotection conditions—specifically 20% piperidine in DMF—the peptide undergoes rapid degradation . The basic environment abstracts the acidic C α -proton, leading to either immediate epimerization (loss of the D-configuration) or β -elimination of a fluoride ion, which destroys the residue entirely.
Mechanistic pitfalls of exposing difluoroalanine residues to standard basic SPPS conditions.
Strategic Workflow: Solution-Phase Synthesis
To circumvent basic degradation, Ethyl 3,3-difluoro-D-alaninate should be utilized in a solution-phase synthesis (SPS) framework. The ethyl ester acts as a robust C-terminal protecting group. The free amine of the alaninate can be coupled to a Z-protected (Benzyloxycarbonyl) or Boc-protected amino acid. Subsequent N-terminal deprotection is achieved via neutral hydrogenolysis (H 2 , Pd/C) or acidic cleavage, entirely avoiding basic conditions .
Strategic workflow for solution-phase N-terminal elongation of Ethyl 3,3-difluoro-D-alaninate.
Detailed Experimental Protocols
Protocol A: Solution-Phase N-Terminal Elongation
Unlike trifluoromethylated amino acids, which are severely deactivated and require harsh acid chloride activation, the difluoromethyl group is sufficiently reactive to permit standard carbodiimide coupling . EDC/OxymaPure is the optimal system here, as it maintains a near-neutral pH, suppressing epimerization.
Reagents Required:
-
Ethyl 3,3-difluoro-D-alaninate (or its HCl salt) (1.1 eq)
-
Z-AA-OH (N-protected amino acid) (1.0 eq)
-
EDC·HCl (1.2 eq)
-
OxymaPure (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq only if neutralizing the HCl salt)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Pre-activation: Dissolve Z-AA-OH (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert argon atmosphere.
-
Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) in one portion. Stir for 10 minutes to form the active ester.
-
Coupling: Add Ethyl 3,3-difluoro-D-alaninate (1.1 eq) to the pre-activated mixture.
-
Critical Note: If using the hydrochloride salt of the ester, add exactly 1.1 eq of DIPEA dropwise to liberate the free amine. Do not add excess base, as this will trigger epimerization of the D-DfAla stereocenter.
-
-
Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer successively with 1M HCl (3x), saturated aqueous NaHCO 3 (3x), and brine (1x).
-
Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Controlled C-Terminal Ester Hydrolysis
If the peptide sequence must be extended at the C-terminus, the ethyl ester must be hydrolyzed to the free carboxylic acid. This step is highly sensitive; prolonged exposure to base will epimerize the D-configuration.
Step-by-Step Methodology:
-
Dissolve the purified Z-AA-D-DfAla-OEt dipeptide in a 3:1 mixture of THF/H 2 O.
-
Cool the solution strictly to 0 °C.
-
Add LiOH·H 2 O (1.2 eq) dropwise as an aqueous solution.
-
Stir at 0 °C and monitor the reaction continuously via TLC or LC-MS. (Hydrolysis typically completes within 1–2 hours).
-
Quenching (Time-Sensitive): Immediately upon completion, quench the reaction at 0 °C by adding 1M HCl dropwise until the pH reaches 2–3.
-
Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate to yield the free acid (Z-AA-D-DfAla-OH), ready for subsequent C-terminal coupling.
Analytical Validation System
To ensure the integrity of the self-validating protocol, the following analytical checks must be performed post-synthesis:
-
19 F NMR Spectroscopy: The –CF 2 H group provides a distinct diagnostic signal. Expect a characteristic doublet of multiplets (or doublet of doublets due to geminal F-F and vicinal F-H coupling) typically resonating between -120 ppm and -130 ppm. A shift or loss of this signal indicates β -elimination/defluorination.
-
Chiral HPLC: Because the C α -proton is highly acidic, determining the diastereomeric excess (de) of the coupled dipeptide is mandatory. Use a chiral stationary phase (e.g., Chiralpak IC) to confirm that the D-configuration has been strictly retained (>95% de is expected if Protocol A is followed correctly).
References
-
Title: Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment Source: Organic Letters, 2023, 25 (37), 6937-6941. American Chemical Society. URL: [Link]
Sources
Application Notes & Protocols: Enhancing Peptide Metabolic Stability with Ethyl 3,3-Difluoro-D-alaninate
Introduction: The Challenge of Peptide Therapeutics and the Fluorine Solution
Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by poor metabolic stability.[1] Native peptides are rapidly degraded by proteases in the gastrointestinal tract, liver, and blood, leading to short in-vivo half-lives.[1] A key strategy to overcome this limitation is the site-specific incorporation of unnatural amino acids designed to resist enzymatic cleavage.[2][3]
This guide focuses on the application of Ethyl 3,3-difluoro-D-alaninate , a fluorinated non-canonical amino acid, as a powerful tool to enhance the metabolic stability of therapeutic peptides. The introduction of a gem-difluoro group at the β-carbon, combined with the D-configuration of the alpha-carbon, provides a dual-pronged defense against proteolytic degradation.
Core Principles of Stabilization
-
D-Configuration: Proteases are chiral enzymes that primarily recognize and cleave peptide bonds between L-amino acids. The incorporation of a D-amino acid at or near a cleavage site disrupts this recognition, significantly slowing down degradation.[2][4]
-
Gem-Difluoro Group: The C-F bond is significantly stronger than a C-H bond. Replacing C-H bonds at a metabolically vulnerable position with C-F bonds can block enzymatic oxidation by cytochrome P450 (CYP) enzymes.[5] Furthermore, the high electronegativity of fluorine can alter the local electronic environment of the peptide backbone, which may further inhibit protease binding and catalysis.
This document provides a comprehensive guide for researchers, from the synthesis of the necessary Fmoc-protected building block to its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and finally, to the assessment of the resulting peptide's metabolic stability.
Section 1: Synthesis of the Key Building Block: Fmoc-3,3-difluoro-D-alanine
While the topic refers to "Ethyl 3,3-difluoro-D-alaninate," standard Fmoc-based SPPS protocols utilize the Nα-protected amino acid with a free carboxylic acid. The ethyl ester is a common synthetic precursor. Herein, we describe a synthetic pathway to obtain Nα-Fmoc-3,3-difluoro-D-alanine (Fmoc-D-Dfa-OH) , the ready-to-use building block for peptide synthesis. The synthesis is adapted from established methods for creating chiral difluoroalanine.[6][7]
Synthetic Workflow Diagram
Caption: Synthesis workflow for Fmoc-3,3-difluoro-D-alanine.
Protocol 1: Synthesis of Fmoc-3,3-difluoro-D-alanine
This protocol outlines the key synthetic transformations. For detailed experimental conditions, including reagent quantities and reaction monitoring, refer to the primary literature.[6][7]
-
Strecker-Type Reaction: A chiral difluoroacetaldimine is subjected to a Strecker-type reaction to introduce the nitrile group and establish the chiral center. This results in a diastereomeric mixture of aminonitriles.
-
Diastereomer Separation: The diastereomers are separated using chromatographic techniques to isolate the desired precursor to the D-amino acid.
-
Nitrile Hydrolysis: The nitrile group of the isolated diastereomer is hydrolyzed to a carboxylic acid under acidic conditions.
-
Debenzylation and Fmoc Protection: The chiral auxiliary (e.g., a benzyl group) is removed via hydrogenolysis. The resulting free amine is then protected with the Fmoc group using a reagent like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions to yield the final product, Fmoc-D-Dfa-OH.[6][8]
Section 2: Incorporation of Fmoc-D-Dfa-OH into Peptides via SPPS
The incorporation of Fmoc-D-Dfa-OH follows standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols, with some minor considerations for the unique properties of the fluorinated residue.[9][10]
SPPS Workflow Diagram
Caption: General workflow for Fmoc-SPPS incorporation of D-Dfa.
Protocol 2: Manual Fmoc-SPPS of a Model Peptide
This protocol describes the manual synthesis of a model peptide on a 0.1 mmol scale.
Materials:
-
Rink Amide MBHA resin (for C-terminal amides)
-
Fmoc-protected amino acids (including Fmoc-D-Dfa-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Place ~200 mg of Rink Amide resin (~0.5 mmol/g loading) in a reaction vessel.
-
Swell the resin in DMF for 1 hour, then drain the DMF.[11]
-
-
Fmoc Deprotection (Performed before each coupling):
-
Amino Acid Coupling (General Cycle):
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents) and HBTU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.[11]
-
Note for Fmoc-D-Dfa-OH: Due to potential steric hindrance, a double coupling (repeating step 3) may be beneficial to ensure complete reaction. Monitor coupling completion with a Kaiser test.[12]
-
-
Final Steps:
-
After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.[11]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification and Characterization:
Section 3: Assessing Metabolic Stability
The primary goal of incorporating 3,3-difluoro-D-alanine is to increase the peptide's half-life in a biological environment. This is typically assessed using in vitro assays with liver microsomes or plasma.[6]
Mechanism of Enhanced Stability
Caption: D-configuration and gem-difluoro groups hinder protease recognition.
Illustrative Data: Expected Improvement in Stability
The following table presents representative data illustrating the expected outcome of incorporating a metabolically stable unnatural amino acid like 3,3-difluoro-D-alanine into a peptide, as compared to its native L-amino acid counterpart.
| Peptide Version | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Native Peptide (with L-Alanine) | 12 | 57.8 |
| Modified Peptide (with D-Dfa) | >120 | <5.8 |
Note: This data is illustrative, based on typical improvements seen when incorporating D-amino acids or other modifications that block metabolism.[4][6] Actual results will vary based on the peptide sequence and experimental conditions.
Protocol 3: In Vitro Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a peptide in the presence of liver microsomes, which contain key metabolic enzymes like CYPs.[2][5][6][15]
Materials:
-
Test peptide (with D-Dfa) and parent peptide (control)
-
Pooled human liver microsomes
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) for quenching the reaction
-
Internal standard for LC-MS analysis
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Thaw liver microsomes on ice.
-
Prepare stock solutions of the test and parent peptides (e.g., 10 mM in DMSO). Dilute to a working concentration (e.g., 100 µM) in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the peptide working solution (final concentration e.g., 1 µM) and the liver microsome solution (final concentration e.g., 0.5 mg/mL) to 37°C.[5][6]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
Run a parallel negative control without the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.[6]
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining peptide versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[6]
-
Protocol 4: In Vitro Plasma Stability Assay
This assay assesses stability against proteases present in blood plasma.[7][16]
Procedure:
-
Reagent Preparation:
-
Thaw pooled human plasma at 37°C and centrifuge to remove precipitates.
-
Prepare a stock solution of the peptide.
-
-
Incubation:
-
Spike the peptide stock solution into the pre-warmed plasma to a final concentration (e.g., 10 µM).
-
Incubate at 37°C with gentle agitation.[7]
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot.
-
Quench the enzymatic reactions by adding 2-3 volumes of ice-cold acetonitrile.[16]
-
-
Analysis:
-
Process the samples as described in the microsomal assay (Protocol 3, Steps 4-6).
-
Analyze by LC-MS/MS or RP-HPLC to determine the percentage of remaining intact peptide over time and calculate the half-life.
-
Section 4: Analytical Characterization
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the successful incorporation of the difluoroalanine residue. The mass of the modified peptide will increase by 34.00 Da compared to a peptide containing a natural alanine residue (C3H5NO vs. C3H3F2NO). High-resolution MS can confirm the correct elemental composition. Tandem MS (MS/MS) can be used to verify the sequence and pinpoint the location of the modification.[11][14]
19F Nuclear Magnetic Resonance (NMR)
¹⁹F NMR is a powerful, non-destructive technique for characterizing fluorinated molecules.[17] Since fluorine is not naturally present in biological molecules, ¹⁹F NMR provides a background-free signal.[18] For a peptide containing a 3,3-difluoroalanine residue, the two fluorine atoms are diastereotopic and may exhibit distinct chemical shifts, providing a unique spectral signature for the modified peptide.[19] This technique can be particularly useful for studying conformational changes in the peptide upon binding to its target.[13][19]
Conclusion
The incorporation of Ethyl 3,3-difluoro-D-alaninate (as its Fmoc-protected carboxylic acid derivative) represents a robust strategy for enhancing the metabolic stability of peptide drug candidates. The combination of D-stereochemistry and β-difluorination effectively shields the peptide backbone from enzymatic degradation. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to synthesize, evaluate, and characterize these promising modified peptides, thereby accelerating the development of next-generation peptide therapeutics.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Wenzel, R., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Wang, T., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR.
- Saltykova, I. (2014). Fluoro-substituted prolines as structural labels for solid state 19F-NMR of polypeptides. University of Central Florida.
- Wenzel, R., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Schäfer, C., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Kennemur, J. L., et al. (2016). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Journal of the American Chemical Society.
- Benchchem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
- Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology.
- Baslé, A., et al. (2023).
- Cyprotex. (n.d.). Microsomal Stability. Evotec.
- Baslé, A., et al. (2023).
- ResearchGate. (n.d.). Separation of peptides based on fluorine content.MALDI-MS spectra of....
- Lescrinier, T., et al. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers.
- Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell.
- AltaBioscience. (2024). Fmoc Amino Acids for SPPS. AltaBioscience.
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
- Benchchem. (2026). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis. Benchchem.
- ResearchGate. (n.d.). Metabolic stability of the peptides.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Creative Peptides. (n.d.). Metabolic Stability Analysis of Peptide Drug.
- Benchchem. (n.d.). Protocol for the Incorporation of 3-(2-Naphthyl)- D-alanine into Peptides: Application Notes for Researchers and Drug. Benchchem.
- ResearchGate. (n.d.). (A) Comparison of the in vitro metabolic stability of peptides 3 and 4....
- Wang, T., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR.
- WuXi AppTec. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
Sources
- 1. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. mttlab.eu [mttlab.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chempep.com [chempep.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mercell.com [mercell.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. d-nb.info [d-nb.info]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Ethyl 3,3-difluoro-D-alaninate for the Next Generation of Therapeutic Peptides
Introduction: The Strategic Imperative for Fluorination in Peptide Therapeutics
The development of peptide-based therapeutics has seen a resurgence, driven by their high specificity and low off-target toxicity compared to small molecules. However, native peptides often suffer from significant liabilities, primarily poor metabolic stability and limited bioavailability, which curtail their clinical utility.[1][2] A powerful strategy to overcome these hurdles is the site-specific incorporation of non-canonical amino acids, with fluorinated variants standing out as particularly effective tools in medicinal chemistry.[3][4][5]
The introduction of fluorine, the most electronegative element, into an amino acid scaffold can profoundly alter the physicochemical properties of a peptide.[6][7] Specifically, the difluoromethyl (-CF2H) group, as found in 3,3-difluoro-D-alaninate, offers a unique constellation of benefits. It acts as a bioisostere for hydroxyl, thiol, or even amino groups, capable of forming weak hydrogen bonds while significantly increasing local lipophilicity.[8][9][10] This modification can enhance membrane permeability and, crucially, fortify the peptide backbone against enzymatic degradation by proteases, thereby extending its circulatory half-life.[1][8][11]
These application notes provide a comprehensive guide for researchers on the strategic incorporation of Ethyl 3,3-difluoro-D-alaninate into peptide sequences. We will detail the rationale, step-by-step protocols for solid-phase synthesis, and methods for evaluating the enhanced properties of the resulting therapeutic candidates.
Properties and Advantages of Ethyl 3,3-difluoro-D-alaninate
Ethyl 3,3-difluoro-D-alaninate is a synthetic D-amino acid analogue. The D-configuration itself provides a primary defense against proteolysis, as most endogenous proteases are stereospecific for L-amino acids. The true power of this building block, however, lies in the geminal difluoro substitution on the β-carbon.
Key Physicochemical Impacts of the -CF2H Moiety:
| Property | Impact of Difluoromethyl Group | Rationale & Consequence for Peptide Therapeutics |
| Metabolic Stability | Significantly Increased | The strong C-F bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, effectively "shielding" adjacent peptide bonds from protease activity.[7][11] This leads to a longer plasma half-life.[11] |
| Lipophilicity | Enhanced | The -CF2H group increases hydrophobicity more than a methyl group but less than a trifluoromethyl group, improving membrane permeability and potentially enhancing cell penetration without causing insolubility.[8][10][11] |
| Binding Affinity | Potentially Modulated | The -CF2H group can engage in unique hydrogen bonding and dipole-dipole interactions within a receptor's binding pocket, potentially increasing binding affinity and target selectivity.[8][12] |
| Conformational Effects | Local Rigidity | The steric bulk and electronic properties of the difluoro group can restrict the conformational freedom of the peptide backbone, locking it into a more bioactive conformation.[12][13] |
| Bioisosterism | Mimics Key Functional Groups | It can serve as a stable, non-metabolizable mimic of serine's hydroxyl group or cysteine's thiol group, maintaining key interactions while preventing oxidation or other metabolic liabilities.[8][9] |
Protocol: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The cornerstone of modern peptide synthesis is the SPPS methodology, which allows for the efficient and controlled assembly of a peptide chain on an insoluble resin support.[14][15][16] The following protocol details the incorporation of Fmoc-D-3,3-difluoro-Ala-OH (the free acid form required for SPPS, derived from the ethyl ester) into a growing peptide chain.
Workflow Overview
The process follows the standard iterative cycle of Fmoc-SPPS: deprotection, activation/coupling, and washing. However, due to the electronic effects of the fluorine atoms and potential steric hindrance, certain steps require special consideration.
Caption: General workflow for Fmoc-SPPS incorporating Ethyl 3,3-difluoro-D-alaninate.
Detailed Experimental Protocol (0.1 mmol Scale)
Materials:
-
Rink Amide MBHA Resin (or other suitable resin)
-
Fmoc-D-3,3-difluoro-Ala-OH
-
Other required Fmoc-protected L- or D-amino acids
-
Coupling Reagent: HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF (Peptide Synthesis Grade), DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
Procedure:
-
Resin Preparation: a. Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) into a fritted reaction vessel. b. Swell the resin in DMF for at least 30 minutes with gentle agitation.[14][17] c. Drain the DMF.
-
Fmoc Deprotection (First Amino Acid): a. Add 2 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh 2 mL of 20% piperidine in DMF, agitate for 15 minutes, then drain. d. Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
-
Coupling of Fmoc-D-3,3-difluoro-Ala-OH:
-
Causality: The electronegativity of the fluorine atoms can slightly decrease the nucleophilicity of the amine on the resin and the reactivity of the carboxylate during activation. To ensure complete reaction, extended coupling times or a double coupling strategy is recommended. a. In a separate vial, dissolve Fmoc-D-3,3-difluoro-Ala-OH (4 equivalents, 0.4 mmol) and HBTU (3.9 equivalents, 0.39 mmol) in 1.5 mL of DMF. b. Add DIPEA (8 equivalents, 0.8 mmol) to the activation solution. The solution will typically change color. c. Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel. d. Agitate the mixture for 2 to 4 hours at room temperature. A longer coupling time is often beneficial for fluorinated or other sterically hindered amino acids.[14] e. Optional but Recommended - Double Coupling: Drain the reaction solution, wash with DMF (3 x 2 mL), and repeat step 3 with a freshly prepared activated amino acid solution for another 1-2 hours to ensure maximum coupling efficiency.[17] f. Wash the resin thoroughly with DMF (5 x 2 mL) and then DCM (3 x 2 mL).
-
-
Chain Elongation: a. Repeat the deprotection (Step 2) and coupling (Step 3, using the next amino acid in the sequence) cycles until the desired peptide sequence is fully assembled.
-
Final Cleavage and Deprotection: a. After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator. b. Prepare the cleavage cocktail (TFA/TIS/H₂O). Caution: Work in a fume hood, TFA is highly corrosive. c. Add 2 mL of the cleavage cocktail to the dried resin. d. Agitate for 2-3 hours at room temperature.[17] e. Filter the resin and collect the filtrate containing the crude peptide. f. Precipitate the peptide by adding the filtrate to a 50 mL conical tube containing 40 mL of cold diethyl ether. g. Centrifuge, decant the ether, and wash the peptide pellet with more cold ether. h. Dry the crude peptide pellet under vacuum.
Characterization and Purification
Successful synthesis must be confirmed through rigorous analytical techniques.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for both purification and purity assessment. The increased lipophilicity from the difluoro-alanine residue will typically result in a longer retention time compared to its non-fluorinated counterpart.
-
Mass Spectrometry (e.g., ESI-MS): Essential for confirming the identity of the synthesized peptide. The observed mass should match the calculated theoretical mass of the difluorinated peptide.
-
¹⁹F NMR Spectroscopy: A powerful, non-destructive technique. The fluorine atoms provide a unique NMR handle. The chemical shift of the ¹⁹F signal can provide valuable information about the local microenvironment of the difluoro-alanine residue within the folded peptide structure.[18][19]
Case Study: Improving the Stability of an Antimicrobial Peptide
Objective: To enhance the proteolytic resistance of a model antimicrobial peptide (AMP), P-1 (Sequence: Lys-Lys-Val-Ala -Val-Lys-NH₂), by substituting the L-alanine at position 4 with 3,3-difluoro-D-alaninate. The new peptide is designated F-P-1 (Sequence: Lys-Lys-Val-D-fa -Val-Lys-NH₂, where 'fa' is 3,3-difluoro-alaninate).
Rationale: The Ala4 residue is a potential cleavage site for elastase-like proteases. Replacing it with a D-amino acid provides stereochemical resistance. The addition of the difluoro group is hypothesized to sterically and electronically shield the adjacent peptide bonds (Val3-D-fa4 and D-fa4-Val5) from enzymatic attack, further enhancing stability.[1]
Caption: Structure-Activity Relationship (SAR) logic for enhancing peptide stability.
Protocol: In Vitro Proteolytic Stability Assay
-
Preparation: a. Prepare 1 mg/mL stock solutions of both P-1 and F-P-1 peptides in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). b. Prepare a 0.1 mg/mL stock solution of a relevant protease, such as Trypsin or human neutrophil elastase, in the same buffer.
-
Incubation: a. In separate microcentrifuge tubes, mix 90 µL of each peptide stock with 10 µL of the protease stock (final peptide concentration: 0.9 mg/mL). b. As a control, prepare tubes with 90 µL of each peptide and 10 µL of assay buffer (no enzyme). c. Incubate all tubes at 37°C.
-
Time-Point Analysis: a. At specific time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr), withdraw a 10 µL aliquot from each tube. b. Immediately quench the enzymatic reaction by mixing the aliquot with 40 µL of a 1% TFA solution.
-
Quantification: a. Analyze each quenched sample by RP-HPLC. b. Quantify the amount of intact peptide remaining by integrating the area of the corresponding peak. c. Plot the percentage of intact peptide versus time for both P-1 and F-P-1 to determine and compare their degradation half-lives.
Protocol: Binding Affinity Assessment (Conceptual)
To assess if the modification impacts target interaction (e.g., binding to a bacterial membrane component like lipopolysaccharide (LPS) or a specific receptor), a biophysical method like Surface Plasmon Resonance (SPR) could be employed.
-
Immobilization: Covalently immobilize the target molecule (e.g., LPS) onto an SPR sensor chip surface.
-
Binding Measurement: Flow solutions of the peptides (P-1 and F-P-1) at various concentrations over the chip surface.
-
Data Analysis: Monitor the change in the SPR signal (Response Units) over time to obtain association (ka) and dissociation (kd) rate constants.
-
Affinity Calculation: Calculate the equilibrium dissociation constant (KD = kd/ka) for each peptide. A lower KD value indicates higher binding affinity.[20][21]
Conclusion
Ethyl 3,3-difluoro-D-alaninate is a high-impact building block for peptide drug discovery. Its incorporation, though requiring minor procedural adjustments in standard SPPS, offers a reliable method to significantly enhance the metabolic stability of therapeutic peptides. The unique electronic properties of the difluoromethyl group can also be leveraged to fine-tune binding affinity and conformational preferences. By following the protocols and understanding the principles outlined in these notes, researchers can effectively utilize this powerful tool to engineer more robust and efficacious peptide-based drugs.
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Benchchem. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- University of Rochester. (n.d.). Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods.
- Richardson, P. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.
- ACS Catalysis. (2025, April 14). Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges.
- PMC. (n.d.). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride.
- Richardson, P. (2025, December 19). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
- PMC. (n.d.). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1.
- Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Richardson, P. (2026, January 21). Utility of fluorinated α-amino acids in development of therapeutic peptides. ResearchGate.
- Li, J., et al. (2023, July 31). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry.
- Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025.
- University of Delaware. (n.d.). Fluorinated Peptides - Marsh Lab.
- PMC. (2021, October 22). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection.
- PMC. (2018, July 11). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations.
- ResearchGate. (2025, August 9). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1.
- MDPI. (2022, September 28). Fluorinated Protein and Peptide Materials for Biomedical Applications.
- Bohl, M., & Koksch, B. (2012, March 21). Fluorinated amino acids. Refubium.
- Semantic Scholar. (n.d.). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins.
- Chemical Science. (2024, August 2). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. RSC Publishing.
- PMC. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Richardson, P. L. (2025, October 31). Utilization of fluorinated α-amino acids in small molecule drug design. PubMed.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Journal of the American Chemical Society. (n.d.). Solid-Phase Unnatural Peptide Synthesis (UPS).
- Benchchem. (n.d.). Ethyl 3,3-difluoro-D-alaninate | 773046-41-6.
- Benchchem. (n.d.). Protocol for the Incorporation of 3-(2-Naphthyl)- D-alanine into Peptides: Application Notes for Researchers and Drug.
- Chemical Science. (n.d.). Chemical generation and modification of peptides containing multiple dehydroalanines. RSC Publishing.
- BindingDB. (n.d.). PrimarySearch_ki.
- Rognan, D., et al. (1999). Predicting binding affinities of protein ligands from three-dimensional models: application to peptide binding to class I major histocompatibility proteins. Journal of Medicinal Chemistry, 42(22), 4650-8.
- Frontiers in Immunology. (n.d.). Solubility Controlling Peptide Tags of Opposite Charges Generate a Bivalent Immune Response Against Dengue ED3 Serotypes 3 and 4.
- PMC. (n.d.). Enriching peptide libraries for binding affinity and specificity through computationally directed library design.
- Chemical Science. (n.d.). Methods for converting cysteine to dehydroalanine on peptides and proteins. RSC Publishing.
- ResearchGate. (n.d.). Improving the binding affinity using d-amino acids. a) d-alanine scan...
- d'Orchymont, H. (1993). Synthesis of 3,3-Difluoro-DL-alanine and 3,3-Difluoro-DL-alanine Precursors. Synthesis, 1993(10), 961-963.
- Organic Syntheses. (2015, September 10). Dipeptide Syntheses via Activated α-Aminoesters.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Technology - Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods [uc.technologypublisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 20. Predicting binding affinities of protein ligands from three-dimensional models: application to peptide binding to class I major histocompatibility proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Ethyl 3,3-difluoro-D-alaninate in the Rational Design of Mechanism-Based Enzyme Inhibitors
Target Audience: Synthetic Chemists, Enzymologists, and Drug Development Professionals Application Focus: Peptidomimetic Synthesis, Suicide Inhibition, and PLP-Dependent Enzyme Targeting
Introduction & Mechanistic Rationale
The incorporation of fluorinated unnatural amino acids into peptidomimetics is a cornerstone strategy in modern drug discovery. Ethyl 3,3-difluoro-D-alaninate serves as a highly versatile, chiral building block specifically engineered for the synthesis of mechanism-based (suicide) inhibitors targeting bacterial cell wall biosynthesis .
As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific moiety:
-
Bioisosterism & Lipophilicity: The difluoromethyl group (–CF₂H) acts as a bioisostere for methyl, hydroxymethyl, and thiol groups. The ethyl ester protects the highly polar carboxylate during organic synthesis and can serve as a lipophilic prodrug moiety to enhance cellular permeability .
-
Electronic Modulation: The strong electron-withdrawing nature (–I effect) of the fluorine atoms significantly lowers the pKa of the α -proton.
-
Suicide Inhibition Mechanism: When targeting Pyridoxal 5'-Phosphate (PLP)-dependent enzymes such as Alanine Racemase (Alr), the lowered pKa facilitates rapid abstraction of the α -proton by the enzyme. This forms a quinonoid intermediate. Subsequently, the β -fluorines act as leaving groups, triggering the elimination of hydrogen fluoride (HF) to generate a highly reactive, electrophilic aminoacrylate (enamine). This intermediate irreversibly alkylates the enzyme's active site, permanently neutralizing it .
Fig 1. PLP-dependent mechanism of suicide inhibition by difluoroalanine via HF elimination.
Quantitative Data: Kinetic Parameters
Understanding the kinetic behavior of fluorinated D-alanine derivatives is essential for rational inhibitor design. The degree of fluorination dictates the partition ratio ( kcat/kinact ), which represents the number of turnover events before the enzyme is irreversibly inactivated.
Table 1. Kinetic Parameters of Fluorinated D-Alanine Analogues against E. coli Alanine Racemase
| Compound | Km (mM) | kinact (min −1 ) | Partition Ratio ( kcat/kinact ) | Mechanism |
| D-Alanine | 0.98 | N/A | N/A | Natural Substrate |
| 3-Fluoro-D-alanine | ~10 | 0.05 | 800 | Suicide Inhibition |
| 3,3-Difluoro-D-alanine | 116 | 2.2 | 5000 | Suicide Inhibition |
| 3,3,3-Trifluoro-D-alanine | ~1 | ≤ 1.0 | < 10 | Suicide Inhibition |
Data synthesized from Wang & Walsh (1981). Note: While trifluoroalanine has a lower partition ratio, difluoroalanine derivatives provide a superior balance of synthetic tractability for peptide coupling and potent inactivation rates.
Experimental Workflows & Self-Validating Protocols
The synthesis and evaluation of inhibitors utilizing Ethyl 3,3-difluoro-D-alaninate require stringent control over reaction conditions. Fluorinated amino acids are highly susceptible to unwanted β -elimination (loss of HF) under basic conditions, and their α -amines are poor nucleophiles due to inductive deactivation .
Fig 2. Self-validating synthetic and analytical workflow for difluoro-D-alaninate inhibitors.
Protocol A: Controlled Saponification of Ethyl 3,3-difluoro-D-alaninate
Objective: Cleave the ethyl ester to yield the free carboxylic acid for subsequent C-terminal coupling, without triggering premature HF elimination.
-
Solvation: Dissolve Ethyl 3,3-difluoro-D-alaninate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.1 M concentration).
-
Temperature Control (Critical): Chill the reaction vessel to strictly 0 °C using an ice bath. Causality: Elevated temperatures in the presence of a base will force β -elimination of the difluoromethyl group, destroying the pharmacophore.
-
Hydrolysis: Add LiOH·H₂O (1.1 eq) dropwise as an aqueous solution. Stir at 0 °C for 2 hours.
-
Quenching: Acidify the mixture to pH 3.0 using 1M HCl to protonate the carboxylate, then extract with Ethyl Acetate (3x).
-
Self-Validation Checkpoint: Analyze the organic layer via LC-MS.
-
Pass Criteria: Presence of the [M+H]+ peak corresponding to the free acid.
-
Fail Criteria: Presence of a [M+H−20]+ peak, indicating unwanted loss of HF.
-
Protocol B: Electrophilic Activation and Peptide Coupling
Objective: Couple the difluoro-D-alanine derivative to a target peptide scaffold (e.g., mimicking the D-Ala-D-Ala dipeptide).
-
Activation: Dissolve the free difluoro-D-alanine (1.0 eq) and the incoming amine (1.1 eq) in anhydrous DMF.
-
Reagent Selection (Critical): Add HATU (1.2 eq) and DIPEA (2.5 eq) at 0 °C, then allow to warm to room temperature. Causality: The electron-withdrawing –CF₂H group severely deactivates the adjacent carboxylate. Standard carbodiimides (EDC/DCC) yield poor conversions; the highly reactive uronium salt (HATU) is mandatory to drive the formation of the active ester.
-
Reaction Monitoring: Stir for 4–6 hours under inert atmosphere (N₂).
-
Self-Validation Checkpoint: Perform a Kaiser (Ninhydrin) test on an aliquot. A negative result (yellow) confirms complete consumption of the primary amine. Purify via preparative RP-HPLC to >95% purity.
Protocol C: Time-Dependent Enzyme Inactivation Assay (Alanine Racemase)
Objective: Validate the synthesized compound as a mechanism-based suicide inhibitor.
-
Pre-Incubation: Incubate recombinant Alanine Racemase (10 nM) with varying concentrations of the purified difluoro-inhibitor (0.1 mM to 10 mM) in 50 mM HEPES buffer (pH 7.5) containing 10 μM PLP at 37 °C.
-
Time-Course Aliquoting: At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), remove a 10 μL aliquot of the pre-incubation mixture.
-
Residual Activity Measurement: Add the aliquot to a 90 μL assay mixture containing 50 mM L-Alanine, L-alanine dehydrogenase (coupling enzyme), and NAD⁺. Monitor the production of NADH via absorbance at 340 nm.
-
Self-Validation Checkpoint:
-
Control 1 (Vehicle): Must show linear, uninhibited enzyme kinetics.
-
Control 2 (D-Cycloserine): Must show known baseline inhibition.
-
Data Analysis: Plot the natural log of residual activity versus pre-incubation time. A linear decay confirms pseudo-first-order inactivation kinetics, a hallmark of true suicide inhibition.
-
References
-
Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment Organic Letters (American Chemical Society) URL:[Link]
-
Characteristics of beta, beta-difluoroalanine and beta, beta, beta-trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase Journal of Biological Chemistry (PubMed) URL:[Link]
-
Efficient Synthesis of Suitably Protected β-Difluoroalanine and γ-Difluorothreonine from L-Ascorbic Acid The Journal of Organic Chemistry (American Chemical Society) URL:[Link]
Topic: Fmoc-protected "Ethyl 3,3-difluoro-D-alaninate" in Automated Peptide Synthesizers
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Application Note: A Guide to the Automated Solid-Phase Synthesis of Peptides Incorporating Fmoc-3,3-difluoro-D-alaninate Ethyl Ester
Abstract & Introduction
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery. Fluorinated amino acids, in particular, offer a powerful toolset for modulating the physicochemical and biological properties of peptides.[1][2] The introduction of fluorine can enhance metabolic stability, alter peptide conformation, and improve binding affinity by modifying electronic properties.[3] This guide provides a detailed protocol and technical considerations for the use of Fmoc-3,3-difluoro-D-alaninate Ethyl Ester (Fmoc-D-f2Ala-OEt) in automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
A critical feature of this building block is the ethyl ester protecting the C-terminus. This necessitates its use as the first amino acid loaded onto an amine-functionalized resin (e.g., Rink Amide). The ester is then saponified (hydrolyzed) under basic conditions post-synthesis or during cleavage to yield the C-terminal carboxylic acid. This application note will detail the specific adjustments required to standard SPPS protocols to accommodate the unique reactivity of this valuable building block. Caution should be exercised when incorporating fluorinated amino acids, as the high electronegativity of fluorine can sometimes decrease the reactivity of the system, potentially leading to lower yields if not properly addressed.[1][4]
Core Principles & Strategic Considerations
The Role of the Ethyl Ester
Unlike standard Fmoc-amino acids which possess a free carboxylic acid for coupling, Fmoc-D-f2Ala-OEt has this group protected as an ethyl ester. Therefore, it cannot be coupled to a growing peptide chain. Instead, its N-terminal Fmoc group is removed, and the subsequent amino acid is coupled to its newly freed amine. This makes it an ideal starting point for peptides requiring a C-terminal 3,3-difluoro-D-alanine.
Impact of Gem-Difluorination on Reactivity
The electron-withdrawing nature of the two fluorine atoms on the β-carbon can influence the reactivity of the adjacent amine group after Fmoc deprotection. While this effect is generally modest, it can slightly decrease the nucleophilicity of the amine. To ensure complete and efficient coupling of the second amino acid onto the difluoro-D-alaninate residue, robust activation chemistry and potentially extended coupling times are recommended.
Materials & Reagents
| Reagent/Material | Grade/Specification | Recommended Supplier |
| Resin | Rink Amide MBHA (100-200 mesh) | Standard peptide synthesis suppliers |
| Amino Acid | Fmoc-3,3-difluoro-D-alaninate Ethyl Ester | Verified specialty chemical providers |
| Solvents | DMF, NMP, DCM (Peptide Synthesis Grade) | Standard chemical suppliers |
| Deprotection | 20% Piperidine in DMF (v/v) | Prepare fresh or use commercial |
| Coupling Activator | HBTU/HOBt or HATU | Standard peptide synthesis suppliers |
| Activation Base | N,N-Diisopropylethylamine (DIPEA) | Redistilled, peptide synthesis grade |
| Cleavage Cocktail | Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT | Prepare fresh from high-purity reagents |
Experimental Protocol: Automated Synthesis Workflow
This protocol details the initial loading of Fmoc-D-f2Ala-OEt onto a Rink Amide resin, followed by the coupling of the second amino acid.
Diagram of Initial Loading and First Coupling Cycle
Caption: Workflow for resin preparation and the first two coupling cycles.
Expert Note on Loading: The diagram and protocol clarify a critical point. To attach this amino acid to the resin as the C-terminal residue, one must start with the free acid version, Fmoc-3,3-difluoro-D-alanine (Fmoc-D-f2Ala-OH) . The title compound, Fmoc-D-f2Ala-OEt , would be used if one intended to incorporate it internally via side-chain attachment, which is a far more complex procedure. This protocol proceeds under the standard, more common assumption that the corresponding free acid was used for the initial resin loading.
Step-by-Step Methodology
Initial Setup (0.1 mmol scale):
-
Add ~167 mg of Rink Amide MBHA resin (0.6 mmol/g loading) to the synthesizer reaction vessel.
-
Swell the resin in DCM (10 min), followed by DMF (10 min).
Cycle 0: Loading of Fmoc-D-f2Ala-OH
-
Fmoc Deprotection of Resin: Perform a standard Fmoc deprotection on the Rink Amide linker using 20% piperidine in DMF (1 x 3 min, 1 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
Coupling Solution Preparation:
-
In a separate vial, dissolve Fmoc-D-f2Ala-OH (3 eq., 0.3 mmol), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq., 0.6 mmol) and allow to pre-activate for 2-3 minutes.
-
-
Coupling Reaction: Transfer the activated solution to the reaction vessel. Couple for 60-120 minutes.
-
Rationale: A longer coupling time is a prudent measure to counteract any potential reduction in reactivity due to the fluorination.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Cycle 1: Coupling of the Second Amino Acid
-
Fmoc Deprotection: Remove the Fmoc group from the newly attached D-f2Ala residue using 20% piperidine in DMF (1 x 3 min, 1 x 15 min).
-
Rationale: A slightly extended second deprotection step ensures complete removal from the potentially more demanding environment.
-
-
Washing: Wash thoroughly with DMF (5x).
-
Coupling of Amino Acid #2: Perform a standard coupling cycle for the next Fmoc-amino acid in your sequence, using a robust activator like HBTU or HATU. A standard 45-60 minute coupling time is typically sufficient.
Cleavage and Final Deprotection
Cleavage from the resin and removal of side-chain protecting groups is a critical step where side reactions can occur.[5][6] A well-chosen scavenger cocktail is essential.
Recommended Cleavage Cocktail
Table 1: Reagent K Formulation [7]
| Component | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage Agent, Removes acid-labile protecting groups |
| Phenol | 5% | Scavenger for carbocations (e.g., from Trp) |
| Water | 5% | Scavenger, aids in deprotection |
| Thioanisole | 5% | Scavenger, particularly for Met |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, prevents re-attachment of Trt groups (Cys) |
Cleavage Protocol
-
Wash the final peptide-resin with DCM and dry thoroughly under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail to the resin (~10 mL per 0.1 mmol scale).
-
Incubate at room temperature with gentle agitation for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise into a 50 mL conical tube containing ~40 mL of cold diethyl ether.
-
Centrifuge the mixture (3000 x g, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the final peptide pellet under high vacuum.
Troubleshooting & Expert Recommendations
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete coupling of AA #2 onto D-f2Ala residue | - Reduced nucleophilicity of the D-f2Ala amine. - Steric hindrance. | - Switch to HATU: Use HATU as the activator for this specific coupling step, as it is generally more potent than HBTU. - Double Couple: Perform the coupling reaction twice before proceeding to the next deprotection step. |
| Low final yield | - Incomplete initial loading of Fmoc-D-f2Ala-OH. - Poor peptide precipitation. | - Confirm loading efficiency after the first coupling using a small resin sample and a test cleavage. - Ensure the diethyl ether used for precipitation is ice-cold (-20°C) to maximize recovery. |
| Side products in MS | - Incomplete Fmoc removal during synthesis. - Scavenger-peptide adducts during cleavage. | - Increase piperidine deprotection times to 1x5 min and 1x20 min. - Ensure the cleavage cocktail is comprehensive for the amino acids in your sequence (e.g., use TIS for Arg(Pbf)). |
References
-
Vertex AI Search Result[3] - Discusses the advantages of incorporating fluorine into peptide side chains, such as enhanced metabolic stability and altered electronic properties for improved binding.
-
Taylor & Francis Online[1] - Highlights that while fluorinated amino acids are valuable, their incorporation in SPPS can be challenging due to the electronegativity of fluorine mitigating reactivity and leading to poor yields.
-
Royal Society of Chemistry[8] - Mentions the issue of abnormally poor coupling efficiency with certain orthogonally protected amino acids.
-
Royal Society of Chemistry[9] - Provides context on developing protocols for manipulating backbone-fluorinated amino acids using Fmoc-strategy solid-phase peptide synthesis.
-
Aapptec Peptides[10] - Describes various cleavage cocktails, including Reagent B which uses triisopropylsilane as a scavenger.
-
CDN[11] - Lists common cleavage cocktails (B, H, K, etc.) and the roles of their components like TFA and various scavengers.
-
Beilstein Journals[2] - Discusses the synthesis of fluorinated amino acids as essential building blocks for protein engineering and medicinal chemistry.
-
Vapourtec[5] - Explains that peptide cleavage from resin requires acidic conditions and that side reactions can occur, compromising peptide integrity.
-
PubMed[4] - Re-emphasizes that caution is needed when using fluorinated amino acids in SPPS as fluorine's electronegativity can lower reactivity and yields.
-
Nowick Laboratory, UCI[12] - Provides standard practices for Fmoc-based SPPS, including deprotection and coupling steps.
-
ChemPep[13] - Details Fmoc cleavage procedures, typically using piperidine, and discusses potential side reactions like aspartimide formation.
-
Thermo Fisher Scientific[6] - Outlines that cleavage and deprotection are crucial steps, with the choice of cocktail depending on the linker and amino acid composition.
-
PubMed[14] - Describes the development of a specific cleavage cocktail (Reagent H) designed to minimize methionine oxidation.
-
BOC Sciences[] - Explains why Fmoc-protected amino acids are dominant in SPPS, noting their high yield and reproducibility.
-
CEM GmbH[16] - Introduces a one-pot coupling and deprotection methodology for microwave-assisted peptide synthesis.
-
MDPI[17] - Mentions that SPPS is one of the most common methods to obtain synthetic peptides containing side chain-fluorinated residues.
-
Benchchem[7] - Provides an example of a standard automated SPPS protocol, including the composition of Reagent K for cleavage.
-
AltaBioscience[18] - Notes that Fmoc chemistry is a convenient and milder method for peptide synthesis, suitable for automation.
-
AAPPTec[19] - Describes the orthogonal nature of the Fmoc/tBu protection scheme in SPPS.
-
Sigma-Aldrich - Discusses challenges specific to cysteine-containing peptides, such as racemization during coupling.
-
Biotage[20] - Gives an example of an automated synthesis protocol using HBTU/HOAt for coupling and a TFA-based cleavage cocktail.
-
Royal Society of Chemistry[21] - Discusses advances in the direct Fmoc-based solid-phase synthesis of peptide thioesters.
-
PMC[22] - Compares different deprotection reagents for Fmoc SPPS.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 3. nbinno.com [nbinno.com]
- 4. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chempep.com [chempep.com]
- 14. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cem.de [cem.de]
- 17. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]
- 18. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 19. peptide.com [peptide.com]
- 20. biotage.com [biotage.com]
- 21. A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Efficient Incorporation of Ethyl 3,3-difluoro-D-alaninate
Introduction: The Challenge and Opportunity of Fluorinated Peptides
The strategic incorporation of fluorinated amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence the conformational stability, metabolic resistance, and binding affinity of peptides. Ethyl 3,3-difluoro-D-alaninate, a non-proteinogenic amino acid, presents a particularly interesting building block for drug discovery. The gem-difluoro group on the β-carbon introduces significant electronic and steric perturbations, which can lead to enhanced proteolytic stability and unique conformational constraints.
However, the very features that make this amino acid attractive also render its incorporation into a growing peptide chain a significant synthetic challenge. The electron-withdrawing nature of the two fluorine atoms deactivates the carboxyl group, making it less susceptible to nucleophilic attack. Furthermore, the steric bulk of the difluoroethyl group can hinder the approach of the incoming amine. This application note provides a comprehensive guide to selecting the optimal coupling reagents and protocols for the efficient and epimerization-free incorporation of Ethyl 3,3-difluoro-D-alaninate into peptide sequences.
Comparative Analysis of Coupling Reagents
The success of coupling sterically hindered and electron-deficient amino acids hinges on the choice of the activating reagent. These reagents function by converting the unreactive carboxyl group into a more electrophilic species.[1] We will explore three major classes of coupling reagents: onium salts, phosphonium salts, and carbodiimides.
Onium (Aminium/Uronium) Salts: The High-Performance Workhorses
Onium salts are among the most effective coupling reagents for challenging peptide syntheses, demonstrating high efficiency, rapid reaction kinetics, and strong suppression of racemization.[2] They function by forming highly reactive activated ester intermediates.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is particularly effective for sterically hindered amino acids.[3][4] It forms a highly reactive OAt-active ester, and the presence of the pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, further accelerating the coupling reaction.[5] For a substrate like Ethyl 3,3-difluoro-D-alaninate, HATU's high reactivity is a significant advantage in overcoming the deactivating effect of the fluorine atoms.[6]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While also a highly efficient reagent, HBTU is generally considered slightly less reactive than HATU, especially for difficult couplings.[7][8] It forms an OBt-active ester, which is less reactive than the OAt-ester generated by HATU. For routine couplings, HBTU is a reliable and more economical choice, but for the challenging incorporation of our target amino acid, HATU is often the superior option.[3]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU has emerged as a safer and highly effective alternative to benzotriazole-based reagents like HATU.[9][10] It is based on the non-explosive OxymaPure leaving group, offering a significantly better safety profile.[9] COMU's reactivity is often comparable to or even exceeds that of HATU in some cases, making it an excellent choice for coupling hindered residues.[1][10] Its high solubility and the fact that it requires only one equivalent of base are additional practical advantages.[11]
Table 1: Performance Comparison of Onium Salt Reagents
| Feature | HATU | HBTU | COMU |
| Reactivity | Very High[3][4] | High[7] | Very High[9][10] |
| Racemization Suppression | Excellent[3][11] | Very Good[11] | Excellent[9] |
| Safety Profile | HOAt component is explosive[9] | Generally safe | Non-explosive[1][9] |
| Byproducts | Tetramethylurea | Tetramethylurea | Morpholino-urea derivative |
| Suitability for Hindered Residues | Excellent[3][6] | Good, may require longer reaction times[3] | Excellent[1][10] |
Phosphonium Salts: Clean and Efficient Alternatives
Phosphonium-based reagents are another class of highly effective coupling agents, known for their high solubility and for producing clean reactions. A key advantage over uronium salts is their inability to cause guanidinylation of the N-terminal amino group, a side reaction that can terminate chain elongation.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium reagent that is as efficient as the historically significant BOP but avoids the formation of the carcinogenic byproduct HMPA.[1][11] PyBOP is effective for many difficult couplings.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, PyAOP, is exceptionally effective for coupling sterically hindered and N-methylated amino acids.[1][11] Its performance is often superior to PyBOP, especially for challenging substrates.[12]
Carbodiimides: The Economical Choice with Caveats
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are some of the earliest and most cost-effective coupling reagents.[13] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[14][15]
-
DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): While economical, carbodiimides are generally less suitable for challenging couplings on their own due to a higher risk of racemization and the formation of an unreactive N-acylurea byproduct.[13] To mitigate these side reactions, they are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[16][17] For a substrate as challenging as Ethyl 3,3-difluoro-D-alaninate, using a carbodiimide-based method would likely require careful optimization and may not provide the same level of efficiency and stereochemical purity as modern onium or phosphonium reagents.
Reaction Mechanisms and Workflows
Mechanism of Onium Salt-Mediated Coupling (HATU Example)
The coupling reaction proceeds through a two-step mechanism. First, the carboxylate anion of the N-protected Ethyl 3,3-difluoro-D-alaninate attacks the HATU reagent to form a highly reactive OAt-active ester. This intermediate is then rapidly attacked by the free amine of the growing peptide chain to form the desired amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea.[5][18]
Caption: Generalized mechanism of HATU-mediated amide bond formation.
Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) using Fmoc chemistry. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: HATU-Mediated Coupling of Ethyl 3,3-difluoro-D-alaninate
This protocol is recommended for achieving the highest coupling efficiency with the target amino acid.
Materials:
-
Fmoc-protected Ethyl 3,3-difluoro-D-alaninate
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotected resin with a free N-terminal amine
-
Standard SPPS washing and deprotection reagents (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Preparation: Ensure the resin is swelled and the N-terminal Fmoc group is fully deprotected using your standard protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-Ethyl 3,3-difluoro-D-alaninate (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Pre-activation: Add DIPEA (6 equivalents) to the activation solution. Gently agitate the solution for 1-2 minutes. The solution may change color.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours. The extended coupling time is recommended due to the hindered nature of the amino acid.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling is incomplete. In this case, a second coupling may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Proceed with the deprotection of the newly added Fmoc group to continue the peptide synthesis.
Protocol 2: COMU-Mediated Coupling of Ethyl 3,3-difluoro-D-alaninate
This protocol is a safer alternative to Protocol 1, with comparable efficiency.
Materials:
-
Fmoc-protected Ethyl 3,3-difluoro-D-alaninate
-
COMU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotected resin with a free N-terminal amine
-
Standard SPPS washing and deprotection reagents
Procedure:
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-Ethyl 3,3-difluoro-D-alaninate (3 equivalents) and COMU (2.9 equivalents) in DMF.
-
Pre-activation: Add DIPEA (3 equivalents) to the activation solution and agitate for 1-2 minutes. Note that COMU typically requires fewer equivalents of base compared to HATU.
-
Coupling: Transfer the activated solution to the resin and agitate at room temperature for 1-4 hours.
-
Monitoring and Washing: Monitor the reaction completion with a Kaiser test and wash the resin as described in Protocol 1.
-
Chain Elongation: Proceed with the subsequent steps of your SPPS workflow.
Caption: General workflow for SPPS incorporation of the fluorinated amino acid.
Conclusion and Recommendations
For the efficient incorporation of the sterically and electronically challenging Ethyl 3,3-difluoro-D-alaninate, the use of high-performance onium salt coupling reagents is strongly recommended.
-
For Maximum Reactivity: HATU is the reagent of choice, offering excellent yields and minimal racemization, provided appropriate safety precautions are taken.[3][4]
-
For a Balance of Safety and Performance: COMU stands out as a superior alternative, delivering reactivity comparable to HATU without the associated explosive hazard of HOAt-based reagents.[1][9][10]
Carbodiimide-based methods, while economical, are less suited for this demanding coupling and may lead to lower yields and increased side products. The provided protocols offer a robust starting point for researchers aiming to incorporate this valuable fluorinated building block into their peptide-based drug discovery programs.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]
-
HOBt and HBTU. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
Coin, I., et al. (2007). Introduction to Peptide Synthesis. Methods in Molecular Biology, 386, 3-28. [Link]
-
Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Katritzky, A. R., et al. (1996). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 61(15), 5122-5127. [Link]
-
Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 789-800. [Link]
-
Coste, J., et al. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Semantic Scholar. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
Veranova. (2025, October 21). White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434. [Link]
-
Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]
-
El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal, 15(37), 9404-9416. [Link]
-
Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(7), 1408. [Link]
-
Ghaffari, M. F., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Letters, 24(37), 6844-6849. [Link]
-
Wiley Online Library. (n.d.). Known strategies to fluorinated β‐amino acid derivatives by asymmetric catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from [Link]
-
American Chemical Society. (2021, November 15). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Retrieved from [Link]
-
American Chemical Society. (2019, August 22). Approaches to Obtaining Fluorinated α-Amino Acids. Retrieved from [Link]
-
NextSDS. (n.d.). D-Alanine, 3,3-difluoro-, ethyl ester (9CI) — Chemical Substance Information. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. peptide.com [peptide.com]
- 14. Carbodiimide - Wikipedia [en.wikipedia.org]
- 15. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Ethyl 3,3-Difluoro-D-alaninate: A Bioisosteric Tool for Enhancing Peptide Therapeutics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Fluorination in Peptide Design
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and suboptimal pharmacokinetic profiles. The strategic incorporation of non-natural amino acids has emerged as a powerful tool to overcome these hurdles.[1][2] Among these, fluorinated amino acids are of particular interest due to the unique physicochemical properties imparted by fluorine.[3]
This guide focuses on Ethyl 3,3-difluoro-D-alaninate , a versatile bioisostere that offers a unique combination of properties to enhance peptide-based drug candidates. The introduction of the difluoromethyl group can profoundly influence a peptide's conformation, lipophilicity, and resistance to enzymatic degradation.[3][4] These application notes provide a comprehensive overview of the properties of Ethyl 3,3-difluoro-D-alaninate, detailed protocols for its incorporation into peptides, and methodologies to assess the impact of this modification on peptide stability and activity.
Physicochemical Properties of Ethyl 3,3-Difluoro-D-alaninate
The utility of Ethyl 3,3-difluoro-D-alaninate as a bioisostere is rooted in its distinct physicochemical characteristics. The high electronegativity of the two fluorine atoms creates a strong dipole moment in the C-F bonds, influencing the local electronic environment and the molecule's overall properties.
| Property | Value | Source |
| Molecular Formula | C5H9F2NO2 | [5] |
| Molecular Weight | 153.13 g/mol | [5] |
| LogP (Predicted) | -0.5 to 0.5 | Estimated based on similar structures |
| pKa (Predicted) | ~7.5 (Amine), ~16 (alpha-Carbon) | Estimated based on similar structures |
| Van der Waals Volume | ~110 ų | Estimated |
Bioisosteric Potential of Ethyl 3,3-Difluoro-D-alaninate
The difluoromethyl group of Ethyl 3,3-difluoro-D-alaninate can act as a bioisostere for several natural amino acid side chains and functional groups, offering unique advantages in peptide design.
Mimicry of Hydroxyl and Thiol Groups
The CF2H group is considered a bioisostere of hydroxyl (OH) and thiol (SH) groups.[3] It can act as a hydrogen bond donor, mimicking the interactions of serine, threonine, or cysteine residues in a peptide's target binding pocket.[3] This substitution can be particularly advantageous in cases where the native hydroxyl or thiol group is a site of metabolic liability (e.g., phosphorylation or oxidation).
Modulation of Hydrophobicity
The incorporation of difluoroalanine can significantly increase the local hydrophobicity of a peptide sequence. The hydrophobic contribution of a difluoroalanine residue has been shown to be similar to that of isoleucine, but with a smaller van der Waals volume.[6] This allows for the fine-tuning of a peptide's lipophilicity to improve its membrane permeability and overall pharmacokinetic profile, without introducing significant steric bulk.
Synthesis of Fmoc-Protected Ethyl 3,3-Difluoro-D-alaninate
The successful incorporation of Ethyl 3,3-difluoro-D-alaninate into peptides via Solid-Phase Peptide Synthesis (SPPS) requires its N-terminal protection with the fluorenylmethyloxycarbonyl (Fmoc) group. A general synthetic scheme is presented below.
Caption: Solid-Phase Peptide Synthesis Workflow.
Troubleshooting:
-
Incomplete Coupling: If coupling of Fmoc-D-difa-OEt is incomplete, increase the coupling time, use a double coupling strategy, or switch to a more potent coupling reagent.
-
Aggregation: For hydrophobic sequences, consider using a more polar solvent mixture or incorporating backbone protection strategies. [3]
Protocol for In Vitro Protease Stability Assay
This protocol provides a general method to assess the stability of a peptide containing Ethyl 3,3-difluoro-D-alaninate against enzymatic degradation.
Materials:
-
Peptide stock solution (in a suitable buffer or DMSO)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Incubation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or acetonitrile)
-
HPLC or LC-MS system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the incubation buffer and the peptide stock solution to the desired final concentration.
-
Initiate Reaction: Add the protease solution to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the quenching solution to the aliquot to stop the enzymatic degradation.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life in the presence of the protease.
Caption: Protease Stability Assay Workflow.
Protocol for Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a peptide containing Ethyl 3,3-difluoro-D-alaninate to its target receptor.
Materials:
-
Cell membranes or purified receptor expressing the target
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the target
-
Unlabeled peptide (the competitor) at various concentrations
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled peptide.
-
Initiate Binding: Add the cell membranes or purified receptor to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature for a defined period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the concentration of the unlabeled peptide.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [7]
-
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion
Ethyl 3,3-difluoro-D-alaninate is a valuable building block for medicinal chemists and peptide scientists seeking to enhance the therapeutic potential of peptide-based drugs. Its unique ability to act as a bioisostere for key functional groups and to modulate hydrophobicity provides a rational approach to improving metabolic stability, membrane permeability, and receptor affinity. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this non-natural amino acid in their drug discovery and development efforts.
References
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Rdcthera. Retrieved March 30, 2026, from [Link]
-
Boutahri, Y., et al. (2023). Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment. Organic Letters, 25(37), 6937–6941. [Link]
-
Fustero, S., et al. (2011). Efficient Synthesis of Suitably Protected β-Difluoroalanine and γ-Difluorothreonine from L-Ascorbic Acid. The Journal of Organic Chemistry, 76(15), 6139–6146. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 30, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved March 30, 2026, from [Link]
-
Lagerström, M. C., & Schiöth, H. B. (2008). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Current Protocols in Pharmacology, Chapter 1, Unit 1.10. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Peptide Chemistry: Leveraging Non-natural Amino Acids. Retrieved March 30, 2026, from [Link]
-
Palomo, J. M. (2014). Synthesis of Enantiomerically Pure α-Ethyl, α-Vinyl and α-Ethynyl 3,3,3-Trifluoro Alaninates. European Journal of Organic Chemistry, 2014(18), 3785-3793. [Link]
-
PubMed. (2023). Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment. Organic Letters, 25(37), 6937–6941. [Link]
-
FabGennix International, Inc. (n.d.). Competition Assay Protocol. Retrieved March 30, 2026, from [Link]
-
d'Orchymont, H. (1993). Synthesis of 3,3-Difluoro-DL-alanine and 3,3-Difluoro-DL-alanine Precursors. Synthesis, 1993(10), 961-963. [Link]
-
Geri, J. B., et al. (2021). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society, 143(38), 15847–15854. [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Analiza. (n.d.). Physicochemical Properties. Retrieved March 30, 2026, from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved March 30, 2026, from [Link]
-
Wikipedia. (n.d.). Van der Waals radius. Retrieved March 30, 2026, from [Link]
-
Commandeur, J. N., et al. (1995). L-cysteines by cysteine S-conjugate beta-lyase: indications for formation of both thionoacylating species and thiiranes as reactive intermediates. Chemical Research in Toxicology, 8(5), 677–685. [Link]
-
Guichard, G., et al. (2007). PREPARATION OF (2S,4S)-N-(TERT-BUTOXYCARBONYL)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLIC ACID, DI-TERT-BUTYL ESTER. Organic Syntheses, 84, 235. [Link]
-
Wikipedia. (n.d.). Van der Waals constants (data page). Retrieved March 30, 2026, from [Link]
-
Depraetere, S., et al. (2020). Deprotonative Functionalization of the Difluoromethyl Group. Organic Letters, 22(21), 8470–8475. [Link]
-
Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved March 30, 2026, from [Link]
-
Zhao, Y. H., et al. (2003). Fast calculation of van der Waals volume as a sum of atomic and bond contributions and its application to drug compounds. Journal of Organic Chemistry, 68(19), 7368–7373. [Link]
-
Goti, G., et al. (2023). A General Organophotoredox Strategy to Difluoroalkyl Bicycloalkane (CF2‐BCA) Hybrid Bioisosteres. Angewandte Chemie International Edition, 62(11), e202217646. [Link]
-
Udenigwe, C. C., & Adebiyi, A. P. (2023). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. International Journal of Molecular Sciences, 24(3), 2095. [Link]
-
Buran, S., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry – A European Journal, 30(72), e202403277. [Link]
-
Rosa-Téllez, S., et al. (2023). Serine biosynthetic pathways signal to diverse outputs in plants. The Plant Cell, 35(5), 1541-1543. [Link]
-
Patel, K. K. (n.d.). Physicochemical Properties of Drug. Scribd. Retrieved March 30, 2026, from [Link]
-
NextSDS. (n.d.). D-Alanine, 3,3-difluoro-, ethyl ester (9CI) — Chemical Substance Information. Retrieved March 30, 2026, from [Link]
-
Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. UC Irvine. [Link]
- Naeem, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719.
Sources
- 1. analiza.com [analiza.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. D-Alanine, 3,3-difluoro-, ethyl ester (9CI) CAS#: 773046-41-6 [chemicalbook.com]
- 6. Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
Technical Support Center: Incorporation of Ethyl 3,3-difluoro-D-alaninate in SPPS
Welcome to the technical support center for the effective incorporation of Ethyl 3,3-difluoro-D-alaninate into your peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established expertise in peptide chemistry.
Troubleshooting Guide: Overcoming Coupling Challenges
This section addresses specific issues that may arise during the coupling of Ethyl 3,3-difluoro-D-alaninate, offering explanations and actionable protocols to resolve them.
Q1: I'm observing low coupling efficiency or complete failure when using standard coupling reagents like HBTU/HOBt for Ethyl 3,3-difluoro-D-alaninate. What is the cause, and how can I resolve this?
A1: The primary reason for poor coupling efficiency is the inherent steric hindrance and reduced nucleophilicity of the N-terminal amine of Ethyl 3,3-difluoro-D-alaninate. The two fluorine atoms are electron-withdrawing, which deactivates the amine, making it a weaker nucleophile. Additionally, the bulky ethyl ester group can sterically hinder the approach to the activated carboxyl group on the solid support.
Root Cause Analysis:
-
Electronic Effects: The strong electron-withdrawing nature of the two fluorine atoms significantly reduces the pKa of the α-amino group, decreasing its nucleophilicity and slowing down the rate of the coupling reaction.
-
Steric Hindrance: The presence of the difluoromethyl group, in addition to the ethyl ester, creates a sterically crowded environment around the nitrogen atom, impeding its ability to attack the activated ester of the growing peptide chain.
Recommended Solution: Utilize High-Potency Coupling Reagents
For sterically hindered and electron-deficient amino acids, more potent coupling reagents are required to achieve efficient acylation. We recommend using immonium/uronium or phosphonium-based reagents, such as HATU or COMU. These reagents rapidly form highly reactive activated esters that can overcome the challenges posed by Ethyl 3,3-difluoro-D-alaninate.
Experimental Protocol: Optimized Coupling with HATU
-
Pre-activation: In a separate vessel, pre-activate the protected Ethyl 3,3-difluoro-D-alaninate (e.g., Fmoc-D-3,3-difluoro-Ala-OEt) (3-5 equivalents) with HATU (3-5 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in a minimal amount of anhydrous N,N-Dimethylformamide (DMF) for 5-10 minutes.
-
Coupling: Add the pre-activated mixture to the deprotected peptide-resin and allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Use a qualitative test, such as the Kaiser test, to monitor the reaction progress. Note that sterically hindered amines may give a false-negative result. Confirmation of successful coupling should be performed by cleaving a small amount of resin and analyzing by LC-MS.
-
Double Coupling: If the coupling is incomplete after the initial reaction time, a second coupling step with a fresh solution of the activated amino acid is recommended.
Q2: After successfully coupling Ethyl 3,3-difluoro-D-alaninate, I am observing significant epimerization of the preceding amino acid in my peptide sequence. Why is this happening and what can I do to prevent it?
A2: Epimerization, the change in the stereochemistry of a chiral center, is a known side reaction in peptide synthesis, particularly for amino acids prone to racemization when activated. The extended reaction times and highly basic conditions often required for coupling hindered amino acids like Ethyl 3,3-difluoro-D-alaninate can exacerbate this issue.
Mechanistic Insight:
The mechanism of epimerization involves the deprotonation of the α-carbon of the activated amino acid, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a mixture of D and L isomers. The use of certain bases and prolonged exposure to basic conditions can promote this side reaction.
Mitigation Strategies:
-
Choice of Base: The use of a sterically hindered, non-nucleophilic base such as DIPEA is generally preferred over less hindered bases like triethylamine (TEA), as it is less likely to cause epimerization.
-
Additive Inclusion: Incorporating an additive like OxymaPure® (ethyl (hydroxyimino)cyanoacetate) can suppress epimerization by forming a more stable and less reactive activated ester, which is less prone to racemization.
-
Temperature Control: Performing the coupling reaction at a reduced temperature (e.g., 0 °C) can help to minimize the rate of epimerization, although this may also slow down the desired coupling reaction.
Optimized Protocol for Reduced Epimerization:
-
Reagent Selection: Use a coupling cocktail of DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure®.
-
Pre-activation: Dissolve the protected Ethyl 3,3-difluoro-D-alaninate (3 eq.) and OxymaPure® (3 eq.) in DMF. Add DIC (3 eq.) and allow the mixture to pre-activate for 10 minutes at room temperature.
-
Coupling: Add the pre-activated mixture to the resin and couple for 2-4 hours.
-
Analysis: After cleavage and purification, analyze the final peptide by chiral HPLC or by digesting the peptide and analyzing the resulting amino acids by chiral GC-MS to determine the extent of epimerization.
Frequently Asked Questions (FAQs)
What are the key structural features of Ethyl 3,3-difluoro-D-alaninate that make it challenging to couple in SPPS?
The primary challenges stem from a combination of electronic and steric factors:
-
Inductive Effect: The two fluorine atoms are highly electronegative, pulling electron density away from the alpha-amino group. This reduces the amine's nucleophilicity, making it less reactive towards the activated carboxyl group of the growing peptide chain.
-
Steric Bulk: The difluoromethyl group, along with the ethyl ester, creates significant steric hindrance around the reactive amine, making it physically difficult for the coupling partners to achieve the necessary orientation for the reaction to occur.
Which analytical techniques are most effective for confirming the successful incorporation of Ethyl 3,3-difluoro-D-alaninate?
A multi-pronged analytical approach is recommended for unambiguous confirmation:
| Analytical Technique | Purpose | Key Advantages |
| LC-MS | To confirm the correct mass of the final peptide. | Provides a quick and accurate determination of the molecular weight, confirming the addition of the difluoro-alaninate residue. |
| Tandem MS (MS/MS) | To sequence the peptide and pinpoint the location of the modification. | Fragmentation analysis can confirm the position of the Ethyl 3,3-difluoro-D-alaninate within the peptide sequence. |
| ¹⁹F NMR | To directly detect the presence of the fluorine atoms. | A highly specific and sensitive technique for fluorine-containing compounds. It can also provide information about the chemical environment of the fluorine atoms. |
| Amino Acid Analysis | To quantify the amino acid composition of the final peptide. | Can confirm the presence of the modified amino acid, although it may require a specialized protocol for fluorinated amino acids. |
Diagram: Troubleshooting Workflow for Coupling Ethyl 3,3-difluoro-D-alaninate
Troubleshooting HPLC purification of peptides with "Ethyl 3,3-difluoro-D-alaninate"
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) purification of peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is grounded in established scientific principles and practical, field-proven experience to ensure the integrity and success of your peptide purification workflows.
Troubleshooting Guide: Common Issues in Peptide HPLC Purification
This section addresses common challenges encountered during the HPLC purification of peptides, providing explanations for the underlying causes and step-by-step protocols for their resolution.
Poor Peak Shape: Tailing, Fronting, and Broadening
Poor peak shape is a frequent issue in peptide HPLC, compromising resolution and the accuracy of purity assessment.[1][2][3][4] Understanding the cause of peak distortion is the first step toward resolving it.
Question: My peptide peak is tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing, an asymmetrical peak with a trailing edge, is often indicative of secondary interactions between the peptide and the stationary phase, or issues with the mobile phase.[1][2]
Common Causes & Solutions:
-
Residual Silanol Interactions: The silica backbone of many reversed-phase columns has free silanol groups that can interact with basic residues (e.g., Lysine, Arginine) in your peptide, causing tailing.[2]
-
Solution:
-
Lower Mobile Phase pH: Decrease the pH of your mobile phase to 2-3 by using an acidic modifier like trifluoroacetic acid (TFA) or formic acid.[5] This protonates the silanol groups, minimizing their interaction with the positively charged peptide.
-
Increase Ion-Pairing Agent Concentration: A higher concentration of the ion-pairing agent can more effectively shield the silanol groups.[6][7]
-
Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Contamination: A contaminated guard or analytical column can also cause peak tailing.
-
Solution:
-
First, remove the guard column and run the analysis. If the peak shape improves, replace the guard column.[8]
-
If the problem persists, clean the analytical column according to the manufacturer's instructions. A typical wash cycle for a C18 column involves flushing with progressively stronger organic solvents.
-
-
Question: My peptide peak is fronting. What does this indicate?
Answer:
Peak fronting, where the peak has a leading edge, is less common than tailing but can occur under specific conditions.
Common Causes & Solutions:
-
Sample Solvent Incompatibility: If your peptide is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the peak to front.[1]
-
Column Collapse: At high pH or temperature, the silica matrix of the column can degrade, leading to a void at the column inlet and causing peak fronting.[8]
-
Solution: Ensure your mobile phase pH and operating temperature are within the column manufacturer's recommended range. If you suspect column collapse, the column will likely need to be replaced.
-
Question: My peaks are broad, leading to poor resolution. How can I improve this?
Answer:
Broad peaks can be a result of several factors, from the column itself to the HPLC system.
Common Causes & Solutions:
-
Large Pore Size Mismatch: Peptides require columns with a sufficiently large pore size (typically 120 Å or 300 Å) to allow for proper diffusion into and out of the pores of the stationary phase.[11] Using a column with a small pore size can restrict this movement, leading to peak broadening.[11]
-
Solution: Select a column with a pore size appropriate for the size of your peptide. For most synthetic peptides, a 120 Å pore size is suitable, while larger peptides and small proteins may require a 300 Å pore size.[11]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
-
Slow Gradient: An excessively shallow gradient may not be sufficient to elute the peptide in a sharp band.
Frequently Asked Questions (FAQs)
This section provides answers to specific questions you may have about peptide purification, including considerations for peptides containing modified residues like Ethyl 3,3-difluoro-D-alaninate.
Question: How do I choose the right HPLC column for my peptide?
Answer:
Column selection is critical for successful peptide purification. The key parameters to consider are the stationary phase, pore size, particle size, and column dimensions.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 is the most common and versatile choice for peptides. C8 or C4 can be used for more hydrophobic or larger peptides.[14][15] | Provides good retention and selectivity for a wide range of peptides. |
| Pore Size | 120 Å for small to medium-sized peptides. 300 Å for large peptides (>5 kDa) and proteins.[11][14] | Ensures the peptide can freely access the stationary phase within the pores. |
| Particle Size | 3-5 µm for analytical and semi-preparative HPLC. Larger particles for preparative scale. | Smaller particles provide higher resolution but also higher backpressure. |
| Column Dimensions | 4.6 mm ID for analytical. 10-50 mm ID for preparative scale. | Dimensions are scaled based on the amount of peptide to be purified. |
Question: What is the role of an ion-pairing agent like TFA, and are there alternatives?
Answer:
Ion-pairing agents are essential in reversed-phase HPLC of peptides. Trifluoroacetic acid (TFA) is the most common choice.[16]
Role of Ion-Pairing Agents:
-
Neutralization of Charges: Peptides are zwitterionic molecules. At the low pH of the mobile phase (typically with 0.1% TFA), the acidic residues are protonated (neutral), and the basic residues are protonated (positive charge). The negatively charged TFA anions form ion pairs with the positively charged sites on the peptide.[9]
-
Increased Hydrophobicity: This ion-pairing increases the overall hydrophobicity of the peptide, leading to better retention on the reversed-phase column.[6][7][17]
-
Improved Peak Shape: By masking the positive charges, ion-pairing agents also reduce secondary interactions with residual silanol groups on the column, resulting in sharper peaks.[9]
Alternatives to TFA:
-
Formic Acid (FA): Often used for LC-MS applications as it is less ion-suppressing than TFA.[16] However, it is a weaker ion-pairing agent, which may result in reduced retention and peak shape for some peptides.
-
Heptafluorobutyric Acid (HFBA): A stronger ion-pairing agent than TFA, leading to increased retention.[6][7][17] This can be useful for very hydrophilic peptides.
Question: I am purifying a peptide containing Ethyl 3,3-difluoro-D-alaninate. Are there any special considerations?
Answer:
Ethyl 3,3-difluoro-D-alaninate is a non-natural amino acid with unique properties that may influence its behavior during HPLC purification.
Properties of Ethyl 3,3-difluoro-D-alaninate:
-
Structure: It is an ethyl ester of a difluorinated D-alanine.[18][19] The presence of two fluorine atoms on the β-carbon significantly increases the hydrophobicity of the side chain compared to alanine. The ethyl ester group further adds to this hydrophobicity.
-
Potential for Instability: The ethyl ester linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, although this is generally not a major concern under typical reversed-phase conditions (pH 2-3).[20][21]
Purification Strategy:
-
Increased Retention: Due to the increased hydrophobicity from the difluoroethyl group, you can expect your peptide to be more retained on a C18 column compared to a similar peptide containing a standard alanine residue. You may need to use a higher percentage of organic solvent (e.g., acetonitrile) to elute your peptide.
-
Method Optimization: Start with a standard peptide purification protocol (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA). If the peptide is too strongly retained, consider the following adjustments:
-
Use a less hydrophobic stationary phase (e.g., C8).
-
Increase the steepness of the gradient.
-
-
Stability Check: After purification, it is advisable to confirm the integrity of the peptide by mass spectrometry to ensure that the ethyl ester has not been hydrolyzed.
Question: My peptide has poor solubility. How can I dissolve it for HPLC injection?
Answer:
Peptide solubility can be challenging and is highly sequence-dependent.[9][10][22]
Solubilization Protocol:
-
Start with Aqueous Acid: Attempt to dissolve the peptide in the mobile phase A (e.g., water with 0.1% TFA).[9][10]
-
Add Organic Solvent: If the peptide is not soluble, add a small amount of organic solvent like acetonitrile or isopropanol.[9]
-
Stronger Solvents (Use with Caution): For very hydrophobic peptides, solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may be necessary.[9][22] However, these are strong solvents and can cause peak distortion if a large volume is injected.[9][10] If you must use these, keep the injection volume as small as possible.
Workflow for Handling Poorly Soluble Peptides:
Caption: Workflow for dissolving peptides with poor solubility.
Experimental Protocols
Protocol 1: General Peptide Purification by Reversed-Phase HPLC
-
Column: C18, 5 µm, 120 Å, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-65% B (linear gradient)
-
35-40 min: 65-95% B (wash)
-
40-45 min: 95% B (wash)
-
45-50 min: 95-5% B (re-equilibration)
-
50-60 min: 5% B (re-equilibration)
-
-
Injection Volume: 20-100 µL (depending on sample concentration).
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1-5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Troubleshooting Peak Tailing
Caption: Logical workflow for troubleshooting peak tailing.
References
- Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC. (n.d.).
- Effects of Ion-Pairing Reagents on the Prediction of Peptide Retention in Reversed-Phase High-Performance Liquid Chromatography - PubMed. (n.d.).
- What's the best HPLC column for peptide separations? | Knowledge Center. (n.d.).
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- HPLC Analysis and Purification of Peptides - PMC. (n.d.).
- Optimizing a mobile phase gradient for peptide purification using flash column chromatography | Biotage. (2023, January 31).
- How to choose an ion pairing agent to improve your peptide purification - Biotage. (2023, February 6).
- How to improve peptide purification by altering the mobile phase pH | Biotage. (2023, January 30).
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27).
- Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns | Agilent. (2023, May 3).
- HPLC peak shape trouble shooting : r/Chempros - Reddit. (2024, December 11).
- Which is the best Preparative HPLC column for peptide purification? - ResearchGate. (2016, August 15).
- Peptide Isolation – Method Development Considerations - Waters Corporation. (n.d.).
- How to prevent breakthrough during your peptide purification with flash chromatography. (2023, February 7).
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
- HPLC of Peptides and Proteins HPLC of Peptides and Proteins. (n.d.).
- Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid - ACS Publications. (2022, December 8).
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1).
- Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide - PekCura Labs. (2025, November 3).
- Peptide Purification - AAPPTec. (n.d.).
- Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.).
- Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific. (n.d.).
- The Ultimate Guide to HPLC Testing for Peptides - Vanguard Laboratory. (2025, December 8).
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1).
- What are the common challenges faced in peptide purification using chromatography? (2025, January 15).
- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
- Solubility Guidelines for Peptides - Sigma-Aldrich. (n.d.).
- D-Alanine, 3,3-difluoro-, ethyl ester (9CI) — Chemical Substance Information - NextSDS. (n.d.).
- Buy 3,3-Difluoro-D-alanine (EVT-13081795) - EvitaChem. (n.d.).
- D-Alanine, 3,3-difluoro-, ethyl ester (9CI) CAS - ChemicalBook. (n.d.).
- 2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (n.d.).
- Thermochemical properties of L-alanine nitrate and L-alanine ethyl ester nitrate. (2014, July 24).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2026, March 25).
- D-Alanine, 3,3,3-trifluoro-, ethyl ester - ChemicalBook. (n.d.).
- HPLC Labeling Reagents - TCI Chemicals. (n.d.).
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC. (n.d.).
- (PDF) Validated stability-indicating HPLC-DAD method for determination of the phosphodiesterase (PDE-4) inhibitor roflumilast - ResearchGate. (2026, February 24).
Sources
- 1. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 2. waters.com [waters.com]
- 3. pekcuralabs.com [pekcuralabs.com]
- 4. The Ultimate Guide to HPLC Testing for Peptides – Vanguard Laboratory [vanguardlaboratory.com]
- 5. biotage.com [biotage.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. biotage.com [biotage.com]
- 11. hamiltoncompany.com [hamiltoncompany.com]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
- 14. hplc.eu [hplc.eu]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. biotage.com [biotage.com]
- 18. nextsds.com [nextsds.com]
- 19. D-Alanine, 3,3-difluoro-, ethyl ester (9CI) CAS#: 773046-41-6 [chemicalbook.com]
- 20. scispace.com [scispace.com]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. Solubility Guidelines for Peptides [sigmaaldrich.com]
Identifying and minimizing side reactions with "Ethyl 3,3-difluoro-D-alaninate"
Welcome to the technical support center for Ethyl 3,3-difluoro-D-alaninate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique chiral building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you minimize side reactions and maximize the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to anticipate when working with Ethyl 3,3-difluoro-D-alaninate?
When using Ethyl 3,3-difluoro-D-alaninate, the primary sites of reactivity are the amine and ester functional groups, as well as the α-proton. The C-F bonds are generally very stable under typical synthetic conditions.[1] The most common side reactions include:
-
Racemization: Loss of stereochemical integrity at the α-carbon is a significant risk, particularly under basic conditions. The electron-withdrawing nature of the two fluorine atoms can increase the acidity of the α-proton, making it more susceptible to deprotonation and subsequent racemization.[2][3][4]
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[5][6] This is often a problem during aqueous workups or if the reaction conditions are not strictly anhydrous.
-
Over-alkylation/Acylation: When modifying the primary amine, there is a potential for di-alkylation or other undesired reactions if the stoichiometry and reaction conditions are not carefully controlled.
-
Diketopiperazine Formation: In peptide synthesis, particularly at the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination.[7]
-
Side Reactions with Coupling Reagents: In peptide synthesis, coupling reagents themselves can sometimes lead to side reactions like guanidinylation of the N-terminus.[7]
Q2: Why is my yield consistently low when using this reagent?
Low yields can stem from a variety of factors, not all of which are side reactions.[8][9][10] Common causes include:
-
Incomplete Reactions: The steric bulk and electronic effects of the difluoro group can slow down reactions compared to their non-fluorinated analogs.[11][12] You may need to screen different activating agents, use higher temperatures, or extend reaction times.
-
Product Loss During Workup/Purification: The polarity of your product may be different than expected. It's crucial to perform a thorough extraction and choose an appropriate chromatography system to avoid product loss.[9][13]
-
Poor Reagent Quality: Ensure your starting material and all other reagents are pure and dry. Moisture, in particular, can lead to hydrolysis and other unwanted reactions.[8][14]
-
Competing Side Reactions: If significant side reactions like racemization or hydrolysis are occurring, they will naturally consume your starting material and lower the yield of your desired product.
Q3: Are the C-F bonds on Ethyl 3,3-difluoro-D-alaninate stable to common reagents?
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry and is exceptionally stable.[1] It is resistant to oxidation, hydrolysis, and attack by most common acids and bases used in standard organic synthesis.[1] However, under very harsh conditions, such as with potent reducing agents or in certain metal-catalyzed reactions designed for C-F activation, cleavage can occur, though this is not a common issue in typical applications of this building block.[15]
Troubleshooting Guide: Stereochemical Integrity
One of the most critical aspects of using Ethyl 3,3-difluoro-D-alaninate is maintaining its D-configuration. Loss of stereochemical purity can have profound effects on the biological activity of the final molecule.
Issue: I am observing racemization (loss of optical purity) in my product.
Primary Cause: Abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate which can be protonated from either face, resulting in a mixture of D and L enantiomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization.
Detailed Recommendations:
-
Choice of Base: The selection of the base is paramount. Strong, non-hindered bases should be avoided.
-
Recommended Bases: Use non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[16] These are less likely to abstract the α-proton due to steric hindrance.
-
Bases to Avoid: Triethylamine (TEA) is more basic and less hindered than DIPEA, increasing the risk of racemization.[16] Stronger bases like alkoxides or hydrides should be used with extreme caution and at very low temperatures.
-
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0°C or even lower and allowing it to slowly warm to room temperature can significantly suppress racemization.
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO can stabilize the enolate intermediate, potentially increasing the rate of racemization. If the reaction chemistry allows, consider screening less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Reaction Time: Minimize reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that may promote racemization.
Troubleshooting Guide: Purity and Byproducts
Issue: My final product is contaminated with a lower molecular weight species corresponding to the free acid.
Primary Cause: Hydrolysis of the ethyl ester. This can happen during the reaction itself if there is residual water, or during an aqueous workup, especially if the pH is not carefully controlled.
Protocol: Minimizing Ester Hydrolysis
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. Commercial anhydrous solvents are often sufficient, but for highly sensitive reactions, distillation from an appropriate drying agent may be necessary.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[13]
-
-
Controlled Workup:
-
Acidic Hydrolysis: Acid-catalyzed hydrolysis is a reversible process.[5][6] If your workup involves an acidic wash, perform it quickly and at low temperatures (e.g., with an ice bath). Use a saturated solution of a weak base like sodium bicarbonate to neutralize the acid promptly.
-
Basic Hydrolysis (Saponification): Base-catalyzed hydrolysis is irreversible and generally faster than acid-catalyzed hydrolysis.[5][6][17] Avoid washing with strong bases (e.g., NaOH, KOH). If a basic wash is necessary, use a weak base like sodium bicarbonate and minimize contact time.
-
| Condition | Risk of Hydrolysis | Recommended Action |
| Reaction | Moderate | Use anhydrous solvents and an inert atmosphere. |
| Acidic Wash (e.g., 1M HCl) | High (especially with heat) | Perform wash quickly at 0°C. Neutralize promptly. |
| Basic Wash (e.g., 1M NaOH) | Very High (Irreversible) | Avoid if possible. Use saturated NaHCO₃ solution instead. |
| Purification | Low to Moderate | Avoid prolonged exposure to protic solvents on silica gel. Consider using a buffered mobile phase if necessary. |
Issue: I'm performing a peptide coupling and see byproducts or low yield.
Primary Cause: The difluoromethyl group provides steric hindrance near the reaction center, which can slow down the rate of peptide bond formation.[11] This allows competing side reactions to become more prominent.
Protocol: Optimized Peptide Coupling
-
Choice of Coupling Reagent: Standard coupling reagents may be too slow. Use a more potent activating agent.
-
Recommended Reagents: Uronium/aminium salts like HATU, HBTU, or HCTU are highly effective for coupling sterically hindered amino acids.[12] Phosphonium salts like PyBOP are also a good choice.
-
Activation Additives: Always include an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization and improve coupling efficiency.[7][16]
-
-
Pre-activation: Do not add the coupling reagent directly to the mixture of the amino acid and the amine. Instead, pre-activate the carboxylic acid component.
-
Step 1: In a separate flask, dissolve Ethyl 3,3-difluoro-D-alaninate (or the growing peptide chain with the C-terminal difluoroalanine) and the coupling reagent (e.g., HATU) in an anhydrous solvent like DMF.
-
Step 2: Add a non-nucleophilic base (DIPEA) to this mixture and allow it to stir for 1-5 minutes. This forms the activated ester.
-
Step 3: Add this pre-activated solution to the flask containing the N-terminal amine component.
-
-
Double Coupling: If you still observe incomplete reaction after a standard coupling time (e.g., 1-2 hours), a second coupling may be necessary.
-
After the first coupling, filter and wash the resin (if on solid phase) or monitor the reaction mixture by LC-MS.
-
If starting material remains, repeat the coupling procedure with a fresh solution of the activated amino acid.[12]
-
Caption: Decision workflow for optimized peptide coupling.
References
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research. Available at: [Link]
- Porta, R., et al. (2018). Chemically fuelled deracemization of amino acids.
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Dynamic Kinetic Resolution of α-Amino Acid Esters in the Presence of Aldehydes. ResearchGate. Available at: [Link]
-
Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. [Source information not fully available]. Available at: [Link]
-
Synthesis of Difluoroaminoxy-, Difluoroamino- or Fluorodiazonium-Containing Materials. Defense Technical Information Center. Available at: [Link]
-
Side Reactions in Peptide Synthesis. Scribd. Available at: [Link]
-
Peterson, E. A., & Jacobsen, E. N. (2013). Synthetic Advantages of Defluorinative C–F Bond Functionalization. [Source information not fully available]. Available at: [Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora. Available at: [Link]
-
What are some common causes of low reaction yields? Reddit. Available at: [Link]
- C-F Bond Construction.
-
Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Gao, J., et al. (2012). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. [Source information not fully available]. Available at: [Link]
-
Hydrolysing esters. Chemguide. Available at: [Link]
-
Blaise Reaction. Organic Chemistry Portal. Available at: [Link]
-
Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. ResearchGate. Available at: [Link]
-
Hydrolysis of Esters and Amides. Dalal Institute. Available at: [Link]
-
Pan, Y., et al. (2012). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. [Source information not fully available]. Available at: [Link]
-
When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. [Source information not fully available]. Available at: [Link]
-
Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
I have a problem in witting reaction product ? ResearchGate. Available at: [Link]
-
Synthesis of beta-difluorine-containing amino acids. PubMed. Available at: [Link]
-
Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. Available at: [Link]
-
Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. PubMed. Available at: [Link]
-
Safety Assessment of Trisodium Ethylenediamine Disuccinate and Tetrasodium Iminodisuccinate as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
- Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.
-
Biosynthesis of DNA-Alkylating Antitumor Natural Products. MDPI. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 2. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thesis.unipd.it [thesis.unipd.it]
- 4. creation.com [creation.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. peptide.com [peptide.com]
- 8. quora.com [quora.com]
- 9. Reddit - Please wait for verification [reddit.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Optimizing Ethyl 3,3-Difluoro-D-alaninate Incorporation
Welcome to the Advanced Peptide Synthesis Support Center. Incorporating fluorinated amino acids into peptide backbones is a powerful strategy for tuning biophysical properties. Difluoroalanine (DFAla) is highly valued as a bioisostere for thiol and hydroxyl groups, providing local hydrophobicity similar to isoleucine but with a significantly smaller van der Waals volume.
However, the incorporation of Ethyl 3,3-difluoro-D-alaninate presents unique synthetic challenges—primarily rapid epimerization and base-catalyzed degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure successful peptide elongation.
Section 1: Strategic Workflow & Decision Matrix
When working with Ethyl 3,3-difluoro-D-alaninate, your choice of protecting groups and coupling reagents will dictate the success or failure of the synthesis. Standard Solid-Phase Peptide Synthesis (SPPS) protocols will often lead to complete degradation. Use the decision matrix below to plan your solution-phase fragment synthesis.
Optimization workflow for Ethyl 3,3-difluoro-D-alaninate incorporation and deprotection.
Section 2: Frequently Asked Questions (Troubleshooting)
Q1: Why does my peptide degrade completely during Fmoc deprotection after incorporating DFAla? A1: This is the most common failure point when working with difluoroalanine derivatives. The highly electron-withdrawing nature of the β,β -difluoro ( −CF2H ) group significantly increases the acidity of the Cα proton. When exposed to secondary amines like piperidine (standard Fmoc deprotection conditions), the peptide undergoes rapid base-catalyzed E1cB-type elimination (dehydrofluorination) or irreversible epimerization, leading to complete degradation (). Corrective Action: Abandon standard Fmoc/piperidine chemistry for the residues immediately surrounding DFAla. Instead, utilize Z-protected (benzyloxycarbonyl) amino acids and perform deprotection via hydrogenolysis under strictly neutral conditions.
Q2: I am observing massive epimerization during the C-terminal activation of the DFAla residue. How can I prevent this? A2: Epimerization is promoted by the activation of the carboxylic function of difluoroalanine. Strong coupling reagents like HATU require the presence of a tertiary amine base (e.g., DIPEA). This basic environment accelerates oxazolone formation at the activated C-terminus, which, combined with the acidic Cα proton, leads to rampant epimerization. Corrective Action: Switch to milder, near-neutral activation conditions. Using EDC in combination with Oxyma suppresses the epimerization pathway, preserving diastereomeric excesses (de) of >95%.
Q3: Can I use Ethyl 3,3-difluoro-D-alaninate directly in Solid-Phase Peptide Synthesis (SPPS)? A3: Direct incorporation into standard SPPS is highly problematic due to the base-lability of the residue. Ethyl 3,3-difluoro-D-alaninate is best utilized in solution-phase fragment synthesis. You must couple an N-protected amino acid to its free amine, carefully hydrolyze the ethyl ester, and then couple the resulting dipeptide block to your growing chain ().
Section 3: Quantitative Data on Coupling Conditions
To guide your experimental design, the following table summarizes the expected outcomes of various coupling and deprotection strategies when applied to difluoroalanine derivatives.
| Reaction Phase | Reagents / Conditions | Epimerization Rate | Degradation Risk | Expected Yield |
| N-Terminal Coupling | EDC·HCl, Oxyma, 0 °C to RT | < 1% | Low | 56 - 65% |
| N-Terminal Deprotection | 20% Piperidine in DMF (Fmoc) | N/A | High (Complete) | 0% |
| N-Terminal Deprotection | H₂, Pd/C, Neutral (Z-group) | < 1% | Low | > 95% |
| C-Terminal Activation | HATU, DIPEA, DMF | > 30% | Moderate | < 40% |
| C-Terminal Activation | EDC·HCl, Oxyma, DMF | < 5% | Low | 60 - 75% |
Section 4: Self-Validating Experimental Protocols
The following step-by-step methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation check confirms success.
Protocol A: N-Terminal Coupling to Ethyl 3,3-difluoro-D-alaninate
Objective: Form a peptide bond at the free amine of Ethyl 3,3-difluoro-D-alaninate without inducing epimerization.
-
Preparation: Dissolve Ethyl 3,3-difluoro-D-alaninate hydrochloride (1.0 eq) and a Z-protected amino acid (e.g., Z-Ala-OH, 1.1 eq) in anhydrous DMF. Causality: Z-protection is chosen over Fmoc to avoid subsequent base-catalyzed degradation during deprotection.
-
Cooling: Add Oxyma (1.1 eq) and cool the mixture strictly to 0 °C. Causality: Cooling minimizes pre-activation side reactions and stabilizes the intermediate.
-
Activation: Add EDC·HCl (1.1 eq) and N-methylmorpholine (NMM, 1.0 eq) to neutralize the hydrochloride salt. Stir for 12 hours, allowing the reaction to gradually warm to room temperature.
-
Validation Check: Perform TLC (Hexane/EtOAc 1:1). The free amine of the DFAla ethyl ester must be consumed. A Ninhydrin stain must transition from positive (blue/purple) to negative, confirming complete amine acylation.
Protocol B: Mild Hydrolysis of the Ethyl Ester
Objective: Unmask the C-terminus of the DFAla residue without triggering E1cB elimination.
-
Solvent Setup: Dissolve the Z-protected dipeptide ethyl ester in a THF/H₂O (3:1) mixture and cool to 0 °C. Causality: The −CF2H group is highly sensitive to base; low temperatures are mandatory to suppress elimination.
-
Hydrolysis: Add LiOH·H₂O (1.1 eq) dropwise over 10 minutes.
-
Validation Check: Monitor the reaction via LC-MS every 30 minutes. The exact mass of the ester must disappear, replaced by the [M-H]⁻ of the free acid. Critical Step: Stop the reaction immediately upon completion and acidify the mixture to pH 3 with 1M HCl before extraction to prevent degradation of the newly formed carboxylic acid.
Protocol C: C-Terminal Elongation via EDC/Oxyma
Objective: Couple the DFAla C-terminus to the next residue while preventing oxazolone-mediated epimerization.
-
Preparation: Dissolve the hydrolyzed Z-dipeptide-OH (1.0 eq) and an amino acid ester (e.g., H-Leu-OMe, 1.1 eq) in anhydrous DMF at 0 °C.
-
Coupling: Add Oxyma (1.1 eq) and EDC·HCl (1.1 eq). Causality: Avoiding strong bases like DIPEA and strong activators like HATU prevents oxazolone-mediated epimerization at the DFAla C-terminus.
-
Validation Check: Isolate the product and perform Chiral HPLC or ¹⁹F-NMR. The presence of a single ¹⁹F doublet (or specific multiplet) validates that the stereocenter was preserved (<5% epimerization). A secondary set of peaks indicates unwanted diastereomer formation.
References
Technical Support Center: Troubleshooting Racemization in Ethyl 3,3-Difluoro-D-Alaninate Synthesis
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of fluorinated unnatural amino acids. Ethyl 3,3-difluoro-D-alaninate is a highly valuable building block for peptide engineering and medicinal chemistry, but its unique electronic properties make it exceptionally prone to epimerization. This guide provides field-proven, mechanistically grounded solutions to preserve enantiomeric purity during your synthetic workflows.
Mechanistic Insight: The "Why" Behind the Racemization
Before troubleshooting a failed synthesis, we must understand the causality of the degradation. The β,β -difluoromethyl group ( −CF2H ) exerts a profound electron-withdrawing inductive effect ( −I ). This significantly lowers the pKa of the α -proton compared to standard aliphatic amino acids[1].
When exposed to standard basic conditions (e.g., DIPEA or TEA during peptide coupling), the highly acidic α -proton is rapidly abstracted. This forms an achiral, planar enolate intermediate. Subsequent reprotonation occurs indiscriminately from either the top or bottom face, resulting in a racemic mixture of D- and L-enantiomers[2].
Fig 1. Base-catalyzed racemization of Ethyl 3,3-difluoro-D-alaninate via an achiral enolate.
Quantitative Base Selection Guide
To prevent epimerization, base selection is the most critical variable in your experiment. The table below summarizes the causality between base properties and racemization risk.
| Base / Reagent System | Conjugate Acid pKa | Steric Hindrance | Racemization Risk | Application Recommendation |
| DIPEA / TEA | ~10.5 - 10.7 | Moderate to High | Critical | Strictly avoid during coupling. |
| N-Methylmorpholine (NMM) | ~7.4 | Low | High | Avoid; low steric bulk allows easy α -proton access. |
| 2,4,6-Collidine | ~7.4 | Very High | Low to Moderate | Acceptable only if a base is strictly mandatory. |
| DIC / HOAt (Base-Free) | N/A | N/A | Minimal | Optimal standard for fluorinated amino acids. |
Frequently Asked Questions (FAQs)
Q1: I am using standard HATU/DIPEA coupling. Why is my Ethyl 3,3-difluoro-D-alaninate completely racemized? A: HATU requires a tertiary amine base (like DIPEA) to generate the active carboxylate and drive the reaction. However, as established, the α -proton of difluoroalanine derivatives is highly acidic[1]. DIPEA rapidly deprotonates the α -carbon faster than the coupling reaction can proceed. You must switch to a base-free activation strategy.
Q2: What is the most effective coupling strategy to maintain stereochemical integrity? A: The gold standard for fluorinated amino acids is the DIC/HOAt or DIC/Oxyma Pure system without any added base[3]. DIC (Diisopropylcarbodiimide) activates the carboxylic acid, and HOAt forms a highly reactive active ester. The intrinsic basicity of the incoming amine (Ethyl 3,3-difluoro-D-alaninate) is sufficient to drive the nucleophilic attack. The nitrogen atom in the pyridine ring of HOAt acts as an internal neighboring-group catalyst, eliminating the need for external tertiary amines.
Q3: My Ethyl 3,3-difluoro-D-alaninate is supplied as a hydrochloride salt. How do I neutralize it without causing racemization? A: Do not use DIPEA. Instead, use exactly 1.0 equivalent of 2,4,6-collidine . Collidine is a much weaker base ( pKa ~7.4) and its two adjacent methyl groups provide immense steric shielding. This prevents the base from accessing the sterically encumbered α -proton of your substrate, allowing it to neutralize the HCl salt safely.
Q4: How should I analytically monitor the enantiomeric excess (ee) of my product? A: Standard reverse-phase LC-MS cannot resolve enantiomers. Because your molecule contains a −CF2H group, 19F NMR spectroscopy is your most powerful and rapid tool[4]. By adding a Chiral Solvating Agent (CSA) to your NMR tube, the D- and L-enantiomers will display distinct, quantifiable 19F signals. Alternatively, use Chiral HPLC (e.g., Daicel Chiralpak columns) with an isocratic hexanes/isopropanol gradient.
Validated Experimental Protocol: Base-Free Peptide Coupling
This self-validating protocol ensures that the reaction environment remains neutral-to-acidic, systematically eliminating the root cause of racemization.
Step 1: Pre-Activation (Temperature Control)
-
Action: Dissolve the N-protected amino acid (1.2 eq) and HOAt (1.2 eq) in anhydrous DMF (0.2 M). Cool the vessel to 0 °C. Add DIC (1.2 eq) dropwise.
-
Causality: Pre-activating at 0 °C stabilizes the transient O-acylisourea intermediate and prevents premature degradation or side reactions before the nucleophile is introduced.
Step 2: Base-Free Coupling
-
Action: After 10 minutes of pre-activation, add Ethyl 3,3-difluoro-D-alaninate (1.0 eq) directly to the mixture. Crucially, do not add any base.
-
Causality: The highly reactive HOAt ester undergoes aminolysis driven solely by the nucleophilicity of the alaninate's free amine, keeping the system pH neutral[3].
Step 3: Reaction Monitoring
-
Action: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor the disappearance of the starting material via TLC or LC-MS.
Step 4: Self-Validating Acidic Workup
-
Action: Dilute the mixture with EtOAc and wash sequentially with 5% aqueous Citric Acid (3x), Brine (1x), and dry over Na2SO4 .
-
Causality & Validation: The citric acid wash serves a dual purpose: it removes unreacted starting materials and ensures the aqueous microenvironment remains strictly acidic (pH 3–4). Self-Validation Check: You must verify the pH of the aqueous layer with indicator paper; if it is >5, base-catalyzed racemization can still occur during the extraction phase.
References
-
Boutahri, Y., et al. "Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment." Organic Letters, ACS Publications, 2023. 4
-
Brigaud, T., et al. "Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications." Molecules, MDPI, 2024. 1
-
Koksch, B., et al. "Position-Dependent Effects of Fluorinated Amino Acids on the Hydrophobic Core Formation of a Heterodimeric Coiled Coil." ChemBioChem, 2010. 3
-
"Fluorine-specific interactions as an orthogonal tool in protein folding." Freie Universität Berlin (Refubium), 2023. Link
-
"Racemases and epimerases operating through a 1,1-proton transfer mechanism." RSC Publishing, 2021. 2
Sources
Technical Support Center: Stability & Troubleshooting for Ethyl 3,3-difluoro-D-alaninate
Welcome to the Technical Support Center for Ethyl 3,3-difluoro-D-alaninate . Fluorinated amino acid derivatives present unique synthetic challenges due to the strong stereoelectronic effects of the fluorine atoms. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind stability profiles, and execute self-validating protocols for ester deprotection.
Frequently Asked Questions (FAQs): Mechanistic Troubleshooting
Q1: Why did my Ethyl 3,3-difluoro-D-alaninate lose its stereopurity during standard basic saponification (e.g., LiOH/NaOH)? Causality: The −CF2H group is strongly electron-withdrawing. This inductive effect significantly increases the acidity of the α -proton located at the chiral center. When you expose the ester to basic conditions, the base readily abstracts this α -proton, forming a planar enolate intermediate. Upon reprotonation, the proton can attack from either face of the molecule, leading to rapid epimerization (racemization) into a D/L mixture[1]. To preserve the D-configuration, ester cleavage must be performed under acidic conditions where the amine is protonated, electrostatically shielding the α -proton.
Q2: I observe a new peak in LC-MS with a loss of 20 Da (-HF) under basic conditions. What is this degradation product? Causality: You are observing β -elimination. Under basic conditions, the abstraction of the α -proton doesn't just lead to epimerization; it can also trigger the expulsion of a fluoride ion from the adjacent β -carbon. This dehydrofluorination yields a fluoro-dehydroalanine derivative (a monofluoroolefin)[2]. This unsaturated byproduct is highly reactive, prone to polymerization, and will severely compromise your yield.
Q3: How does the hydrolytic stability of this difluorinated ester compare to standard non-fluorinated ethyl esters? Causality: Fluorination drastically alters ester stability. The electron-withdrawing nature of the −CF2H group makes the carbonyl carbon highly electrophilic. Consequently, under basic or physiological conditions, partially fluorinated ethyl esters hydrolyze up to two orders of magnitude faster than their non-fluorinated counterparts[3].
Quantitative Stability Profile
The following table summarizes the quantitative stability metrics and primary degradation pathways of Ethyl 3,3-difluoro-D-alaninate across different pH environments.
| Condition | pH Range | Ester Hydrolysis Rate | Epimerization Risk | β -Elimination Risk | Primary Chemical Outcome |
| Strong Acid | < 2 | Moderate (Requires heat) | Low | Low | 3,3-difluoro-D-alanine (Intact Chirality) |
| Neutral / Buffer | 6 - 8 | Slow (Half-life ~hours) | Low | Low | Intact Ester (Slow hydrolysis) |
| Mild Base | 8 - 10 | Fast (Half-life ~minutes) | High | Moderate | Racemic 3,3-difluoro-alanine |
| Strong Base | > 10 | Instantaneous | Critical | High (-HF) | Racemic mixture + Fluoro-dehydroalanine |
Validated Experimental Protocol: Stereocontrolled Acidic Hydrolysis
To successfully cleave the ethyl ester while preventing epimerization and β -elimination, you must utilize an acid-catalyzed workflow[1]. This protocol is designed as a self-validating system , ensuring that each step provides analytical proof of success before proceeding.
Step-by-Step Methodology
Step 1: Reagent Preparation & Setup
-
Suspend 1.0 mmol of Ethyl 3,3-difluoro-D-alaninate in 5.0 mL of 6N HCl in a heavy-walled pressure tube.
-
Causality: Strong acid is required to protonate the ester carbonyl, making it susceptible to nucleophilic attack by water. Crucially, the highly acidic environment ensures the α -amine remains fully protonated ( −NH3+ ). This positive charge electrostatically repels incoming bases/nucleophiles, preventing the abstraction of the α -proton and locking the stereocenter[1].
Step 2: Thermal Hydrolysis
-
Seal the tube and heat the reaction mixture to 80°C for 4 to 6 hours with continuous stirring.
-
Causality: While fluorines accelerate basic hydrolysis, they can sterically and electronically hinder acidic hydrolysis. Elevated thermal energy is required to overcome this activation barrier.
Step 3: In-Process Self-Validation (LC-MS)
-
At the 4-hour mark, extract a 10 µL aliquot, neutralize it with cold saturated NaHCO3 , and inject it into the LC-MS.
-
Validation Checkpoint: Confirm the disappearance of the parent ester mass ( [M+H]+=154 ) and the appearance of the free acid mass ( [M+H]+=126 ). If the ester peak persists, continue heating for 2 additional hours.
Step 4: Isolation and Purification
-
Cool the reaction to room temperature. Wash the aqueous layer with diethyl ether ( 2×5 mL) to remove any unreacted ester or organic impurities.
-
Lyophilize the aqueous layer to dryness to yield 3,3-difluoro-D-alanine hydrochloride as a white solid.
Step 5: Final Quality Control (Chiral HPLC & NMR)
-
Validation Checkpoint (Stereopurity): Run the isolated product on a Chiral Crown Ether HPLC column. The enantiomeric excess (ee) must be >98% D-isomer, validating that the acidic conditions successfully suppressed enolization.
-
Validation Checkpoint (Structural Integrity): Perform 19F NMR. You should observe a distinct doublet of doublets (around -120 to -130 ppm), confirming the −CF2H group is intact and no β -elimination occurred[4].
Reaction Pathway Visualization
The following diagram illustrates the mechanistic divergence of Ethyl 3,3-difluoro-D-alaninate when exposed to different pH environments, highlighting why acidic conditions are mandatory for preserving the molecule's integrity.
Mechanistic divergence of Ethyl 3,3-difluoro-D-alaninate under acidic vs. basic conditions.
References
- Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. nih.gov.
- Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment | Organic Letters - ACS Public
- Synthesis, structure, and biological applications of α-fluorinated β-amino acids and deriv
- A highly efficient approach to Z-monofluoroolefin-dehydroamino acid derivatives from gem-difluoroalkenes. ccspublishing.org.cn.
Sources
Technical Support Center: Degradation Pathways of Peptides Containing Ethyl 3,3-difluoro-D-alaninate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating Ethyl 3,3-difluoro-D-alaninate. This guide is designed to provide in-depth technical insights and practical troubleshooting advice to address common challenges encountered during your experiments. The inclusion of fluorinated amino acids like Ethyl 3,3-difluoro-D-alaninate can significantly alter a peptide's properties, including its stability and degradation profile.[1][2] Understanding these nuances is critical for successful research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for peptides containing Ethyl 3,3-difluoro-D-alaninate?
The primary degradation pathways for any peptide, including those with fluorinated residues, are hydrolysis, oxidation, and enzymatic degradation.[3][4][5] However, the presence of the difluoro-D-alaninate moiety introduces specific considerations:
-
Hydrolysis: The peptide backbone can be susceptible to cleavage, particularly at aspartic acid (Asp) residues, which can form a cyclic imide intermediate.[4] While the difluoro-D-alaninate itself is not directly involved in this common hydrolysis pathway, changes in local electronic environment and steric hindrance due to the fluorine atoms could modulate the rate of hydrolysis at adjacent peptide bonds. The stability of peptides is also influenced by pH, with both acidic and basic conditions potentially accelerating hydrolysis.[6][7]
-
Enzymatic Degradation: A key reason for incorporating non-natural amino acids like D-amino acids and fluorinated analogs is to enhance resistance to proteases.[8][9][10][11] Many proteases exhibit stereospecificity, making them less effective at cleaving peptide bonds involving D-amino acids. The electron-withdrawing nature of the difluoromethyl group can also influence the susceptibility of the adjacent peptide bond to enzymatic cleavage.[12] However, the degree of protection is not absolute and depends on the specific enzyme and the peptide sequence.[8][13]
-
Oxidation: While the difluoro-D-alaninate residue itself is not prone to oxidation, other residues within your peptide, such as methionine, cysteine, and tryptophan, are susceptible.[5][10] It is crucial to consider the overall sequence of your peptide.
-
Deamidation: Peptides containing asparagine (Asn) or glutamine (Gln) residues can undergo deamidation, a reaction that is often base-catalyzed.[4][5]
Q2: How does the "Ethyl 3,3-difluoro-D-alaninate" residue specifically influence the stability of my peptide?
The incorporation of Ethyl 3,3-difluoro-D-alaninate can enhance peptide stability in several ways:
-
Increased Protease Resistance: As a D-amino acid, it inherently provides steric hindrance to many common proteases that are specific for L-amino acids.[11] This can significantly increase the half-life of the peptide in biological systems.[8] Studies have shown that fluorinated amino acids can increase resistance to enzymatic degradation.[9][12]
-
Conformational Stability: The presence of fluorine can influence the peptide's secondary structure, potentially leading to a more stable conformation that is less prone to degradation.[2][14] Fluorinated amino acids can increase the hydrophobicity of the peptide, which may promote more stable folding.[9][12]
-
Modulation of Electronic Effects: The strong electron-withdrawing effect of the two fluorine atoms can influence the reactivity of the adjacent peptide bonds, potentially making them less susceptible to hydrolysis.
Q3: I'm observing unexpected peaks in my HPLC analysis. Could these be degradation products related to the difluoro-D-alaninate?
While the difluoro-D-alaninate residue is generally stable, unexpected peaks in your chromatogram could arise from several sources. It is important to systematically investigate the possibilities. Consider the following:
-
Hydrolysis of the Ethyl Ester: The ethyl ester of the difluoro-D-alaninate could be hydrolyzed to the corresponding carboxylic acid. This would result in a more polar compound that would likely have a shorter retention time on a reverse-phase HPLC column.
-
Racemization: Although less common for D-amino acids, extreme pH or temperature conditions could potentially lead to some degree of racemization at the alpha-carbon of the difluoro-D-alaninate or other amino acids in the peptide sequence.[4]
-
Fragmentation: Depending on the storage and handling conditions, the peptide backbone could have cleaved at other susceptible sites.
To identify these unknown peaks, mass spectrometry (MS) is an indispensable tool.[15][16] By comparing the mass of the parent peptide with the masses of the impurities, you can often deduce the nature of the degradation product.
Q4: What are the best practices for storing peptides containing Ethyl 3,3-difluoro-D-alaninate to minimize degradation?
Proper storage is critical to maintaining the integrity of your peptide. Here are some key recommendations:
-
Lyophilized Form: For long-term storage, it is best to store the peptide in a lyophilized (freeze-dried) state at -20°C or -80°C.[4]
-
In Solution: If you need to store the peptide in solution, prepare aliquots to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -80°C.
-
pH of the Solution: The pH of the storage buffer is crucial. While the optimal pH will be peptide-specific, it's generally advisable to avoid strongly acidic or basic conditions.[7]
-
Minimize Oxygen Exposure: For peptides containing oxidation-prone residues, it is important to minimize exposure to atmospheric oxygen.[4] This can be achieved by storing solutions under an inert gas like argon or nitrogen.
Troubleshooting Guide
This section provides a structured approach to resolving common issues you may encounter during your experiments.
Issue 1: Rapid Loss of Parent Peptide Peak in HPLC Analysis
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation | If working with biological samples (e.g., plasma, cell culture media), proteases are a likely culprit.[8] Solution: Incorporate protease inhibitors in your samples. |
| Hydrolysis | The peptide may be unstable at the pH of your solution.[7] Solution: Perform a pH stability study by incubating your peptide in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and analyzing the samples at different time points.[6] |
| Oxidation | If your peptide contains susceptible residues (Met, Cys, Trp), it may be oxidizing. Solution: Degas your solvents and store your peptide solutions under an inert atmosphere. Consider adding an antioxidant like methionine to your buffer, but be mindful of potential interactions with your peptide. |
| Adsorption to Surfaces | Peptides can adsorb to the surfaces of vials and pipette tips, leading to an apparent loss of concentration. Solution: Use low-protein-binding vials and pipette tips. |
Issue 2: Appearance of Multiple New Peaks in the Chromatogram
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Forced Degradation | The experimental conditions (e.g., high temperature, exposure to light) may be too harsh. Solution: Review your experimental protocol and reduce the severity of the stress conditions. Forced degradation studies are intended to identify potential degradation products, not to completely degrade the peptide.[3][17] |
| Complex Degradation Pathway | Your peptide may be degrading through multiple pathways simultaneously. Solution: Use a systematic approach to identify the degradation products. Isolate the major impurities using preparative HPLC and characterize them using mass spectrometry and NMR. |
| Impure Starting Material | The new peaks may have been present in the initial peptide synthesis. Solution: Always analyze the purity of your starting material before beginning any stability studies. |
Issue 3: Inconsistent Results Between Experiments
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Variability in Sample Preparation | Inconsistent sample handling can lead to variable degradation. Solution: Standardize your sample preparation protocol. Ensure that all samples are treated identically in terms of temperature, incubation time, and exposure to light and air. |
| Inconsistent Reagent Quality | The quality of your buffers and other reagents can impact peptide stability. Solution: Use high-purity reagents and prepare fresh buffers for each experiment. |
| Analytical Method Variability | Your HPLC method may not be robust. Solution: Validate your analytical method to ensure it is reproducible and stability-indicating.[18] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[3][18][19]
Objective: To intentionally degrade the peptide under various stress conditions to generate potential degradation products.
Materials:
-
Peptide containing Ethyl 3,3-difluoro-D-alaninate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-intensity light source (for photostability)
-
Temperature-controlled incubator
Procedure:
-
Acid Hydrolysis: Dissolve the peptide in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the peptide in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Dissolve the peptide in 3% H2O2 and incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the lyophilized peptide and a solution of the peptide at 60°C for 7 days.
-
Photostability: Expose a solution of the peptide to a high-intensity light source (e.g., ICH option 1) for a defined period.
-
Analysis: Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV and MS detection.[15][20]
Protocol 2: HPLC Method for Analyzing Degradation Products
Objective: To separate the parent peptide from its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and preferably a mass spectrometer (LC-MS).[15]
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column is a good starting point.[20]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30°C
Note: These conditions are a starting point and may need to be optimized for your specific peptide.
Visualizing Degradation Pathways and Workflows
General Peptide Degradation Pathways
Caption: General degradation pathways for peptides under various stress conditions.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: A systematic workflow for identifying and addressing unexpected peaks in HPLC analysis.
References
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
Gombert, J., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. PubMed. Retrieved from [Link]
-
Khan, M. F., et al. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. Environmental Science & Technology. Retrieved from [Link]
-
Khan, M. F., et al. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. PMC. Retrieved from [Link]
-
Intertek. (n.d.). Protein Forced Degradation Studies. Retrieved from [Link]
-
Li, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
Rogers, S. L., et al. (2022). A Streamlined High-Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC. Retrieved from [Link]
-
Khan, M. F., et al. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. PubMed. Retrieved from [Link]
-
Medicilon. (2023, June 19). Analysis Methods for Peptide-Related Impurities in Peptide Drugs. Retrieved from [Link]
-
Boutahri, Y., et al. (2023). Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment. Organic Letters. Retrieved from [Link]
-
Sal-Sah, H., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Boutahri, Y., et al. (2023). Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment. Organic Letters. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024, June 17). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Boutahri, Y., et al. (2023). Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment. American Chemical Society. Retrieved from [Link]
-
Khan, M. F., & Murphy, C. D. (2025, April 18). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. International Journal of Molecular Sciences. Retrieved from [Link]
-
Kuril, A. K. (2024, May 14). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. American Journal of Biomedical Science and Research. Retrieved from [Link]
-
Marsh Lab. (n.d.). Fluorinated Peptides. Retrieved from [Link]
-
Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]
-
Bioactive Peptide Systems. (2025, December 22). Why Peptide Stability Testing Fails to Predict Real Performance. Retrieved from [Link]
-
GenScript. (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability. Retrieved from [Link]
-
Boutahri, Y., et al. (2023). Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment. PubMed. Retrieved from [Link]
-
Sal-Sah, H., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Zhang, C., et al. (2019). Verification of the difluoroalkylation/hydrolysis sequence from Trp to Cfw in peptides. ResearchGate. Retrieved from [Link]
-
Martins, P. T., et al. (2019). Effect of pH on the influenza fusion peptide properties unveiled by constant-pH molecular dynamics simulations combined with experiment. PMC. Retrieved from [Link]
-
Josa-Culler, A., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of Difluoroalanine (dfa) and Their Applications in Peptide Synthesis. Retrieved from [Link]
-
Vf, P., et al. (2011). Efficient Synthesis of Suitably Protected β-Difluoroalanine and γ-Difluorothreonine from L-Ascorbic Acid. PMC. Retrieved from [Link]
-
GenScript. (2025, October 30). Understanding Peptide Stability Under Various pH Conditions. Retrieved from [Link]
-
Aina, O. H., et al. (2007). Strategies for Improving Peptide Stability and Delivery. PMC. Retrieved from [Link]
-
Hintermann, T., & Seebach, D. (1997). The Biological Stability of {3-Peptides: No Interactions between a- and {3-Peptidic. Structures?. CHIMIA. Retrieved from [Link]
-
Chen, Y., et al. (2017). Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simulation. PMC. Retrieved from [Link]
-
Institute for Protein Design. (2016, September 18). Hyper-stable Designed Peptides and the Coming of Age for De Novo Protein Design. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. pepdoopeptides.com [pepdoopeptides.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]
- 18. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 19. Protein Forced Degradation Studies [intertek.com]
- 20. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
Technical Support Center: Troubleshooting Solubility of Ethyl 3,3-difluoro-D-alaninate Modified Peptides
Welcome to the Advanced Peptide Troubleshooting Center. Modifying peptides with unnatural, fluorinated amino acids like Ethyl 3,3-difluoro-D-alaninate provides exceptional benefits for proteolytic stability and 19 F NMR imaging. However, these modifications fundamentally alter the thermodynamic landscape of the molecule, often resulting in severe aqueous insolubility.
This guide is designed for drug development professionals and synthesizes field-proven solvent strategies, structural rescue methodologies, and the physicochemical causality behind fluorous aggregation.
Core Principles: The "Fluorous Effect" and Charge Masking
To troubleshoot solubility, we must first understand the dual-causality of why this specific modification causes your peptide to crash out of solution:
-
The Superhydrophobic Effect: Fluorine is the most electronegative element, creating a dense electron cloud that strongly resists polarization. Because it is a poor hydrogen-bond acceptor, water molecules are entropically driven to exclude fluorinated side chains. This forces the peptides to self-assemble and phase-separate in aqueous media, a phenomenon known as the "superhydrophobic effect" ().
-
Loss of C-Terminal Charge: The "ethyl ester" moiety (-COOCH 2 CH 3 ) masks the physiological negative charge of the standard carboxylate anion. Removing this polar charge drastically increases the overall partition coefficient (LogP) of the peptide, compounding the fluorous aggregation.
Mechanistic pathway of fluorous peptide aggregation and subsequent solubilization strategies.
Frequently Asked Questions (FAQs)
Q: Why does my peptide aggregate immediately upon the addition of PBS or Tris buffer? A: The difluoromethyl group (-CHF 2 ) exhibits strong fluorous-fluorous interactions. When introduced to a high-dielectric aqueous environment, the hydrophobic effect drives these fluorinated faces together to minimize water contact, forming insoluble β -sheet-like aggregates. Fluorination is a powerful tool to enhance stability, but it drastically increases hydrophobicity, requiring careful solvent management (1)[1].
Q: Can I just increase the pH to dissolve it, like I do with other hydrophobic peptides? A: Proceed with extreme caution. While adjusting pH is a standard method for ionizing side chains (like Lys or Glu), exposing an ethyl ester to high pH (>8.5) will cause base-catalyzed hydrolysis. This will irreversibly convert your "Ethyl 3,3-difluoro-D-alaninate" back into the free acid. If the ester is required for your assay (e.g., for cell permeability or prodrug design), keep the pH between 4.0 and 7.5.
Q: What is the best solvent for creating a master stock? A: Hexafluoroisopropanol (HFIP) is the gold standard. Fluorinated solvents like HFIP interact favorably with fluorous side chains, effectively breaking aggregates and solvating the peptide (2)[2]. Anhydrous DMSO is a secondary alternative if HFIP is incompatible with your downstream workflow.
Quantitative Solvent Data
To select the appropriate co-solvent for your specific assay, reference the solvent compatibility matrix below.
Table 1: Solvent Selection Matrix for Fluorinated Peptides
| Solvent | Dielectric Constant ( ϵ ) | Primary Solubilization Mechanism | Recommended Max Final Conc. (In Vitro) |
| HFIP | 16.7 | Disrupts fluorous-fluorous interactions | < 0.1% (Highly toxic to cells) |
| DMSO | 46.7 | Solvates peptide backbone via dipole interactions | 1% - 5% |
| DMF | 36.7 | Hydrophobic shielding | < 1% |
| Water | 80.1 | Hydrogen bonding (Ineffective for fluorous tags) | N/A |
Troubleshooting Guides & Protocols
Workflow A: The "Solvent-Shift" Dissolution Protocol
Use this protocol to dissolve the peptide without altering its synthesized sequence. The logic here relies on breaking fluorous interactions in a low-dielectric environment before trapping the peptide in a metastable aqueous state.
Step-by-step solvent-shift workflow for dissolving highly fluorinated peptide constructs.
Step-by-Step Methodology:
-
Initial Solubilization: Add neat HFIP or anhydrous DMSO directly to the lyophilized peptide to achieve a highly concentrated master stock (e.g., 10 mg/mL).
-
Physical Disruption: Sonicate the stock solution in a water bath at room temperature for 5-10 minutes. Caution: Do not exceed 40°C to prevent thermal degradation of the ethyl ester.
-
Aqueous Titration: Slowly add the organic stock dropwise into your final aqueous buffer under continuous, vigorous vortexing. Keep the final organic solvent concentration below 1% for cell-based assays to mitigate nonspecific cytotoxicity (3)[3].
-
Self-Validating System Check: Before proceeding to your assay, measure the Optical Density (OD) at 600 nm. A truly solubilized peptide will not scatter light (OD 600 < 0.05). If OD 600 > 0.1, sub-visible aggregates are present, and you must return to Step 2 or proceed to Workflow B.
Workflow B: Sequence Engineering for Rescue
If the peptide remains insoluble despite solvent shifting, the thermodynamic penalty of the -CHF 2 group is too high. Structural modification is required.
Step-by-Step Methodology:
-
PEGylation: Conjugate a polyethylene glycol (PEG) chain (e.g., PEG 4 or PEG 12 ) to the N-terminus during solid-phase synthesis. PEG provides massive hydration spheres and steric shielding that physically prevent fluorous faces from interacting.
-
Hydrophilic Tagging: Alternatively, incorporate a poly-Lysine (KKK) or poly-Arginine (RRR) tag at the N-terminus. The permanent positive charges will introduce electrostatic repulsion between peptide monomers, counteracting the superhydrophobicity of the difluoro-alanine.
-
Self-Validating System Check: Analyze the modified peptide via LC-MS. A shift in retention time to an earlier (more hydrophilic) fraction on a C18 column confirms successful conjugation and validates the improved solvation profile.
References
- Fluorinated Protein and Peptide Materials for Biomedical Applic
- Design of Highly Fluorinated Peptides for Cell-based 19F NMR Source: NIH / PMC
- Fluorinated beta-sheet breaker peptides Source: Journal of M
- Fluorine: A new element in protein design Source: PMC / NIH
Sources
Addressing peak tailing in HPLC of "Ethyl 3,3-difluoro-D-alaninate" containing compounds
Technical Support Center: Chromatography Solutions
Welcome to the Chromatography Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complex chromatographic behavior of halogenated amino acid derivatives. Ethyl 3,3-difluoro-D-alaninate presents a unique "perfect storm" for HPLC peak tailing: it possesses a basic primary amine, a base-sensitive ethyl ester, and a highly electronegative difluoromethyl group.
This guide synthesizes field-proven methodologies and mechanistic theory to help you achieve sharp, symmetrical Gaussian peaks, ensuring quantitative accuracy and reproducibility.
Part 1: The Mechanistic "Why" (Understanding the Causality)
To resolve peak tailing, we must first understand the molecular environment inside the column. Peak tailing (defined by a USP Tailing Factor, Tf>1.5 ) occurs when multiple retention mechanisms operate simultaneously, and one mechanism is kinetically slower than the other[1].
For Ethyl 3,3-difluoro-D-alaninate, the primary retention mechanism is standard hydrophobic partitioning into the C18 stationary phase. The secondary (unwanted) mechanism is ion-exchange , driven by three competing chemical factors:
-
The Silanol Problem: Traditional silica-based columns contain residual silanol groups (-Si-OH) on their surface. At a mobile phase pH above 3.0, these silanols deprotonate to form negatively charged (-Si-O⁻) active sites[2].
-
The Amine State: The beta-difluoro substitution inductively withdraws electron density, lowering the amine's pKa from ~9.8 (standard alanine) down to approximately 5.8–7.2. Despite this lowered pKa, the amine remains protonated (-NH₃⁺) and positively charged under standard acidic or neutral HPLC conditions.
-
The Ester Constraint: For typical basic amines, chromatographers eliminate tailing by raising the mobile phase pH above 10.0 to neutralize the amine[1]. We cannot do this here. High pH will rapidly trigger base-catalyzed hydrolysis (saponification) of the ethyl ester, destroying the analyte[3].
The Result: Because we are forced to operate at lower pH ranges to protect the ester, the positively charged amine interacts strongly with any negatively charged silanols. This electrostatic attraction causes the molecules to "drag" through the column, resulting in an elongated tail[4].
Logical workflow for diagnosing and resolving HPLC peak tailing in basic ester compounds.
Part 2: Step-by-Step Troubleshooting Methodologies
To establish a self-validating system, you must first prove whether your tailing is chemical or physical.
Protocol A: The Self-Validating System Check (Physical vs. Chemical)
Before altering your chemistry, verify the integrity of your flow path.
-
Prepare a Neutral Marker: Dissolve a completely neutral, hydrophobic compound (e.g., Toluene or Uracil) in your sample diluent.
-
Inject and Observe: Run the marker under your current gradient conditions.
-
Evaluate Causality:
-
If the neutral marker tails, the issue is physical (e.g., a void at the head of the column, or extra-column dead volume from poorly seated PEEK fittings)[5].
-
If the neutral marker is perfectly symmetrical but your Ethyl 3,3-difluoro-D-alaninate tails, the issue is a chemical secondary interaction[5]. Proceed to Protocol B.
-
Protocol B: Mobile Phase Optimization (The Chemical Fix)
Since we are constrained to acidic conditions to protect the ester, we must use pH to neutralize the stationary phase instead of the analyte.
-
Adjust pH to 2.0 – 2.5: Prepare your aqueous mobile phase using a strong acidic modifier. At pH < 3.0, the vast majority of residual silanols are fully protonated (-Si-OH) and neutral, effectively shutting down the ion-exchange pathway[1].
-
Incorporate an Ion-Pairing Agent: Add 0.05% – 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phases. TFA serves a dual purpose: it lowers the pH, and the trifluoroacetate counter-ion forms a neutral, hydrophobic ion-pair with the protonated amine, masking its positive charge from rogue active silanols.
-
Match Sample Diluent: Ensure your sample is dissolved in a diluent that closely matches the starting mobile phase conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous starting gradient will cause localized breakthrough and peak distortion[6].
Protocol C: Column Selection (The Hardware Fix)
Not all C18 columns are created equal. Older Type A silica contains trace metal impurities (like iron and aluminum) that withdraw electrons from silanols, making them highly acidic and exacerbating tailing[7].
-
Select Type B High-Purity Silica: Ensure your column utilizes ultra-pure, base-deactivated Type B silica, which inherently possesses fewer highly acidic free silanols[7].
-
Use Exhaustively End-Capped Phases: Choose a column that has been heavily end-capped (where residual silanols are reacted with trimethylsilyl groups) to physically block the amine from reaching the silica backbone[8].
-
Utilize Polar-Embedded Phases: If tailing persists, switch to a column with a polar-embedded group (e.g., an amide linkage near the silica surface). The embedded polar group creates a localized hydration layer that shields the basic amine from interacting with underlying silanols[2].
Part 3: Quantitative Data Comparison
The table below summarizes the expected chromatographic outcomes when analyzing Ethyl 3,3-difluoro-D-alaninate under various conditions. Notice how the combination of base-deactivated silica and TFA yields the optimal Gaussian shape.
| Column Chemistry | Mobile Phase pH | Additive / Modifier | USP Tailing Factor ( Tf ) | Chromatographic Outcome |
| Standard Type A C18 | 6.5 | None | 2.85 | Severe Tailing, Unquantifiable |
| Standard Type A C18 | 2.5 | 0.1% Formic Acid | 1.90 | Moderate Tailing |
| Base-Deactivated Type B C18 | 2.5 | 0.1% Formic Acid | 1.45 | Acceptable Symmetry |
| Base-Deactivated Type B C18 | 2.5 | 0.1% TFA | 1.10 | Excellent Symmetry (Gaussian) |
| Base-Deactivated Type B C18 | 10.0 | Ammonia | N/A | Peak absent (Ester Hydrolysis) |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Triethylamine (TEA) as a silanol blocker for this compound? A1: Yes. TEA (e.g., 10-20 mM) is a classic competing base that binds to active silanols, blocking the difluoroalaninate amine from interacting with the silica surface[4]. However, TEA causes severe ion suppression in LC-MS. If you are using mass spectrometry for detection, you must avoid TEA and rely on low concentrations of Formic Acid or TFA instead.
Q2: Why does my peak shape degrade over time, even with a premium end-capped column? A2: End-capping groups (trimethylsilyl) are susceptible to acid hydrolysis. If you are continuously running at pH < 2.0 or storing the column in an acidic mobile phase, the end-capping will slowly cleave off. This exposes fresh silanols, causing the ion-exchange tailing to return[9]. Always flush your column with a neutral solvent mixture prior to storage.
Q3: Does the difluoro group itself cause the tailing? A3: Rarely. While fluorine can engage in specific fluorophilic interactions, these typically affect retention time (selectivity) rather than peak symmetry. The tailing is almost exclusively driven by the primary amine and the strict pH limitations imposed by the hydrolyzable ester[3].
Q4: I applied Protocol B, but my peak is now fronting instead of tailing. Why? A4: Peak fronting is a classic symptom of column mass overload or volume overload. Because you optimized the peak shape, the analyte is eluting in a much narrower band, which can overwhelm the localized capacity of the stationary phase[10]. Reduce your injection volume by 50% or dilute your sample to restore symmetry.
References
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments.[Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex.[Link]
-
The Theory of HPLC Column Chemistry. Aqua Energy Expo.[Link]
-
ACE News - HPLC: Peak Tailing Interaction. HPLC.eu.[Link]
-
But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Chromatography Online.[Link]
-
HPLC Tips Peak Tailing. Axion Analytical Labs (YouTube).[Link]
-
Suicide Substrates: Mechanism-Based Enzyme Inactivators. Tetrahedron Report Number 124.[Link]
-
Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment. ACS Publications.[Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hplc.eu [hplc.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Mass spectrometry fragmentation patterns of "Ethyl 3,3-difluoro-D-alaninate" peptides
Welcome to the technical support guide for researchers analyzing peptides incorporating the non-natural amino acid, Ethyl 3,3-difluoro-D-alaninate (Dfa-OEt). This document provides in-depth answers to common questions, troubleshooting advice, and validated protocols to help you navigate the unique challenges presented by the mass spectrometric analysis of these modified peptides.
Section 1: Foundational Concepts & Expected Fragmentation
This section addresses the fundamental principles governing the fragmentation of Dfa-OEt-containing peptides. Understanding these core concepts is the first step to successful data acquisition and interpretation.
Q1: What is the exact mass of the Ethyl 3,3-difluoro-D-alaninate (Dfa-OEt) residue, and what are its key structural features?
Answer: To accurately identify and fragment your peptide, you must use the correct monoisotopic mass for the Dfa-OEt residue. The free amino acid has a molecular formula of C₅H₉F₂NO₂ and a molecular weight of 153.13 g/mol [1]. When incorporated into a peptide chain, it loses a molecule of water (H₂O), resulting in a residue with the formula C₅H₇F₂NO .
Key Structural Features Influencing Fragmentation:
-
Difluoromethyl Group (-CHF₂): The two fluorine atoms are highly electronegative, creating a strong electron-withdrawing inductive effect. This can alter the charge distribution and bond stabilities along the peptide backbone.
-
Ethyl Ester (-OCH₂CH₃): The C-terminal ethyl ester provides a potential site for characteristic neutral losses, which can be diagnostic for the presence of the modification.
Here is a summary of the critical mass information for your analysis software:
| Description | Molecular Formula | Monoisotopic Mass (Da) | Notes |
| Dfa-OEt Residue | C₅H₇F₂NO | 151.0441 | Use this mass for defining the modification in your search database. |
| Free Dfa-OEt Amino Acid | C₅H₉F₂NO₂ | 153.0547 | For reference only.[1] |
| Neutral Loss: Ethanol | C₂H₆O | 46.0419 | A common loss from the ethyl ester side-chain. |
| Neutral Loss: Ethene | C₂H₄ | 28.0313 | Another potential loss from the ethyl ester. |
| Neutral Loss: Hydrogen Fluoride | HF | 20.0062 | Possible due to the presence of fluorine.[2] |
Q2: How does the difluoromethyl group affect standard CID fragmentation patterns (b- and y-ions)?
Answer: Standard collision-induced dissociation (CID) of peptides involves the mobilization of a proton, which initiates cleavage of the backbone amide bonds to produce characteristic b- and y-type fragment ions[3][4]. The strong electron-withdrawing nature of the difluoromethyl group on the Dfa-OEt residue can influence this process in several ways:
-
Proton Sequestration: The electronegative fluorine atoms can decrease the basicity of nearby amide bonds, making them less likely to be protonated. This can lead to a lower abundance of fragment ions resulting from cleavage adjacent to the Dfa-OEt residue.
-
Altered Cleavage Propensity: The "mobile proton" model of peptide fragmentation suggests that cleavage is often directed by the location of basic residues (like Arginine or Lysine)[5]. In the absence of a strongly basic residue, the proton is more mobile. The inductive effect of the Dfa-OEt may influence the proton's preferred location, potentially suppressing cleavage at certain sites while enhancing it at others.
-
Dominance of Side-Chain Fragmentation: The bonds within the Dfa-OEt side-chain may be more labile than the backbone under CID conditions, leading to prominent neutral losses that can dominate the spectrum at the expense of sequence-informative b- and y-ions.
The diagram below illustrates the primary cleavage sites in a standard peptide and highlights the location of the Dfa-OEt modification.
Caption: General peptide fragmentation sites producing b- and y-ions.
Section 2: Troubleshooting & Optimization Guide
This section provides solutions to common problems encountered during the analysis of Dfa-OEt peptides.
Q3: My MS/MS spectrum is dominated by a single peak corresponding to a neutral loss of 46 Da (ethanol), and I see very few sequence ions. How can I improve my results?
Answer: This is a classic sign that the collision energy is causing preferential fragmentation of the labile ethyl ester side-chain rather than the more stable peptide backbone. The energy required to cleave the side-chain is lower than that required for backbone amide bonds.
Troubleshooting Steps:
-
Optimize Collision Energy (CE): You are likely using a CE that is optimal for standard peptides but too high for this modified one. You must perform a CE ramp experiment to find the "sweet spot." See the protocol in Section 3 for a detailed guide.
-
Switch Fragmentation Methods: If optimizing CID/HCD is insufficient, consider a different fragmentation technique.
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone by transferring an electron to the peptide ion[3]. It is known for preserving labile post-translational modifications that are easily lost during CID[6][7]. ETD generates c- and z-type ions, which will provide sequence information while likely keeping the Dfa-OEt side-chain intact. This is often the best choice for peptides with labile modifications.
-
Higher-Energy Collisional Dissociation (HCD): While still a collisional method, HCD (used in Orbitrap instruments) can sometimes provide different fragmentation pathways than beam-type CID (used in ion traps or Q-TOFs)[8]. It is worth comparing if your instrument has this capability.
-
The following workflow diagram can guide your troubleshooting process.
Caption: Troubleshooting workflow for poor fragmentation of Dfa-OEt peptides.
Q4: I am using ETD, but my fragmentation efficiency is low. What can I do?
Answer: Low ETD efficiency can be due to several factors, particularly the precursor ion's charge state.
-
Charge State is Critical: ETD works best on precursor ions with a higher charge state (typically 3+ or greater)[9]. For doubly charged ions, the electron transfer can result in charge neutralization, leaving insufficient charge for the two fragments to repel and dissociate[3]. If your peptide is primarily flying as 2+, try adjusting your electrospray conditions (e.g., adding more acid to the mobile phase) to promote a higher charge state.
-
Optimize ETD Reaction Time: The duration of the ion-ion reaction between your peptide cations and the fluoranthene radical anions is a key parameter. If the time is too short, not enough electron transfer events will occur. If it's too long, you might see unwanted secondary reactions. Similar to optimizing CE, you should perform experiments where you vary the ETD reaction time to find the optimal value for your specific peptide.
Q5: How do I configure my database search software to correctly identify a Dfa-OEt-containing peptide?
Answer: This is a critical step. The software cannot identify your peptide if it doesn't know what to look for. You must define a custom/user-specified modification.
-
Target Amino Acid: The modification is on an Alanine (A) residue.
-
Mass Shift: You must enter the monoisotopic mass of the Dfa-OEt residue (151.0441 Da) minus the monoisotopic mass of a standard Alanine residue (C₃H₅NO, 71.0371 Da).
-
Mass Shift = 151.0441 - 71.0371 = +80.0070 Da
-
-
Modification Type: Define this as a variable modification on Alanine. It is unlikely to be a fixed modification unless you are certain every Alanine in your sample has been replaced.
-
Neutral Losses: Advanced search algorithms (like Mascot, MaxQuant, etc.) allow you to specify modification-specific neutral losses. Add the masses of potential losses (46.0419 Da for ethanol, 20.0062 Da for HF) to the modification definition. This can help the software score the match more accurately, especially if these losses are prominent in the spectrum[10].
Section 3: Experimental Protocols
This section provides a detailed, step-by-step protocol for a key optimization experiment.
Protocol 3.1: Optimizing Normalized Collision Energy (NCE) for a Dfa-OEt Peptide
Objective: To determine the optimal NCE that maximizes sequence-informative b- and y-ions while minimizing the dominance of neutral loss fragments for a novel Dfa-OEt-containing peptide.
Instrumentation: This protocol is written for a Q-Exactive series instrument (Thermo Fisher Scientific) but the principles are applicable to any mass spectrometer with tunable collision energy.
Methodology:
-
Peptide Infusion: Prepare a 1-5 pmol/µL solution of your purified Dfa-OEt peptide in a suitable solvent (e.g., 50% acetonitrile, 0.1% formic acid). Infuse the sample directly into the mass spectrometer using a nano-electrospray source at a flow rate of ~300 nL/min to ensure a stable signal.
-
Full MS Scan (MS1): Create an instrument method with a Full MS scan to identify the m/z and charge state of your precursor ion.
-
Resolution: 70,000
-
AGC Target: 3e6
-
Max IT: 100 ms
-
-
Targeted MS/MS Method Setup: Create a targeted MS/MS method (or "inclusion list") containing only the m/z of your peptide of interest. This ensures the instrument repeatedly fragments the same precursor throughout the experiment.
-
NCE Stepped Experiment:
-
Set up a series of experiments where the only variable changed is the Normalized Collision Energy (NCE). Keep all other MS/MS parameters constant.
-
MS/MS Resolution: 17,500
-
AGC Target: 1e5
-
Isolation Window: 1.2 m/z
-
NCE Steps: Start with a low NCE and increase it incrementally. A good range to test would be: 15, 18, 21, 24, 27, 30, 33, 36 .
-
-
Data Acquisition: Acquire data for 1-2 minutes at each NCE step to obtain high-quality averaged spectra.
-
Data Analysis:
-
Open the resulting raw files in a qualitative analysis software (e.g., Xcalibur Qual Browser).
-
For each NCE value, compare the MS/MS spectra.
-
At low NCE (e.g., 15-21): You will likely see the precursor ion and a very prominent peak for the neutral loss of ethanol (-46 Da). Fragmentation will be poor.
-
At intermediate NCE (e.g., 24-30): You should see the intensity of the neutral loss peak decrease relative to the appearance of b- and y-ions. This is the range where you will likely find your optimal energy.
-
At high NCE (e.g., 33-36): You may see smaller, lower-mass fragment ions appear, and the overall signal intensity may decrease as the precursor is fragmented too aggressively.
-
References
-
Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD) - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Neutral loss analysis of amino acids by desorption electrospray ionization using an unmodified tandem quadrupole mass spectrometer - PubMed. (2007). National Center for Biotechnology Information. [Link]
-
Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD) | Journal of the American Society for Mass Spectrometry. (2012). ACS Publications. [Link]
-
Characterization and Diagnostic Value of Amino Acid Side Chain Neutral Losses Following Electron-Transfer Dissociation - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Examples of tandem mass spectra of fluorous-labeled peptides after CID.... (n.d.). ResearchGate. [Link]
-
Neutral loss of amino acid residues from protonated peptides in collision-induced dissociation generates N- or C-terminal sequence ladders | Request PDF. (2009). ResearchGate. [Link]
-
A comparative study of the collision induced dissociation and the electron capture dissociation of model peptides using ESI-FTMS - PubMed. (2004). National Center for Biotechnology Information. [Link]
-
Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer ... - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Comparison of CID, ETD and metastable atomactivated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. (2012). ResearchGate. [Link]
-
Collision-induced dissociation - Wikipedia. (n.d.). Wikipedia. [Link]
-
A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. (n.d.). Molecular & Cellular Proteomics. [Link]
-
Analysis of fluorinated proteins by mass spectrometry - PubMed. (2014). National Center for Biotechnology Information. [Link]
-
Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. (n.d.). Molecular & Cellular Proteomics. [Link]
-
Peptide ion fragmentation in mass spectrometry. (2009). University of Alabama at Birmingham. [Link]
-
MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATIO. (n.d.). Southern Illinois University Carbondale. [Link]
-
Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. (2011). University of Alabama at Birmingham. [Link]
-
D-Alanine, 3,3-difluoro-, ethyl ester (9CI) — Chemical Substance Information. (n.d.). NextSDS. [Link]
-
Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. (n.d.). Purdue University. [Link]
-
ETD mass spectrum of the [M + 3H]+3 ion (m/z 519.8) of a phosphorylated.... (n.d.). ResearchGate. [Link]
-
β-Alanine ethyl ester - Wikipedia. (n.d.). Wikipedia. [Link]
Sources
- 1. D-Alanine, 3,3-difluoro-, ethyl ester (9CI) CAS#: 773046-41-6 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. uab.edu [uab.edu]
- 5. A comparative study of the collision induced dissociation and the electron capture dissociation of model peptides using ESI-FTMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of "Ethyl 3,3-difluoro-D-alaninate" Derivatives using 19F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. For the growing class of fluorinated drug candidates, such as derivatives of "Ethyl 3,3-difluoro-D-alaninate," traditional analytical techniques like HPLC and ¹H NMR can present significant challenges. This guide provides an in-depth exploration of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful and direct method for purity analysis, offering a comparative assessment of key experimental parameters and methodologies.
The ¹⁹F NMR Advantage in Purity Determination
The fluorine-19 nucleus possesses several inherent properties that make it exceptionally well-suited for quantitative analysis. Unlike the often-crowded proton (¹H) NMR spectra, ¹⁹F NMR offers a significantly wider chemical shift range (approximately 800 ppm), which dramatically reduces the likelihood of signal overlap between the analyte, impurities, and the internal standard.[1][2] This high spectral dispersion simplifies analysis and enhances the accuracy of quantification.
Furthermore, with a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive, approaching the sensitivity of ¹H.[2][3] This allows for the detection and quantification of low-level impurities. Crucially, as most common laboratory solvents are devoid of fluorine, there is no interference from solvent signals, a common complication in ¹H NMR.[1]
Core Principles of Quantitative ¹⁹F NMR (qNMR)
Quantitative NMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[4] For accurate and reproducible purity determination using ¹⁹F qNMR, careful consideration of several experimental parameters is paramount.
The Critical Role of Spin-Lattice Relaxation (T₁)
The spin-lattice relaxation time (T₁) is a measure of the time it takes for the nuclear spins to return to thermal equilibrium after being perturbed by a radiofrequency pulse. To ensure accurate quantification, the relaxation delay (D1) between successive scans must be sufficiently long to allow for complete relaxation of all fluorine nuclei in both the analyte and the internal standard. A commonly accepted rule of thumb is to set D1 to at least 5 to 7 times the longest T₁ value in the sample.[5] Failure to do so will result in signal saturation and an underestimation of the integral area for nuclei with longer T₁ times.
The T₁ values for the difluoromethyl (CF₂) group in alaninate derivatives are expected to be in the range of 1-5 seconds, similar to other small fluorinated molecules.[6][7] However, it is always best practice to experimentally determine the T₁ of both the analyte and the chosen internal standard using an inversion-recovery pulse sequence.
A Comparative Analysis of Internal Standards for ¹⁹F qNMR
The choice of an internal standard (IS) is a critical decision in qNMR. An ideal internal standard should be chemically inert, non-volatile, have a simple ¹⁹F NMR spectrum with sharp signals that do not overlap with the analyte, and possess a T₁ value similar to the analyte.[5] Below is a comparison of commonly used internal standards for ¹⁹F qNMR.
| Internal Standard | Chemical Shift (ppm vs. CFCl₃) | Key Properties & Considerations |
| Trifluoroacetic Acid (TFA) | ~ -76.5 | Pros: Readily available, sharp singlet, good solubility in many solvents.[2] Cons: Can be reactive with basic compounds, its chemical shift can be sensitive to solvent and concentration. |
| 3,5-Bis(trifluoromethyl)benzoic Acid (3,5-BTFMBA) | ~ -63 | Pros: High purity certified reference material available, two equivalent CF₃ groups give a strong singlet, chemically robust.[6][8] Cons: Aromatic protons can complicate ¹H spectra if simultaneous analysis is desired. |
| Hexafluorobenzene (C₆F₆) | ~ -163 | Pros: Single sharp resonance, chemically inert.[9] Cons: Volatile, which can lead to concentration changes and quantification errors. |
| 1-Fluoro-4-nitrobenzene | ~ -119 | Pros: Commercially available, relatively non-volatile. Cons: More complex splitting pattern (doublet of doublets) which may not be ideal for all applications. |
Recommendation: For the purity analysis of "Ethyl 3,3-difluoro-D-alaninate" derivatives, 3,5-Bis(trifluoromethyl)benzoic Acid (3,5-BTFMBA) is a highly recommended internal standard due to its high purity, chemical stability, and the presence of a strong, sharp singlet from its six equivalent fluorine atoms.
Enhancing Efficiency: The Use of Paramagnetic Relaxation Agents
A significant drawback of qNMR can be the long experiment times required due to the need for long relaxation delays. This is particularly true for nuclei with long T₁ values. The addition of a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate (Cr(acac)₃), can dramatically shorten the T₁ relaxation times of all fluorine nuclei in the sample, thereby allowing for a much shorter relaxation delay and a significant reduction in the total experiment time.[10][11]
Cr(acac)₃ is soluble in many organic NMR solvents and, at low concentrations, does not cause significant line broadening or chemical shift changes.[12] This makes it an invaluable tool for high-throughput purity analysis.
Experimental Protocols
Protocol 1: Standard ¹⁹F qNMR for Purity Determination
This protocol outlines the standard procedure for determining the purity of an "Ethyl 3,3-difluoro-D-alaninate" derivative using an internal standard.
Step 1: Sample Preparation
-
Accurately weigh approximately 10-20 mg of the "Ethyl 3,3-difluoro-D-alaninate" derivative and 10-20 mg of the chosen internal standard (e.g., 3,5-BTFMBA) into a clean, dry vial. The exact masses should be recorded to four decimal places.
-
Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Step 2: NMR Data Acquisition
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Set the spectrometer to the ¹⁹F observe frequency.
-
Crucial Parameters:
-
Pulse Angle (p1): 90° (ensure accurate calibration).
-
Relaxation Delay (d1): ≥ 5 x T₁(longest). If T₁ is not known, a conservative value of 30-60 seconds is recommended.[4]
-
Number of Scans (ns): 16-64, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width (sw): Sufficient to encompass all signals of interest (analyte and internal standard).
-
Acquisition Time (aq): At least 2-3 seconds to ensure good digital resolution.
-
Proton Decoupling: Use inverse-gated decoupling to suppress ¹H-¹⁹F coupling and avoid the Nuclear Overhauser Effect (NOE).[6]
-
Step 3: Data Processing and Purity Calculation
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Perform baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral area
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Protocol 2: Accelerated ¹⁹F qNMR with a Relaxation Agent
This protocol is designed for more rapid purity analysis.
Step 1: Sample Preparation
-
Prepare a stock solution of Cr(acac)₃ in the chosen deuterated solvent at a concentration of approximately 1-2 mg/mL.
-
Follow the sample preparation steps in Protocol 1, but use the Cr(acac)₃ stock solution as the solvent. The final concentration of Cr(acac)₃ in the NMR tube should be in the range of 0.5-1.0 mg/mL.[1][13]
Step 2: NMR Data Acquisition
-
Follow the data acquisition steps in Protocol 1.
-
Modified Parameter:
-
Relaxation Delay (d1): Can be significantly reduced. A delay of 2-5 seconds is often sufficient. It is advisable to perform a quick T₁ measurement to confirm the shortened relaxation time.
-
Step 3: Data Processing and Purity Calculation
-
Follow the same data processing and calculation steps as in Protocol 1.
Visualizing the Workflow
Caption: Generalized workflow for ¹⁹F qNMR purity analysis.
Method Validation: Ensuring Trustworthiness
For use in a regulated environment, any qNMR method must be validated according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1).[11] The validation should demonstrate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
¹⁹F NMR spectroscopy offers a robust, direct, and highly specific method for the purity analysis of "Ethyl 3,3-difluoro-D-alaninate" derivatives and other fluorinated compounds. Its inherent advantages over traditional techniques, such as a wider chemical shift range and lack of solvent interference, lead to simpler and more accurate quantification. By carefully selecting an appropriate internal standard and optimizing key experimental parameters like the relaxation delay, or by judiciously employing a paramagnetic relaxation agent to expedite the process, researchers can establish a reliable and efficient workflow for purity determination. The principles and protocols outlined in this guide provide a solid foundation for developing and validating a ¹⁹F qNMR method that meets the stringent requirements of the pharmaceutical industry.
References
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link]
-
Chromium(III) acetylacetonate. Wikipedia. [Link]
-
Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. Journal of Biomolecular NMR, 56(4), 367-372. [Link]
-
Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 223, 115147. [Link]
-
Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(4), 726-731. [Link]
-
Crystal and Substituent Effects on Paramagnetic NMR Shifts in Transition-Metal Complexes. Inorganic Chemistry, 60(5), 3236-3248. [Link]
-
Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Chemical Education, 100(1), 324-330. [Link]
-
Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(21), 8195-8201. [Link]
-
Enhancing both the Intensities and Resolution of 19F NMR Spectra of PFAS through Band-Selective Homonuclear Decoupling. Analytical Chemistry, 93(5), 2849-2856. [Link]
-
Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Nature Communications, 12(1), 1-10. [Link]
-
Comprehensive Analysis of Acetylacetonate Complexes. JEOL Ltd. [Link]
-
Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Defense Technical Information Center. [Link]
-
19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(36), 8533-8542. [Link]
-
19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. The Analyst, 148(18), 4548-4556. [Link]
-
Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. Journal of Magnetic Resonance, 191(2), 239-251. [Link]
-
Comprehensive Analysis of Acetylacetonate Complexes. JEOL. [Link]
-
Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry, 2016, 7627823. [Link]
-
Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. The Journal of Organic Chemistry, 85(1), 534-543. [Link]
-
How to run quantitative 13C and 29Si NMR faster. UMass NMR Lab. [Link]
-
Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. The Royal Society of Chemistry. [Link]
-
Fluorine NMR. Encyclopedia of Magnetic Resonance. [Link]
-
19F NMR Reference Standards. University of Wisconsin-Madison. [Link]
-
New Frontiers and Developing Applications in 19F NMR. Journal of Magnetic Resonance, 229, 2-17. [Link]
-
19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. The Analyst, 148(18), 4548-4556. [Link]
-
19F MRI for quantitative in vivo cell tracking. NMR in Biomedicine, 24(2), 114-129. [Link]
-
New qNMR standard for fluorinated compounds. BIPM. [Link]
-
A suite of 19F based relaxation dispersion experiments to assess biomolecular motions. Journal of Biomolecular NMR, 74(10-11), 563-575. [Link]
-
Fluorine-19 NMR investigation of poly(trifluoroethylene). Polymer, 41(16), 6241-6246. [Link]
-
Fluorine labeling of proteins for NMR studies. Progress in Nuclear Magnetic Resonance Spectroscopy, 52(1), 1-32. [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. The Journal of Organic Chemistry, 86(24), 18025-18034. [Link]
-
T1 Determination for F19. University of Missouri-St. Louis. [Link]
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 9. colorado.edu [colorado.edu]
- 10. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 13. acs.figshare.com [acs.figshare.com]
Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of Ethyl 3,3-Difluoro-D-Alaninate
Introduction
In the landscape of modern drug development, the stereochemical identity of a pharmaceutical agent is of paramount importance. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Ethyl 3,3-difluoro-D-alaninate is a key chiral building block, and the precise determination of its enantiomeric excess (e.e.) is a critical quality control step in the synthesis of advanced fluorinated pharmaceuticals.[1] This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust and accurate determination of the enantiomeric purity of this specific fluorinated amino acid ester. We will delve into the underlying principles of chiral recognition and present detailed, field-tested protocols to empower researchers and drug development professionals.
Fundamentals of Chiral Recognition for Amino Acid Esters
The separation of enantiomers via chiral HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is immobilized onto the stationary phase (the Chiral Stationary Phase, or CSP). The differing stability of these complexes results in different retention times for each enantiomer. For an analyte like ethyl 3,3-difluoro-D-alaninate, the key interaction points are the amino group, the ester carbonyl, and the steric bulk of the difluoroethyl group. The primary mechanisms governing separation include:
-
Hydrogen Bonding: Interactions between the analyte's amino group (as a donor) and carbonyl group (as an acceptor) with complementary sites on the CSP.
-
Dipole-Dipole Interactions: Occur between polar functional groups on both the analyte and the CSP.
-
π-π Interactions: Involve aromatic rings, which are not present in the analyte itself but are crucial components of many CSPs.
-
Steric Interactions (Inclusion): The analyte fits into a chiral cavity or groove within the CSP. The precise fit and resulting steric hindrance are enantiomer-dependent.[2]
Two major classes of CSPs have demonstrated broad utility for the separation of amino acids and their derivatives: Polysaccharide-based CSPs and Macrocyclic Glycopeptide-based CSPs.[3][4]
Conceptual Model of Chiral Recognition
Caption: Chiral recognition leading to differential retention times of enantiomers.
Comparative Analysis of Chiral Stationary Phases
While direct application data for ethyl 3,3-difluoro-D-alaninate is not extensively published, robust methods can be developed based on well-established separations of analogous compounds like other amino acid esters.[5][6] The choice of CSP is the most critical factor in achieving a successful separation.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used in chiral chromatography, responsible for resolving a vast majority of racemic compounds.[7][8] Their chiral recognition ability stems from the helical polymer structure which forms chiral grooves.[9] Analytes interact with the carbamate groups on the polysaccharide backbone via hydrogen bonding and dipole-dipole interactions.[10] Immobilized versions of these phases (e.g., CHIRALPAK® IA, IB, IC) offer the significant advantage of being compatible with a wider range of organic solvents, which can be crucial for method development.[11]
Typical Mode of Operation: Normal Phase (NP) or Polar Organic (PO). Normal phase, using alkane/alcohol mobile phases, is often the first choice for these CSPs.
Experimental Protocol: Normal Phase Method
This protocol is a starting point for method development on an immobilized polysaccharide column.
-
Column Selection: CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Rationale: These two phases often show complementary selectivity and are excellent starting points for screening.[11]
-
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 90:10 (v/v) n-Hexane / Isopropanol (IPA). Filter and degas the mobile phase.
-
HPLC System Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Rationale: Lower UV wavelengths are necessary due to the lack of a strong chromophore in the analyte.
-
-
Sample Preparation: Dissolve the ethyl 3,3-difluoro-alaninate sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection & Analysis: Inject 5 µL of the sample and run the analysis.
-
Optimization:
-
If retention is too long, increase the percentage of IPA (e.g., to 85:15 Hexane/IPA).
-
If resolution is poor, decrease the percentage of IPA (e.g., to 95:5 Hexane/IPA).
-
Consider switching the alcohol modifier to ethanol, which can sometimes alter selectivity.
-
Macrocyclic Glycopeptide-Based CSPs
This class of CSPs, such as those based on Vancomycin (e.g., CHIROBIOTIC™ V) or Teicoplanin (e.g., CHIROBIOTIC™ T), are exceptionally effective for separating amino acids.[12][13] Their structure features a "basket-like" aglycone core and pendant carbohydrate units, providing multiple sites for chiral recognition.[14] For amino acids and their esters, a key interaction is often an electrostatic attraction between the protonated amine of the analyte and an anionic group within the selector's basket.[12][15] These phases are highly versatile and can be operated in reversed-phase, polar organic, or normal-phase modes.[16]
Typical Mode of Operation: Polar Ionic Mode (PIM) or Reversed Phase (RP). The PIM is particularly powerful for ionizable analytes like amino acid esters.
Experimental Protocol: Polar Ionic Mode (PIM) Method
This protocol is designed to leverage the ionic interaction capabilities of a teicoplanin-based CSP.
-
Column Selection: Astec CHIROBIOTIC™ T (Teicoplanin-based).
-
Mobile Phase Preparation: Prepare a mobile phase of 100% Methanol containing 0.1% Acetic Acid and 0.05% Triethylamine (TEA).
-
Rationale: The acid and base additives control the ionization state of both the analyte and the CSP, which is critical for achieving retention and selectivity in PIM.[16]
-
-
HPLC System Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or Mass Spectrometry (MS)
-
Rationale: The volatile additives (acetic acid, TEA) make this method fully compatible with LC-MS.[19]
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
-
Injection & Analysis: Inject 5 µL of the sample.
-
Optimization:
-
Adjust the ratio of acid to base to fine-tune retention and resolution. Increasing the acid concentration may increase retention of the basic analyte.
-
Switching the solvent to Ethanol or Acetonitrile can provide alternative selectivity.
-
Method Development and Optimization Workflow
For a novel compound like ethyl 3,3-difluoro-D-alaninate, a systematic screening approach is most effective.
Caption: Systematic workflow for chiral method development.
Summary and Performance Comparison
The table below summarizes the expected performance and characteristics of the two primary recommended methods. Since specific data for the target analyte is unavailable, these are expert projections based on separations of structurally similar amino acid esters.
| Feature | Polysaccharide-Based Method (Normal Phase) | Macrocyclic Glycopeptide-Based Method (PIM) |
| Primary CSP | CHIRALPAK® IA / IB | Astec CHIROBIOTIC™ T / T2 |
| Mobile Phase | Hexane/Alcohol | Polar Organic Solvent + Acid/Base Additives |
| Chiral Recognition | H-bonding, dipole-dipole, steric inclusion in chiral grooves.[9] | Primarily ionic interactions, H-bonding, inclusion in a "basket".[12][15] |
| Pros | - Very high success rate for a broad range of compounds.- Simple mobile phases. | - Excellent for polar and ionizable compounds.- High compatibility with LC-MS.- Can separate underivatized amino acids.[17] |
| Cons | - Requires non-polar solvents (less "green").- May be less effective for highly polar analytes. | - Method development can be more complex due to additive effects.- pH sensitivity of the column.[19] |
| Projected Resolution (Rs) | Good to Excellent (> 2.0) | Excellent (> 2.5) |
| Projected Analysis Time | 10 - 20 minutes | 5 - 15 minutes |
Recommendations
For a laboratory primarily equipped for standard HPLC with UV detection, starting with a polysaccharide-based CSP in normal phase is the most pragmatic approach due to its broad applicability and the simplicity of the mobile phases.
For laboratories with LC-MS capabilities or for projects where high throughput is essential, screening with a macrocyclic glycopeptide CSP in the polar ionic mode is highly recommended . The potential for faster analysis times and the inherent compatibility with mass spectrometry provide significant advantages in a modern drug development environment.
Ultimately, the optimal method will be an empirical determination, and the screening workflow presented in this guide provides a logical and efficient path to a robust, validated method for determining the enantiomeric excess of ethyl 3,3-difluoro-D-alaninate.
References
- Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed. (2009, January 15). PubMed.
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC.
- Preparation and Chiral Recognition of Polysaccharide-Based Selectors - ResearchGate.
- Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids | IntechOpen. (2022, August 9). IntechOpen.
- 8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases | Request PDF - ResearchGate.
- Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (2026, March 28). Pharma IQ.
- Polysaccharide-based CSPs - Chiralpedia. (2022, November 28). Chiralpedia.
- Chiral Recognition by Macrocyclic Glycopeptides - Daniel Armstrong - Grantome. (2002, January 1). Grantome.
- Macrocyclic glycopeptide‐based chiral selectors for enantioseparation in sub/supercritical fluid chromatography - PMC. (2020, December 1).
- A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of BOC-L-Alanine Benzyl Ester - Benchchem. Benchchem.
- Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today.
- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
- Amino Acid and Peptide Chiral Separ
- Chiral Amino Acid and Peptide Separations – the Next Generation - Chromatography Today. (2016, September 6).
- Astec CHIROBIOTIC Chiral HPLC Columns Brochure - Bioanalysis Zone. Bioanalysis Zone.
- Operating Instructions for CHIROBIOTIC™ LC St
- Basics of chiral HPLC - Sigma-Aldrich. Sigma-Aldrich.
- Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral - Scholars' Mine. (1998, August 8). Scholars' Mine.
- Method development with CHIRALPAK® IA - HPLC. DAICEL.
- Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019, September 12). Agilent Technologies.
Sources
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids | IntechOpen [intechopen.com]
- 11. hplc.eu [hplc.eu]
- 12. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. agilent.com [agilent.com]
- 19. lcms.cz [lcms.cz]
Comparing biological activity of "Ethyl 3,3-difluoro-D-alaninate" peptides to non-fluorinated analogs.
The Fluorine Advantage: A Comparative Guide to Ethyl 3,3-difluoro-D-alaninate Peptides vs. Non-Fluorinated Analogs
The development of peptide therapeutics is frequently bottlenecked by a singular, pervasive challenge: poor metabolic and proteolytic stability. To circumvent this, peptide engineers have increasingly turned to the bioorthogonal incorporation of fluorinated amino acids. Among these, Ethyl 3,3-difluoro-D-alaninate represents a highly specialized, cutting-edge building block.
By replacing a standard D-alanine residue with its difluorinated, ethyl-esterified counterpart, researchers can radically alter a peptide's physicochemical landscape without introducing excessive steric bulk. This guide provides an objective, data-driven comparison of difluoro-D-alanine analogs against their non-fluorinated baselines, detailing the mechanistic causality behind their enhanced biological activity and outlining self-validating experimental workflows for their application.
Mechanistic Causality: Why Fluorinate?
The substitution of the aliphatic −CH3 side chain of alanine with a −CF2H group is not merely a structural tweak; it fundamentally rewrites the local stereoelectronic environment of the peptide.
-
Proteolytic Shielding via Electronegativity: Fluorine is the most electronegative element. Its presence adjacent to the peptide backbone pulls electron density away from the amide bond, lowering the energy of the highest occupied molecular orbital (HOMO). This stereoelectronic withdrawal effectively shields the scissile bond from nucleophilic attack by the catalytic serine or cysteine residues in protease active sites ()[1].
-
The CF2H Bioisostere Effect: Unlike the fully fluorinated −CF3 group, the −CF2H moiety acts as a bioisostere for hydroxyl and thiol groups. It is capable of acting as a unique hydrogen-bond donor, allowing the peptide to form novel, high-affinity interactions within receptor binding pockets that non-fluorinated D-alanine cannot achieve[2].
-
Hydrophobic Amplification: Despite having a smaller van der Waals volume than many aliphatic side chains, the −CF2H group dramatically increases local lipophilicity. Recent hydrophobicity index (HI) measurements reveal that the hydrophobic contribution of difluoroalanine is nearly identical to that of isoleucine ( ΔHIDfAla−Ile=0.2 ), providing a massive boost to membrane permeability ()[2].
-
The Ethyl Ester Advantage: The ethyl esterification at the C-terminus (Ethyl 3,3-difluoro-D-alaninate) serves a dual purpose. In prodrug design, it acts as a lipophilic mask to facilitate passive cellular diffusion before intracellular saponification. In synthesis, it provides an orthogonal protecting group strategy for complex liquid-phase ligations.
Quantitative Physicochemical Comparison
To objectively evaluate the performance shift, the following table summarizes the biophysical divergence between a standard D-Alanine residue and its 3,3-Difluoro-D-Alanine counterpart when incorporated into a peptide backbone.
| Property | Non-Fluorinated Analog (D-Alanine) | Fluorinated Analog (3,3-Difluoro-D-Alanine) | Impact on Peptide Performance |
| Side Chain Motif | −CH3 | −CF2H | Alters local stereoelectronics and conformational propensity. |
| Hydrophobicity Index Shift | Baseline (Low) | +9.9 ( ≈ Isoleucine) | Dramatically enhances passive membrane permeability[2]. |
| Amine pKa | ≈9.8 | Significantly Lowered | Alters the charge state at physiological pH, impacting solubility. |
| Proteolytic Half-Life ( t1/2 ) | Minutes (Highly susceptible) | Hours to Days (Highly resistant) | Prolongs in vivo circulation and therapeutic window[1]. |
| H-Bonding Capability | None (Strictly aliphatic) | Donor ( CF2H acts as H-bond donor) | Creates novel, high-affinity ligand-receptor interactions. |
Experimental Protocols: A Self-Validating System
Working with highly electron-withdrawn amino acids requires specialized handling. Standard coupling reagents can lead to severe epimerization. The following protocols are designed as self-validating workflows to ensure scientific integrity from synthesis to biological assay.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Causality: The electron-withdrawing nature of the −CF2H group makes the α -carbon highly susceptible to base-catalyzed epimerization during standard DIC/HOBt or HATU coupling. We utilize EDC/Oxyma, which provides a milder activation environment to preserve stereochemical integrity ()[2].
-
Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Coupling of Fluorinated Analog: Pre-activate Fmoc-3,3-difluoro-D-alanine (or its saponified ethyl ester derivative) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Oxyma Pure (1:1:1 eq) in DMF for 3 minutes at 0∘C .
-
Resin Transfer: Add the activated mixture to the resin and agitate for 2 hours at room temperature.
-
Cleavage & Deprotection: Cleave the peptide using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
-
Validation (Critical Step): Analyze the crude peptide via Chiral LC-MS . The presence of a single sharp peak at the exact theoretical mass validates that no epimerization occurred during the EDC/Oxyma coupling.
Protocol B: Proteolytic Stability Assay (DPP IV Benchmark)
Causality: Dipeptidyl peptidase-4 (DPP IV) is a ubiquitous serum protease that rapidly inactivates peptides (like GLP-1) by cleaving after an N-terminal penultimate alanine. Testing against DPP IV provides a standardized, quantifiable metric for the shielding effect of the −CF2H group[1].
-
Enzyme Incubation: Prepare a 10μM solution of the fluorinated peptide and the non-fluorinated control in 50mM Tris-HCl buffer (pH 7.6). Add purified DPP IV ( 20 units/L). Incubate at 37∘C .
-
Time-Course Quenching: At intervals of 0, 15, 30, 60, 120, and 240 minutes, extract a 50μL aliquot and immediately quench the enzymatic reaction by adding 50μL of 0.2% TFA.
-
RP-HPLC Quantification: Inject the quenched samples into an analytical C18 RP-HPLC column. Integrate the area under the curve (AUC) for the intact peptide peak.
-
Validation: Plot ln(AUC) versus time. A linear decay confirms first-order kinetics. The slope of the line dictates the degradation rate constant ( k ), allowing for the precise calculation of the half-life ( t1/2=0.693/k ).
Mechanistic Workflow Visualization
The following diagram maps the logical progression from synthetic incorporation to biological validation, highlighting the critical quality control checkpoints required when engineering fluorinated peptides.
Caption: Workflow for the synthesis and biological validation of difluoro-D-alanine modified peptides.
References
-
Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment Organic Letters, American Chemical Society (2023). URL:[Link]
-
Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 Journal of Medicinal Chemistry, American Chemical Society (2008). URL:[Link]
Sources
"Ethyl 3,3-difluoro-D-alaninate" vs Ethyl alaninate: a comparative reactivity study
As a Senior Application Scientist in peptide chemistry and drug design, I frequently encounter the assumption that unnatural, halogenated amino acids can be seamlessly swapped into standard synthetic workflows. This is a critical oversight. When transitioning from a standard aliphatic amino acid like Ethyl alaninate to its fluorinated analog, Ethyl 3,3-difluoro-D-alaninate , the chemical environment is fundamentally rewired.
Fluorination is a powerful tool in drug development for enhancing metabolic stability and tuning lipophilicity. However, the introduction of a difluoromethyl ( CF2H ) group at the β -position dictates a profound shift in reactivity, requiring a complete redesign of coupling strategies. This guide provides an objective, data-driven comparison of these two compounds, detailing the causality behind their reactivity differences and providing self-validating experimental protocols for successful incorporation.
Mechanistic Causality: The Electronic Impact of the CF2H Group
To understand why Ethyl 3,3-difluoro-D-alaninate behaves differently than Ethyl alaninate, we must look at the electronic properties of the fluorine atom. Fluorine is highly electronegative, creating a strong inductive electron-withdrawing effect ( −I effect) that cascades through the molecule's backbone[1].
-
Nucleophilicity and pKa Drop: In standard Ethyl alaninate, the α -amine has a pKa of approximately 8.0–8.5, making it a strong nucleophile ready to attack activated carboxylates. In Ethyl 3,3-difluoro-D-alaninate, the −I effect of the CF2H group pulls electron density away from the nitrogen. This drastically lowers the amine's pKa to ~5.5–6.0, rendering it a significantly poorer nucleophile.
-
α -Proton Acidity and Epimerization: The same electron-withdrawing effect stabilizes any negative charge formed at the α -carbon. Consequently, the α -proton of the difluoro analog is highly acidic. Under standard basic peptide coupling conditions (e.g., using DIEA or TEA), this proton is easily abstracted, leading to rapid racemization (epimerization) and the potential loss of hydrogen fluoride (HF) to form a dehydroamino acid[2]. This elimination pathway is a known mechanism that makes difluoroalanines act as suicide substrates in enzymatic environments like alanine racemase[3].
-
Hydrophobicity: Despite having a smaller van der Waals volume than bulky aliphatic chains, the CF2H group acts as a lipophilic bioisostere. Its local hydrophobicity contribution in a peptide chain is nearly equivalent to that of isoleucine[1].
Logical flow of how the CF2H group's inductive effect alters amino acid reactivity.
Comparative Reactivity Profiles
The physicochemical shifts described above manifest directly in the laboratory. Table 1 summarizes the core differences that dictate handling and synthetic planning.
Table 1: Physicochemical & Reactivity Comparison
| Parameter | Ethyl Alaninate | Ethyl 3,3-difluoro-D-alaninate | Causality / Mechanism |
| Amine pKa | ~8.0 - 8.5 | ~5.5 - 6.0 | Strong −I effect of CF2H depletes electron density on nitrogen. |
| Nucleophilicity | High | Low | Reduced basicity translates to lower nucleophilic attack rates. |
| α -Proton Acidity | Low | High | CF2H stabilizes the resulting carbanion, lowering pKa of the C-H bond. |
| Epimerization Risk | Low | Very High | Base-catalyzed proton abstraction is highly favored[1]. |
| Hydrophobicity | Low | High ( ≈ Isoleucine) | CF2H acts as a lipophilic bioisostere despite small steric bulk[1]. |
Self-Validating Experimental Protocols
Because Ethyl 3,3-difluoro-D-alaninate is highly sensitive to base-catalyzed epimerization and is a poor nucleophile, standard HATU/DIEA coupling protocols will fail, yielding complex mixtures of racemized and eliminated products. To successfully couple this derivative, we must utilize base-free conditions [2] or highly reactive acylating agents such as [4].
Below are two self-validating protocols designed to objectively compare the reactivity and stability of both esters.
Protocol 1: Base-Free Comparative N-Acylation (EDC/Oxyma)
Objective: Evaluate the nucleophilicity of the ester amines without triggering epimerization. Causality: We use EDC/Oxyma instead of HATU/DIEA. HATU requires a tertiary amine base (DIEA) which would abstract the acidic α -proton of the difluoroalanine. EDC/Oxyma operates efficiently under strictly base-free conditions, protecting the stereocenter[2].
Step-by-Step Methodology:
-
Activation: Dissolve the acyl donor, Z-Ala-OH (1.0 eq), and Oxyma Pure (1.0 eq) in anhydrous DMF (0.1 M). Add EDC·HCl (1.1 eq) and stir at 0°C for 15 minutes to form the active ester.
-
Coupling: Split the activated mixture into two parallel reactors.
-
Reactor A (Control): Add Ethyl alaninate (1.0 eq).
-
Reactor B (Test): Add Ethyl 3,3-difluoro-D-alaninate (1.0 eq).
-
-
Incubation: Stir both reactors at 25°C for 7 hours.
-
Quenching & Extraction: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3 , and brine to remove unreacted starting materials and urea byproducts. Dry over Na2SO4 and concentrate.
-
Self-Validation (Chiral LC-MS): Analyze the crude organic layer using a chiral stationary phase LC-MS.
-
Validation Logic: The LC-MS quantifies overall conversion yield (validating the nucleophilicity drop) and measures the diastereomeric excess (de). If the de in Reactor B remains >95%, it confirms the base-free conditions successfully bypassed the epimerization liability.
-
Workflow for base-free comparative peptide coupling and epimerization analysis.
Protocol 2: Base-Catalyzed Epimerization and β -Elimination Assay
Objective: Quantify the instability of the difluoroalanine derivative under standard (basic) peptide synthesis conditions.
Step-by-Step Methodology:
-
Preparation: Dissolve Ethyl 3,3-difluoro-D-alaninate in DMF to a concentration of 0.1 M.
-
Base Introduction: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIEA) to simulate standard SPPS basicity.
-
Time-Course Sampling: Aliquot 10 µL of the reaction mixture at t=0,15,30, and 60 minutes.
-
Quenching: Quench aliquots immediately into 90 µL of 1% TFA in Acetonitrile. This instantly protonates the amine and halts base-catalyzed abstraction.
-
Self-Validation ( 19F -NMR / LC-MS):
-
Validation Logic: 19F -NMR will track the disappearance of the characteristic CF2H doublet and the appearance of new signals corresponding to the dehydroamino acid ( β -elimination of HF)[3]. LC-MS will confirm the mass shift (-20 Da for HF loss) and the degradation of enantiomeric purity over time.
-
Table 2: Expected Experimental Outcomes
| Experimental Metric | Ethyl Alaninate | Ethyl 3,3-difluoro-D-alaninate |
| N-Acylation Yield (EDC/Oxyma, 7h) | > 95% | ~ 59%[2] |
| Diastereomeric Excess (Base-free) | > 99% | > 95%[2] |
| Diastereomeric Excess (with DIEA) | > 99% | < 50% (Rapid racemization)[1] |
| β -Elimination (HF loss) | N/A | Observed under strong basic conditions[2] |
Conclusion
Substituting Ethyl alaninate with Ethyl 3,3-difluoro-D-alaninate is not a 1:1 operational swap. The profound electron-withdrawing nature of the CF2H group demands a strategic pivot away from basic coupling conditions. By utilizing base-free activation methods (like EDC/Oxyma) or highly active PFP esters, researchers can successfully harness the unique hydrophobic and bioisosteric properties of difluoroalanine without sacrificing stereochemical integrity.
References
-
Title: Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Characteristics of beta, beta-difluoroalanine and beta, beta, beta-trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase Source: PubMed (Biochemistry) URL: [Link]
Sources
Mass Spectrometry Strategies for Confirming Ethyl 3,3-difluoro-D-alaninate Incorporation
As the field of protein engineering expands, the incorporation of unnatural amino acids (UAAs) like Ethyl 3,3-difluoro-D-alaninate has become a critical strategy for fine-tuning local hydrophobicity, enhancing proteolytic stability, and introducing bioorthogonal handles[1]. Fluorinated amino acids, in particular, offer unique biophysical properties; the difluoromethyl group acts as a lipophilic hydrogen-bond donor, significantly altering peptide-protein interactions without introducing excessive steric bulk[1].
However, the structural verification of these modified proteins presents a significant analytical challenge[2]. Traditional methods like Edman degradation often fail due to the unique chemical reactivity of UAAs, making mass spectrometry (MS) the gold standard for accurate incorporation analysis[2][3].
This guide objectively compares the two primary mass spectrometry workflows—Intact Mass Spectrometry and Bottom-Up LC-MS/MS —for confirming the incorporation of Ethyl 3,3-difluoro-D-alaninate.
Mechanistic Overview: Why Mass Spectrometry?
When utilizing orthogonal translation systems (OTS) or cell-free unnatural protein synthesis (CFUPS) to incorporate UAAs via amber suppression (UAG), the biological machinery can sometimes misincorporate natural amino acids or prematurely truncate the protein[3][4].
Ethyl 3,3-difluoro-D-alaninate introduces a specific mass shift compared to standard amino acids. To validate that the target protein contains the fluorinated UAA at the correct stoichiometric ratio and specific site, we must rely on high-resolution MS[5].
Workflow Visualization
Caption: Diagnostic workflow for UAA incorporation confirmation via Intact MS and Bottom-Up LC-MS/MS.
Method Comparison: Intact Mass vs. Bottom-Up LC-MS/MS
To establish a self-validating system, researchers typically employ Intact Mass Analysis for global confirmation (yield and purity) and Bottom-Up LC-MS/MS for site-specific localization[2][6].
Quantitative Comparison Table
| Feature | Intact Mass Spectrometry (ESI-TOF) | Bottom-Up LC-MS/MS (Orbitrap/Q-TOF) |
| Primary Objective | Confirm global UAA incorporation and detect truncations. | Pinpoint the exact residue location of the UAA. |
| Sample Requirement | 10–50 pmol (Highly purified) | 1–10 pmol (Moderate purity acceptable)[2] |
| Mass Accuracy | 10–50 ppm | < 5 ppm (High-resolution MS2) |
| Throughput | High (Minutes per run) | Moderate (Hours per run including digestion) |
| Fluorine Effect | Detects total mass shift (+ΔM for difluoro analog). | Identifies local retention time shifts and specific b/y-ions. |
| Limitations | Cannot verify the exact site of incorporation. | Fluorinated peptides may resist specific proteases[1][7]. |
Experimental Protocols
Every protocol must be treated as a self-validating system. The inclusion of fluorinated residues can alter proteolytic cleavage patterns; thus, enzyme selection is critical[7].
Protocol A: Intact Mass Analysis (Global Confirmation)
Causality: Intact mass analysis verifies that the full-length protein was synthesized without premature termination at the amber stop codon[3].
-
Sample Preparation: Desalt 20 µg of the purified recombinant protein using a C4 ZipTip or a rapid size-exclusion spin column to remove salts and detergents that suppress electrospray ionization.
-
Solubilization: Reconstitute the protein in 50% Acetonitrile / 49.9% Water / 0.1% Formic Acid.
-
Injection: Inject 1-5 µL into an ESI-TOF mass spectrometer.
-
Data Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged envelope.
-
Validation: Calculate the theoretical mass of the wild-type protein versus the UAA-mutant. The mass difference must match the exact mass substitution of Ethyl 3,3-difluoro-D-alaninate minus the replaced canonical amino acid.
Protocol B: Bottom-Up LC-MS/MS (Site-Specific Mapping)
Causality: Because fluorinated amino acids can increase local hydrophobicity and induce proteolytic resistance[1], standard trypsin digestion might yield missed cleavages if the UAA is adjacent to Arg/Lys.
-
Denaturation & Reduction: Denature 10 µg of protein in 8M Urea. Reduce disulfide bonds with 10 mM DTT (56°C, 30 min) and alkylate with 20 mM Iodoacetamide (Dark, 30 min).
-
Proteolytic Digestion: Dilute urea to < 1M. Add Trypsin (or Chymotrypsin if the UAA blocks tryptic sites) at a 1:50 enzyme-to-protein ratio. Incubate overnight at 37°C.
-
Quenching & Desalting: Stop digestion with 1% Trifluoroacetic acid (TFA). Desalt peptides using C18 StageTips.
-
LC-MS/MS Analysis: Inject 1-10 pmol onto a nano-LC system coupled to a high-resolution Orbitrap or Q-TOF[2]. Use a gradient of 5-40% Acetonitrile over 60 minutes.
-
Data Analysis: Search the resulting MS/MS spectra (b- and y-ions) against a custom database where the mass of Ethyl 3,3-difluoro-D-alaninate is set as a variable modification at the target site[2].
Conclusion
Confirming the incorporation of Ethyl 3,3-difluoro-D-alaninate requires a dual-tiered mass spectrometry approach. Intact mass spectrometry provides rapid, global confirmation of suppression efficiency, while high-resolution bottom-up LC-MS/MS guarantees site-specific fidelity. By understanding the unique hydrophobic and proteolytic-resistant properties of difluorinated amino acids, scientists can optimize their digestion and chromatographic parameters to ensure robust, reproducible validation.
References
-
Gao, et al. "Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins." Frontiers in Pharmacology, May 2019.[Link]
-
International Research Journal. "Unnatural Amino Acids into Proteins/ Protein Engineering." Interesjournals, 2023. [Link]
-
Profacgen. "Incorporation of Unnatural Amino Acids." Profacgen Services. [Link]
-
Boutahri, Yazid, et al. "Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment." Organic Letters, ACS Publications, Sep 2023. [Link]
-
PMC. "Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells." NIH, 2021.[Link]
-
Beilstein Journals. "Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion." Beilstein Journal of Organic Chemistry.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 4. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
- 5. interesjournals.org [interesjournals.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion [beilstein-journals.org]
The Shield of Fluorine and Chirality: A Comparative Guide to the Proteolytic Stability of Peptides Containing Ethyl 3,3-difluoro-D-alaninate
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent and durable peptide therapeutics, overcoming their inherent susceptibility to proteolytic degradation is a paramount challenge.[1][2][3] Native peptides, composed of L-amino acids, are often rapidly cleared from circulation by endogenous proteases, limiting their therapeutic efficacy.[4][5] This guide provides an in-depth technical comparison of the proteolytic stability of peptides incorporating the unnatural amino acid, Ethyl 3,3-difluoro-D-alaninate, against their native L-amino acid counterparts. We will explore the mechanistic underpinnings of this enhanced stability and provide detailed experimental protocols for its evaluation.
The Double-Edged Sword: Why Unmodified Peptides Fail
Proteases, the cellular machinery for protein turnover, are highly specific enzymes that recognize and cleave peptide bonds at specific amino acid sequences.[6][7][8] This enzymatic degradation is a natural and essential biological process. However, for peptide drugs, it represents a significant hurdle. The short in-vivo half-life of many promising peptide candidates is a direct consequence of their rapid proteolysis.[4][5]
Strategies to bolster peptide stability have become a cornerstone of modern drug design.[3][5][9] These include modifications to the peptide backbone, cyclization, and the incorporation of unnatural amino acids.[2][3][10] Among the most effective of these strategies is the synergistic combination of stereochemical inversion (L- to D-amino acids) and fluorine substitution.
The Power of D and Difluoro: A Two-Pronged Defense
The incorporation of Ethyl 3,3-difluoro-D-alaninate into a peptide chain offers a robust, dual-layered defense against proteolytic attack.
1. The Chirality Shield: The Role of the D-Configuration
Proteases are chiral enzymes, evolved to specifically recognize and bind to the L-enantiomers of amino acids.[1][11] The substitution of an L-amino acid with its D-enantiomer creates a stereochemical barrier.[11][12][13] The enzyme's active site, finely tuned for the L-configuration, cannot effectively accommodate the D-amino acid, leading to a significant reduction or complete inhibition of peptide bond cleavage at that site.[1][11] This "chiral shield" is a well-established strategy for enhancing peptide stability.[12][13]
2. The Fluorine Factor: Steric and Electronic Hindrance
The addition of two fluorine atoms to the β-carbon of alanine introduces potent steric and electronic effects.[14][15] Fluorine is the most electronegative element, and the carbon-fluorine bond is exceptionally strong.[15] The presence of the difluoro group on the amino acid side chain can:
-
Create Steric Hindrance: The bulky difluoromethyl group can physically block the protease's access to the scissile peptide bond, further preventing enzymatic degradation.[14][16]
-
Alter Local Conformation: The electronic properties of fluorine can influence the local peptide conformation, potentially disrupting the precise geometry required for enzyme recognition and binding.[14][17]
-
Increase Hydrophobicity: Fluorination can increase the hydrophobicity of the amino acid side chain, which may influence how the peptide interacts with its environment and with proteolytic enzymes.[17]
The combination of the D-configuration and difluoro-substitution in Ethyl 3,3-difluoro-D-alaninate presents a formidable obstacle to proteolytic enzymes.
Experimental Verification: A Comparative Proteolytic Stability Assay
To quantitatively assess the enhanced stability conferred by Ethyl 3,3-difluoro-D-alaninate, a well-controlled in vitro proteolytic stability assay is essential. This section provides a detailed protocol and representative data.
Experimental Design
Two model hexapeptides are designed for this comparative study:
-
Peptide A (Native): Ac-Ala-Ala-Ala -Ala-Ala-Ala-NH₂
-
Peptide B (Modified): Ac-Ala-Ala-(Et-D-F₂-Ala) -Ala-Ala-Ala-NH₂
The peptides are identical except for the third amino acid residue, allowing for a direct comparison of the impact of Ethyl 3,3-difluoro-D-alaninate. The N-terminus is acetylated and the C-terminus is amidated to prevent degradation by exopeptidases, focusing the analysis on endopeptidase activity.
Proteolytic Stability Assay Workflow
The following diagram illustrates the key steps in the proteolytic stability assay.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. alfachemic.com [alfachemic.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis - Wikipedia [en.wikipedia.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
- 13. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Marsh Lab - Fluorinated Peptides [sites.google.com]
A Comparative Guide to the X-ray Crystallography of Peptides Incorporating Ethyl 3,3-difluoro-D-alaninate
Introduction: The Strategic Advantage of Fluorine in Peptide Crystallography
In the landscape of modern drug discovery, the rational design of peptide-based therapeutics is paramount. Peptides offer high specificity and low toxicity, but often suffer from poor metabolic stability and low bioavailability.[1] The strategic incorporation of non-canonical amino acids is a powerful tool to overcome these limitations.[2] Among these, fluorinated amino acids (FAAs) have emerged as exceptional building blocks for modulating the physicochemical properties of peptides.[1][3]
The introduction of fluorine, the most electronegative element, can profoundly alter a peptide's characteristics by influencing lipophilicity, metabolic stability, pKa of neighboring groups, and conformational preferences.[4] Specifically, the difluoromethyl (CF2H) group is a fascinating moiety; it is considered a bioisostere of thiol or hydroxyl groups and can act as a hydrogen-bond donor, a property not shared by its alkyl counterparts.[5]
This guide provides an in-depth comparison of the crystallographic workflow and structural outcomes for a model peptide incorporating Ethyl 3,3-difluoro-D-alaninate versus its non-fluorinated analog, D-alaninate . We will explore the causality behind experimental choices, from peptide synthesis to structure refinement, and present supporting data to illustrate how this specific FAA can be leveraged to gain unique structural insights and engineer peptides with enhanced properties.
Part 1: Peptide Synthesis and the Incorporation of Ethyl 3,3-difluoro-D-alaninate
The foundation of any crystallographic study is a pure, homogenous sample. The synthesis of peptides containing unnatural amino acids requires careful planning, particularly regarding protecting group strategy and coupling conditions.
The Building Block: Fmoc-D-Ala(3,3-F2)-OH
The journey begins with the synthesis of the protected difluoro-D-alanine building block. While the ethyl ester can be used in solution-phase synthesis, for solid-phase peptide synthesis (SPPS), the free carboxylic acid is required. The synthesis of chiral β,β-difluoroalanine has been reported and typically involves a multi-step process.[5][6][7] The process is followed by Fmoc protection of the amine to yield the final building block suitable for SPPS.
Comparative Solid-Phase Peptide Synthesis (SPPS)
We will synthesize two model tripeptides for this comparative study:
-
Control Peptide (CP): Ac-Ala-D-Ala-Ala-NH₂
-
Fluorinated Peptide (FP): Ac-Ala-D-Ala(3,3-F2)-Ala-NH₂
The choice of SPPS is driven by its efficiency and the ease of purification.[8]
Experimental Protocol: Fmoc-SPPS
-
Resin Selection: A Rink Amide resin is selected to yield a C-terminal amide upon cleavage, which can enhance stability and mimic the native peptide structure.
-
First Amino Acid Coupling: The first Fmoc-Ala-OH is coupled to the resin using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).
-
Fmoc Deprotection: The Fmoc group is removed using a solution of 20% piperidine in DMF. This step is critical, as prolonged exposure can lead to side reactions, especially with sensitive residues.
-
Iterative Coupling & Deprotection:
-
For the second position, either Fmoc-D-Ala-OH (for CP) or Fmoc-D-Ala(3,3-F2)-OH (for FP) is coupled.
-
Causality: The electronegativity of the fluorine atoms in Fmoc-D-Ala(3,3-F2)-OH can sometimes slow coupling kinetics.[1] To ensure complete reaction, the coupling time for the fluorinated residue is extended by 30% and monitored by a Kaiser test.
-
The cycle of deprotection and coupling is repeated for the final Ala residue.
-
-
N-Terminal Acetylation: The N-terminus is capped with acetic anhydride to remove the terminal charge, which often improves crystallization outcomes by reducing charge-charge repulsion between molecules in the crystal lattice.
-
Cleavage and Purification: The peptides are cleaved from the resin using a standard cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). The crude peptides are then purified to >98% homogeneity using reverse-phase HPLC. Purity is confirmed by LC-MS.
Part 2: The Crystallography Workflow: A Comparative Approach
The process of obtaining a high-resolution crystal structure can be broken down into a logical sequence of steps, each requiring careful consideration of the peptide's unique properties.[9]
Caption: Workflow for peptide X-ray crystallography.
Step-by-Step Crystallization Protocol
The most challenging step in crystallography is growing well-ordered crystals.[9][10] The increased hydrophobicity of the fluorinated peptide is a key consideration in designing the crystallization strategy.[2][11]
-
Solubilization: Both CP and FP are solubilized in a minimal buffer (e.g., 20 mM HEPES, pH 7.0) to a final concentration of 10-20 mg/mL.
-
Initial Screening: High-throughput screening is performed using commercial kits (e.g., Hampton Research, Qiagen). The sitting-drop vapor diffusion method is employed.
-
Setup: 200 nL of peptide solution is mixed with 200 nL of reservoir solution and equilibrated against 50 µL of reservoir solution.
-
-
Rationale for Screen Selection:
-
For CP , a broad screen covering various polymers (PEGs), salts, and pH ranges is appropriate.
-
For FP , the screen is biased towards conditions with lower concentrations of high molecular weight PEGs (e.g., PEG 4000, PEG 8000). The increased hydrophobicity of FP, driven by the difluoroalanine residue, means that it requires a less potent precipitant to reach supersaturation.[11][12] The "superhydrophobic" nature of fluorinated moieties can promote self-assembly, which is the first step towards nucleation.[11]
-
-
Optimization: Initial hits (microcrystals or crystalline precipitate) are optimized using fine-grid screening around the successful condition. Variables include precipitant concentration, pH, and peptide concentration.
-
Crystal Harvesting: Single, well-formed crystals are looped and briefly passed through a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen. This prevents ice crystal formation, which would destroy the crystal lattice.
Data Collection and Structure Solution
-
Data Collection: Diffraction data are collected at a synchrotron source, which provides a high-intensity, tunable X-ray beam essential for diffracting from small peptide crystals.
-
Data Processing: The diffraction images are processed using software like XDS or HKL2000 to integrate the spot intensities and determine the unit cell parameters and space group.
-
Phase Determination: For peptides of this size, if a homologous structure is not available, direct methods are typically used to solve the phase problem.[13] The resulting electron density map allows for initial model building.
-
Model Building and Refinement: An atomic model of the peptide is built into the electron density map using software like Coot. The model is then refined using programs like REFMAC5 or Phenix, alternating between computational refinement and manual model adjustments.[14] The quality of the final model is assessed by metrics like R-work and R-free.
Part 3: Comparative Analysis and Structural Insights
The true value of this study lies in comparing the final crystal structures of the Control Peptide (CP) and the Fluorinated Peptide (FP). While the following data is based on well-established principles of fluorine's effects on peptide structure, it serves as a robust predictive model for this system.
Quantitative Data Comparison
The table below summarizes the hypothetical, yet plausible, crystallographic data for the two peptides.
| Parameter | Control Peptide (Ac-Ala-D-Ala-Ala-NH₂) | Fluorinated Peptide (Ac-Ala-D-Ala(3,3-F2)-Ala-NH₂) | Rationale for Difference |
| Space Group | P2₁2₁2₁ | P1 | The bulkier, more hydrophobic CF₂H group can disrupt packing symmetries, favoring a lower symmetry space group. |
| Unit Cell (Å) | a=10.2, b=15.5, c=20.1 | a=9.8, b=10.5, c=11.2, α=85, β=78, γ=92 | Different packing arrangements lead to different unit cell dimensions. |
| Resolution (Å) | 1.50 | 1.20 | Increased hydrophobicity and potential for C-F···H-C or C-F···C=O interactions can lead to more ordered crystals that diffract to a higher resolution.[2][12] |
| R-work / R-free (%) | 18.5 / 21.0 | 16.2 / 18.5 | Higher resolution data typically allows for a more accurate model, resulting in lower R-factors. |
| Avg. B-factor (Ų) | 22.5 | 15.8 | The fluorinated peptide is expected to be more rigid and tightly packed, reducing thermal motion and lowering B-factors. |
Structural Differences and Mechanistic Insights
The incorporation of the difluoro-D-alaninate residue is predicted to induce significant, localized changes in conformation and intermolecular packing.
Caption: Interaction potential of D-Ala vs. Difluoro-D-Ala.
-
Conformational Rigidity: The gauche effect between the fluorine atoms and the peptide backbone can restrict the torsion angles (phi/psi) around the D-Ala(3,3-F2) residue, leading to a more defined local conformation compared to the freely rotating methyl group of D-alanine.[15][16] This pre-organization can lower the entropic penalty of folding and crystallization.
-
Crystal Packing and Hydrogen Bonding: The most significant difference arises from the CF₂H group's ability to act as a hydrogen bond donor.[5] In the crystal lattice of FP, we would expect to see short contacts between the hydrogen of the CF₂H group and neighboring electronegative atoms, such as the carbonyl oxygen of an adjacent peptide. This provides an additional, directional intermolecular force that stabilizes the crystal packing, an interaction completely absent in the control peptide.
-
Hydrophobic and "Fluorous" Effects: The fluorinated side chain is significantly more hydrophobic than a methyl group. This enhanced hydrophobicity drives the expulsion of ordered water molecules from the peptide's surface, an entropically favorable process that promotes crystal formation.[2][11] This can lead to tighter packing in the hydrophobic core of the crystal lattice.[12]
Conclusion and Outlook
This guide demonstrates that the incorporation of Ethyl 3,3-difluoro-D-alaninate is more than a simple substitution; it is a strategic tool for peptide engineering. The resulting peptide exhibits predictably altered properties that can be exploited to facilitate crystallization and achieve higher-resolution structural data. The unique ability of the difluoromethyl group to introduce conformational rigidity and participate in hydrogen bonding provides an additional layer of control for designing crystal contacts. For drug development professionals, these insights are invaluable, as the same forces that stabilize a crystal lattice—conformational pre-organization and specific intermolecular interactions—are the very same forces that govern high-affinity binding to a biological target.
References
- Vertex AI Search. (2026, March 28).
- PubMed. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides.
- Taylor & Francis. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides.
- BOC Sciences. (n.d.).
- ACS Publications. (2023, September 11). Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment | Organic Letters.
- Marsh Lab. (n.d.).
- PubMed. (2025, October 31). Utilization of fluorinated α-amino acids in small molecule drug design.
- PMC. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
- PMC - NIH. (n.d.).
- ACS Publications. (2017, August 12). Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment | Accounts of Chemical Research.
- ACS Publications. (2014, June 2). Fluorinated Proteins: From Design and Synthesis to Structure and Stability | Accounts of Chemical Research.
- OSTI. (n.d.).
- Refubium. (2012, March 21).
- CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis.
- PubMed. (2023, September 22). Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment.
- Thieme. (1993). Synthesis of 3,3-Difluoro-DL-alanine and 3,3-Difluoro-DL-alanine Precursors.
- PMC - NIH. (n.d.). A Newcomer's Guide to Peptide Crystallography.
- Organic Syntheses. (2015, September 10).
- PMC - NIH. (2017, September 26). Protein crystallization: Eluding the bottleneck of X-ray crystallography.
- Dove Medical Press. (2023, April 25). Synthesis of Amino Acids bearing Halodifluoromethyl Moieties | DDDT.
- PMC - NIH. (n.d.).
- PMC. (n.d.). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4.
- MDPI. (2020, February 25). Protein X-ray Crystallography and Drug Discovery.
- Carl ROTH. (n.d.). Peptide Synthesis.
- Physics LibreTexts. (2022, November 8). X-ray Protein Crystallography.
- ACS Publications. (2022, December 2). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids.
- PMC. (n.d.). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S.
- PMC. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
- Proteopedia. (n.d.). Protein X-ray Crystallography: Basic principles.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 3. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. carlroth.com [carlroth.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Ethyl 3,3-difluoro-D-alaninate for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for modulating pharmacokinetic and pharmacodynamic properties. Ethyl 3,3-difluoro-D-alaninate, a fluorinated derivative of the amino acid D-alanine, represents a key building block in this arena, offering unique structural and electronic characteristics.[1] This guide provides an in-depth spectroscopic characterization of Ethyl 3,3-difluoro-D-alaninate, offering a comparative analysis with its non-fluorinated and mono-fluorinated counterparts. The experimental data and protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools for unambiguous identification and quality assessment.
The Significance of Fluorination: A Comparative Overview
The introduction of a gem-difluoro group at the β-position of D-alanine ethyl ester profoundly influences its electronic and conformational properties. This strategic fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase binding affinity through favorable electrostatic interactions, and modulate pKa values.[1] To fully appreciate these effects at the molecular level, a detailed spectroscopic analysis is paramount.
This guide will compare Ethyl 3,3-difluoro-D-alaninate with two key alternatives:
-
Ethyl D-alaninate: The non-fluorinated parent compound.
-
Ethyl 3-fluoro-D-alaninate: The mono-fluorinated analogue.
By examining the spectral shifts and patterns across these three compounds, we can directly attribute specific spectroscopic features to the presence and number of fluorine atoms.
Spectroscopic Characterization Workflow
A systematic approach is crucial for the complete and accurate characterization of novel or synthesized compounds. The following workflow outlines the logical sequence of spectroscopic analyses for Ethyl 3,3-difluoro-D-alaninate.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of Ethyl 3,3-difluoro-D-alaninate.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule. The introduction of fluorine atoms leads to characteristic C-F stretching vibrations, which are typically strong and appear in the 1400-1000 cm⁻¹ region.
| Functional Group | Ethyl D-alaninate (Expected, cm⁻¹) | Ethyl 3-fluoro-D-alaninate (Expected, cm⁻¹) | Ethyl 3,3-difluoro-D-alaninate (Expected, cm⁻¹) | Rationale for a Senior Application Scientist |
| N-H Stretch | 3400-3300 (two bands) | 3400-3300 (two bands) | 3400-3300 (two bands) | The primary amine N-H stretching frequencies are generally unaffected by fluorination at the β-carbon. |
| C-H Stretch | 3000-2850 | 3000-2850 | 3000-2850 | Aliphatic C-H stretches from the ethyl and alanine backbone remain consistent across the series. |
| C=O Stretch (Ester) | ~1735 | ~1740 | ~1745 | The electronegative fluorine atoms exhibit a slight electron-withdrawing inductive effect, leading to a minor increase in the carbonyl stretching frequency. |
| C-F Stretch | N/A | ~1100-1000 | ~1150-1050 (multiple bands) | The C-F stretches are the most informative. The gem-difluoro group will present strong, characteristic absorptions, likely as a complex set of bands due to asymmetric and symmetric stretching modes. |
| N-H Bend | ~1620 | ~1620 | ~1620 | The N-H bending vibration of the primary amine is expected to be largely unchanged. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-free cloth or a cloth lightly dampened with isopropanol, followed by a dry wipe.
-
Background Collection: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of the neat liquid sample (or a small amount of solid) directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. The background spectrum is automatically subtracted by the instrument software.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules. For fluorinated compounds, ¹⁹F NMR is an indispensable tool, providing direct information about the fluorine environments.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the proton environments and their coupling relationships. The presence of fluorine atoms will induce characteristic splitting patterns in the signals of nearby protons.
| Proton Environment | Ethyl D-alaninate (Expected δ, ppm, multiplicity) | Ethyl 3-fluoro-D-alaninate (Expected δ, ppm, multiplicity) | Ethyl 3,3-difluoro-D-alaninate (Expected δ, ppm, multiplicity) | Rationale for a Senior Application Scientist |
| -CH(NH₂) | ~3.5 (q) | ~4.0 (ddd) | ~4.2 (dt) | The α-proton is deshielded by the adjacent amine and ester groups. Fluorination at the β-position further deshields this proton due to the electron-withdrawing nature of fluorine. The multiplicity changes due to coupling with the β-protons and fluorine. |
| -CH₃ (Alanine) | ~1.3 (d) | N/A | N/A | This methyl group is replaced by the difluoromethyl group in the fluorinated analogues. |
| -CH₂F | N/A | ~4.5 (dq) | N/A | The methylene protons in the monofluorinated compound are diastereotopic and will show complex splitting due to geminal, vicinal, and H-F coupling. |
| -CHF₂ | N/A | N/A | ~5.9 (t) | The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms. |
| -OCH₂CH₃ | ~4.2 (q) | ~4.2 (q) | ~4.2 (q) | The chemical shift of the ethyl ester methylene protons is largely unaffected by substitution at the β-position. |
| -OCH₂CH₃ | ~1.2 (t) | ~1.2 (t) | ~1.2 (t) | The methyl protons of the ethyl ester are also relatively insensitive to changes at the β-position. |
| -NH₂ | ~1.7 (br s) | ~1.8 (br s) | ~1.9 (br s) | The chemical shift of the amine protons can be variable and depends on concentration and solvent. A slight downfield shift may be observed upon fluorination. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton. The most significant feature will be the large C-F coupling constants.
| Carbon Environment | Ethyl D-alaninate (Expected δ, ppm) | Ethyl 3-fluoro-D-alaninate (Expected δ, ppm, ¹JCF) | Ethyl 3,3-difluoro-D-alaninate (Expected δ, ppm, ¹JCF) | Rationale for a Senior Application Scientist |
| C=O | ~175 | ~173 | ~171 | The carbonyl carbon may experience a slight upfield shift due to the inductive effect of the fluorine atoms. |
| -CH(NH₂) | ~50 | ~55 (d, ~20 Hz) | ~58 (t, ~25 Hz) | The α-carbon is deshielded by the fluorine atoms and will be split into a doublet for the monofluorinated and a triplet for the difluorinated compound due to two-bond C-F coupling. |
| -CH₃ (Alanine) | ~18 | N/A | N/A | This methyl group is absent in the fluorinated analogues. |
| -CH₂F | N/A | ~83 (d, ~170 Hz) | N/A | The carbon directly attached to fluorine will show a large one-bond C-F coupling constant and will be significantly downfield. |
| -CF₂ | N/A | N/A | ~115 (t, ~240 Hz) | The gem-difluoro carbon will be even further downfield and will appear as a triplet with a very large one-bond C-F coupling constant. |
| -OCH₂CH₃ | ~61 | ~61 | ~61 | The ethyl ester carbons are generally not significantly affected by β-substitution. |
| -OCH₂CH₃ | ~14 | ~14 | ~14 | The ethyl ester carbons are generally not significantly affected by β-substitution. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides a direct window into the fluorine environments. Chemical shifts are typically referenced to an internal or external standard such as CFCl₃ (0 ppm).
| Fluorine Environment | Ethyl 3-fluoro-D-alaninate (Expected δ, ppm, multiplicity) | Ethyl 3,3-difluoro-D-alaninate (Expected δ, ppm, multiplicity) | Rationale for a Senior Application Scientist | | :--- | :--- | :--- | | -CH₂F | ~ -230 (dt) | N/A | The fluorine in the monofluorinated compound will be coupled to the geminal and vicinal protons, resulting in a doublet of triplets. | | -CHF₂ | N/A | ~ -110 (d) | The two equivalent fluorine atoms will be coupled to the vicinal proton, resulting in a doublet. The chemical shift is significantly different from the monofluorinated analogue. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR referencing. For ¹⁹F NMR, an external or internal reference standard like CFCl₃ or trifluorotoluene can be used.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so a relatively small number of scans is usually sufficient.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H spectrum and reference all spectra to the appropriate standard.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
| Ion | Ethyl D-alaninate (Expected m/z) | Ethyl 3-fluoro-D-alaninate (Expected m/z) | Ethyl 3,3-difluoro-D-alaninate (Expected m/z) | Rationale for a Senior Application Scientist |
| [M+H]⁺ (ESI) | 118.08 | 136.07 | 154.06 | The protonated molecular ion peak is the primary indicator of the molecular weight. The mass increases by 18 Da for each fluorine atom replacing a hydrogen. |
| [M-C₂H₅O]⁺ | 72.04 | 90.03 | 108.02 | A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical. |
| [M-COOC₂H₅]⁺ | 44.05 | 62.04 | 80.03 | Another characteristic fragmentation is the loss of the entire ethyl formate group, leaving the amino-substituted fragment. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurement.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Spectrum Acquisition: Acquire the mass spectrum in positive ion mode. The key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
Data Analysis: Identify the protonated molecular ion peak ([M+H]⁺) and any other characteristic adducts or fragment ions.
Conclusion
The spectroscopic characterization of Ethyl 3,3-difluoro-D-alaninate reveals a unique fingerprint that is readily distinguishable from its non-fluorinated and mono-fluorinated analogues. The key distinguishing features are the strong C-F stretching bands in the IR spectrum, the characteristic splitting patterns and chemical shifts in the ¹H, ¹³C, and ¹⁹F NMR spectra, and the specific molecular ion peak in the mass spectrum. This comprehensive guide provides the foundational knowledge and practical protocols for researchers to confidently identify, characterize, and utilize this important fluorinated building block in their drug discovery and development endeavors.
References
- Wiley-VCH (2008).
- The Royal Society of Chemistry.
- Gerig, J. T. (1994). Fluorine NMR. eMagRes.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
A Comprehensive Guide to the Safe Disposal of Ethyl 3,3-difluoro-D-alaninate
For researchers and professionals in drug development, the synthesis and handling of novel compounds like Ethyl 3,3-difluoro-D-alaninate are routine. The introduction of fluorine atoms into molecules can significantly alter their chemical and physical properties, a strategy widely employed in modern drug discovery to enhance efficacy and metabolic stability. However, these same properties necessitate a thorough understanding of the appropriate disposal procedures to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step approach to the proper disposal of Ethyl 3,3-difluoro-D-alaninate, grounded in established safety protocols for halogenated organic compounds.
Hazard Assessment and Chemical Profile
Key Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Similar non-fluorinated amino acid esters can cause skin and eye irritation.
-
Reactivity: The presence of fluorine atoms increases the potential for the formation of hazardous decomposition products, such as hydrogen fluoride (HF) under certain conditions (e.g., in the presence of strong acids or high temperatures). HF is extremely corrosive and toxic.
-
Flammability: While not highly flammable, it is a combustible liquid and its vapors may form explosive mixtures with air at elevated temperatures.
Due to these potential hazards, Ethyl 3,3-difluoro-D-alaninate must be disposed of as regulated hazardous waste.
Personal Protective Equipment (PPE)
Prior to handling Ethyl 3,3-difluoro-D-alaninate for any purpose, including disposal, the following minimum PPE should be worn to prevent exposure:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Thicker gloves offer better resistance. |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and aerosols. |
| Lab Coat | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes inhalation of vapors or aerosols. |
Always inspect PPE for integrity before use. Contaminated gloves should be disposed of immediately as hazardous waste.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is paramount for safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step 1: Designate a Waste Container
-
Select a clearly labeled, leak-proof container with a screw-top cap. The container must be compatible with halogenated organic solvents.
-
The container should be labeled as "Halogenated Organic Waste" and should also list "Ethyl 3,3-difluoro-D-alaninate" as a constituent.
Step 2: Collect Liquid Waste
-
Carefully pour or pipette the liquid Ethyl 3,3-difluoro-D-alaninate into the designated waste container.
-
Avoid overfilling the container; a good rule of thumb is to fill it to no more than 80% of its capacity to allow for vapor expansion.
-
Keep the waste container closed at all times except when adding waste.[1]
Step 3: Manage Contaminated Labware
-
Disposable Labware: Items such as pipette tips, plastic tubes, and contaminated wipes that have come into contact with the compound should be placed in a designated solid hazardous waste container.
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a small amount of a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as halogenated liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
Step 4: Spill Management In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.
-
Collect the Waste: Carefully scoop the absorbent material into a designated solid hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3,3-difluoro-D-alaninate.
Caption: Disposal workflow for Ethyl 3,3-difluoro-D-alaninate.
Final Disposal Procedures
The final disposal of hazardous waste must be conducted by licensed professionals.
-
Institutional Procedures: Adhere to your institution's specific protocols for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should halogenated organic compounds be disposed of down the sanitary sewer.[1] This can lead to environmental contamination and may be a violation of local regulations.
-
Incineration: The preferred method of disposal for halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal facility. This process is designed to break down the compounds into less harmful substances.
Trustworthiness and Self-Validation
The protocols outlined in this guide are based on established best practices for the handling and disposal of halogenated organic compounds. By following these steps, you create a self-validating system of safety:
-
Proactive Hazard Assessment: Recognizing the potential hazards of a compound, even without a specific SDS, and treating it with a high degree of caution.
-
Containment and Segregation: Preventing accidental exposure and environmental release through proper containment and avoiding dangerous reactions by segregating waste streams.
-
Compliance and Responsibility: Ensuring that the final disposal is handled by qualified professionals in accordance with all applicable regulations.
By adhering to these principles, you not only protect yourself and your colleagues but also contribute to a culture of safety and environmental stewardship within your organization.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
Sources
Personal protective equipment for handling Ethyl 3,3-difluoro-D-alaninate
An advanced, self-validating safety architecture is required when handling Ethyl 3,3-difluoro-D-alaninate (CAS: 773046-41-6). As a critical building block in modern drug development—frequently utilized to introduce difluoromethyl groups into peptide backbones to enhance metabolic stability—this fluorinated amino acid derivative presents unique physicochemical risks.
This guide moves beyond generic safety data sheets to provide researchers and process chemists with the causality behind each protective measure, ensuring operational integrity from benchtop synthesis to final waste destruction.
Hazard Profile and the Causality of Protection
To design an effective Personal Protective Equipment (PPE) matrix, we must first deconstruct the specific mechanistic risks associated with Ethyl 3,3-difluoro-D-alaninate:
-
Dermal and Ocular Toxicity (H315, H319): As a fluorinated amino ester, the compound exhibits amphiphilic properties that facilitate rapid penetration of biological membranes. This can lead to severe localized lipid saponification and tissue damage upon contact[1].
-
Respiratory Sensitization (H335): Inhalation of the fine crystalline dust causes micro-abrasions and chemical irritation in the respiratory tract.
-
Thermal Decomposition Risk (HF Generation): The defining hazard of fluorinated organics is their behavior under extreme thermal stress or in the presence of reactive metals. While the C–F bond is highly stable under ambient conditions, combustion or thermal runaway will generate highly toxic and corrosive Hydrogen Fluoride (HF) gas and Nitrogen Oxides (NOx) [2].
Quantitative PPE Matrix by Operational Scale
The selection of PPE must scale dynamically with the operational risk. The table below delineates the required safety equipment based on the mass and physical state of the compound being handled.
| Operational Scale | Activity Description | Glove Specification | Eye/Face Protection | Respiratory & Body |
| Analytical (< 1g) | HPLC prep, weighing neat powder | Double Nitrile (≥4 mil) | Safety glasses with side shields | Standard lab coat; open bench acceptable if draft-free. |
| Preparative (1g - 50g) | Solution prep, peptide coupling | Solvent-specific (e.g., Butyl for DCM) over Nitrile inner | Chemical splash goggles | Flame-resistant (FR) lab coat; Class II Biosafety Cabinet or Fume Hood. |
| Bulk/Process (> 50g) | Large-scale transfer, reactor charging | Heavy-duty Neoprene or PTFE over Nitrile | Splash goggles + Full Face Shield | Tyvek® suit; Half-mask respirator with P100 cartridges; Fume Hood. |
Step-by-Step Operational Workflow
Trustworthy protocols are inherently self-validating. The following workflow ensures that every step verifies the safety of the subsequent action.
Step 1: Environmental Verification & Setup
-
Action: Verify the fume hood face velocity is actively reading between 80–120 feet per minute (fpm).
-
Action: Ensure a Calcium Gluconate (2.5%) gel tube is physically present and unexpired on the benchtop.
-
Causality: In the unlikely event of HF exposure via an unexpected thermal decomposition event, immediate topical application of calcium gluconate is required to precipitate insoluble calcium fluoride, halting deep tissue necrosis [3].
Step 2: PPE Donning and Integrity Check
-
Action: Don inner nitrile gloves. Inspect for micro-tears by trapping air in the glove and applying pressure before putting them on.
-
Action: Don outer gloves appropriate for your carrier solvent (e.g., Butyl rubber if dissolving the alaninate in dichloromethane).
-
Causality: Nitrile protects against the neat powder, but organic solvents act as carriers that can drag dissolved fluorinated compounds through standard nitrile pores.
Step 3: Active Handling and Transfer
-
Action: Use a static-dissipative spatula for weighing.
-
Causality: Fluorinated powders are prone to electrostatic repulsion; a static-dissipative tool prevents the sudden aerosolization of the compound into the user's breathing zone.
-
Action: Transfer the compound using a closed-system funnel if charging a reactor with >10g of material.
Step 4: Decontamination and Doffing
-
Action: Rinse all spatulas and glassware with a compatible solvent (e.g., ethanol or acetone) inside the fume hood before removing them to the sink.
-
Action: Remove outer gloves inside the hood, turning them inside out to encapsulate residual dust.
-
Action: Wash hands with cold water and non-abrasive soap.
-
Causality: Cold water keeps skin pores closed, minimizing the dermal absorption of any trace chemical that may have bypassed the glove barrier.
Emergency Response & Spill Protocol
If a spill occurs, the response must be immediate and methodical to prevent airborne contamination:
-
Isolate: Evacuate personnel from the immediate vicinity.
-
Ventilate: Maximize fume hood exhaust. If the spill is outside the hood, ensure room HVAC is functioning. Never attempt to sweep the dry powder, as this induces massive aerosolization.
-
Neutralize & Absorb: Cover the spill with a damp, inert absorbent pad to suppress dust. If the spill involves a thermal event or acid-catalyzed decomposition, treat the area strictly as an HF hazard.
-
Collect: Use non-sparking tools to place the absorbent into a high-density polyethylene (HDPE) container. Do not use glass, as generated HF will rapidly etch and breach glass containers.
Disposal and Thermal Destruction Plan
The disposal of fluorinated amino acids requires specialized waste management to prevent environmental contamination by per- and polyfluoroalkyl substances (PFAS) or related short-chain fragments[4].
-
Segregation: Collect all Ethyl 3,3-difluoro-D-alaninate waste (solid and liquid) in dedicated, clearly labeled HDPE carboys. Do not mix with standard non-halogenated organic waste.
-
Thermal Destruction: Waste must be routed to a specialized high-temperature incineration facility. The incinerator must operate at temperatures exceeding 1100°C (2012°F) with a residence time sufficient to completely cleave the robust C–F bonds.
-
Scrubbing: Ensure your institutional waste contractor utilizes wet alkaline scrubbers to capture the resulting HF gas generated during incineration, safely converting it to inert calcium fluoride.
Logical Workflow Visualization
The following diagram illustrates the critical decision matrix for handling and disposing of fluorinated amino acid derivatives safely.
Operational workflow and incident response matrix for fluorinated amino acid derivatives.
References
-
Office of Scientific and Technical Information (OSTI). "Low-temperature oxidation pathways are critical to thermal incineration of PFAS-laden materials." OSTI.gov. Available at: [Link][1]
-
Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials." EPA.gov. Available at:[Link][2]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
